Product packaging for Chaulmoogric acid(Cat. No.:CAS No. 29106-32-9)

Chaulmoogric acid

Cat. No.: B107820
CAS No.: 29106-32-9
M. Wt: 280.4 g/mol
InChI Key: XMVQWNRDPAAMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chaulmoogric acid is a unique, white crystalline fatty acid characterized by a terminal cyclopentene ring, distinguishing it from typical linear fatty acids . It is a primary component of chaulmoogra oil and has a molar mass of 280.452 g·mol⁻¹ and a melting point of 68.5 °C . Historically, its sodium salts and related compounds were studied for their bactericidal properties, specifically for their ability to inhibit the multiplication of Mycobacterium leprae , the bacterium responsible for leprosy . Beyond its antimicrobial history, modern research has identified this compound as a small-molecule activator of Protein Phosphatase 5 (PP5), an enzyme abundantly expressed in the central nervous system . With an EC₅₀ value of 134.5 µM, it binds to the TPR domain of PP5, suggesting a novel mechanism of action and presenting a potential therapeutic avenue for Alzheimer's disease, where PP5 activity is known to be decreased . This compound is offered to the scientific community for research purposes only. It is soluble in ether, chloroform, and ethyl acetate . Researchers can leverage this reagent to explore its unique structure-activity relationship and its effects in biochemical and antimicrobial assays. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O2 B107820 Chaulmoogric acid CAS No. 29106-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-cyclopent-2-en-1-yltridecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVQWNRDPAAMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872002
Record name 13-(Cyclopent-2-en-1-yl)tridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29106-32-9
Record name chaulmoogric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name chaulmoogric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name chaulmoogric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 13-(cyclopent-2-enyl)tridecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chaulmoogric Acid: A Technical Guide to its Discovery, Chemistry, and Historical Significance in the Treatment of Leprosy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of chaulmoogric acid, from its historical roots in traditional medicine to its pivotal role as the first effective treatment for leprosy (Hansen's disease). The document details the discovery of its active compounds, the development of administration methods, and its eventual replacement by modern antibiotics. Included are detailed experimental protocols for the isolation and esterification of this compound, quantitative data on its efficacy, and diagrams illustrating key processes and its proposed mechanism of action.

Introduction: The Historical Context of Leprosy and Chaulmoogra Oil

For millennia, leprosy, a chronic infectious disease caused by Mycobacterium leprae, resulted in severe disfigurement, social ostracization, and isolation in leper colonies.[1] Traditional medicine in India and China utilized oil from the seeds of the chaulmoogra tree (Hydnocarpus wightiana) as a remedy.[1][2] However, its therapeutic application was hampered by several factors. Oral administration induced nausea and vomiting, while its viscous, insoluble nature made topical application and injection problematic, causing painful blisters and inconsistent absorption.[1][2]

The Scientific Breakthrough: Isolation and Modification of this compound

The turn of the 20th century marked a significant shift towards a scientific understanding of chaulmoogra oil's therapeutic properties.

Identification of the Active Principles

In 1904, the American chemist Frederick B. Power and his colleagues at the Wellcome Chemical Research Laboratories in London conducted a systematic investigation of chaulmoogra seeds.[3] Their work led to the isolation and identification of two key unsaturated fatty acids: This compound and hydnocarpic acid .[3][4] These cyclopentenyl fatty acids were determined to be the active constituents responsible for the oil's anti-mycobacterial properties.[5]

The Ball Method: A Revolution in Treatment

The major challenge remaining was the effective delivery of these active compounds to patients. This was solved in 1916 by Alice Ball, a 23-year-old African American chemist at the College of Hawaii.[6][7] She developed a groundbreaking method to transform the insoluble fatty acids into a water-soluble form that could be safely and effectively injected.[6][7]

The "Ball Method" involved a two-step process:

  • Saponification: The fatty acids in chaulmoogra oil were first converted into their sodium or potassium salts (soaps).[6][8]

  • Esterification: These salts were then acidified to yield the free fatty acids, which were subsequently reacted with ethanol to form ethyl esters .[6][8]

These ethyl esters were readily absorbed by the body, allowing for consistent and effective dosing through intramuscular injection.[3] This innovation was so significant that by 1920, patients were being discharged from leper colonies after successful treatment with the injectable form of the oil.[7]

Quantitative Data on Efficacy

While detailed clinical trial data from the early 20th century is not as robust as modern studies, historical records provide valuable insights into the effectiveness of this compound derivatives.

Treatment RegimenPatient CohortOutcomeSource
Injections of modified chaulmoogra oil (Ball Method)78 patients at Kalihi Hospital, Hawaii (1920)Discharged from the hospital by the board of health examiners.[7]
Subcutaneous injection of chaulmoogra oil with 1% camphor575 patients (average under treatment)75 patients discharged as "apparently cured" on May 1st, 1924. 40 more ready for discharge in a few months.[9]
Ethyl Esters with 0.5% Iodine ("Iodised Moogrol")Not specifiedRecommended weekly dose of 5 c.c. intramuscularly, with 0.1 c.c. intradermally at lesion sites. Reported rapid resolution of macules, infiltrations, and nodules.[10]
Ethyl Chaulmoograte and Ethyl Hydnocarpate10 unselected casesArrested the course of the disease and caused evidences of the disease to disappear.[4]

Experimental Protocols

The following protocols are synthesized from historical accounts of the methods used for the preparation and administration of this compound derivatives.

Protocol for Isolation of Mixed Fatty Acids from Chaulmoogra Oil

This protocol is based on the initial step of the Ball Method, involving saponification.

  • Saponification:

    • To one part of chaulmoogra oil, add a solution of sodium hydroxide.

    • Heat the mixture to induce saponification, resulting in the formation of sodium salts of the fatty acids (soap).

  • Acidification:

    • Dissolve the resulting soap in warm water.

    • Add a mineral acid, such as hydrochloric acid, to the solution to precipitate the free fatty acids.

  • Purification:

    • Wash the precipitated fatty acids with hot water or treat with steam to remove malodorous by-products.[11]

    • Separate the solid acids from the liquid acids by crystallization from 80% ethyl alcohol.[12]

Protocol for the Preparation of Ethyl Esters of this compound (The Ball Method)

This protocol details the esterification process developed by Alice Ball.

  • Esterification Reaction:

    • In a flask equipped with a reflux condenser, mix 2500 grams of the crude fatty acids with 2500 c.c. of 95% ethyl alcohol.[13]

    • Add 50 c.c. of concentrated sulfuric acid as a catalyst.[13]

    • Heat the mixture on a hot plate under reflux for 8 to 10 hours.[13]

  • Purification of Ethyl Esters:

    • Pour the reaction mixture into warm water.

    • Wash the separated esters with a dilute sodium hydroxide or sodium carbonate solution to neutralize excess mineral acid and any uncombined fatty acids.[11][13]

    • Wash with water until the mixture is completely neutral.[11]

    • Distill the crude esters under reduced pressure (vacuum distillation) at 190-220°C at 15 mmHg.[1][11]

    • The resulting product is a colorless, almost odorless, and tasteless limpid oil.[11]

Protocol for Clinical Administration

The ethyl esters were typically administered via injection.

  • Preparation for Injection:

    • The purified ethyl esters can be sterilized for injection.

    • Formulations sometimes included additives to reduce irritation, such as 0.5% iodine or a mixture of camphor and creosote in olive oil.[10][13]

  • Dosage and Administration:

    • Intramuscular injections were the most common route.

    • A typical dosage was 3-8 c.c. of the sterile oil preparation, administered weekly.[9]

    • For intravenous administration, an emulsion of the ethyl esters was prepared, with a typical dose being 2.5 to 5 c.c.[14]

Visualizations

Experimental Workflow: From Chaulmoogra Seeds to Injectable Esters

experimental_workflow cluster_extraction Oil Extraction cluster_isolation Fatty Acid Isolation cluster_esterification Esterification (Ball Method) cluster_application Clinical Application seeds Chaulmoogra Seeds (Hydnocarpus wightiana) expression Cold Expression seeds->expression oil Chaulmoogra Oil expression->oil saponification Saponification (with NaOH) oil->saponification acidification Acidification (with HCl) saponification->acidification mixed_acids Mixed Fatty Acids acidification->mixed_acids esterification Esterification (Ethanol + H2SO4, Reflux) mixed_acids->esterification purification Purification (Washing, Vacuum Distillation) esterification->purification ethyl_esters Injectable Ethyl Esters purification->ethyl_esters injection Intramuscular Injection ethyl_esters->injection patient Leprosy Patient injection->patient

Caption: Workflow for the production of injectable chaulmoogra ethyl esters.

Proposed Mechanism of Action: Inhibition of Biotin Synthesis

The antimicrobial activity of chaulmoogric and hydnocarpic acids is believed to stem from their structural similarity to biotin, an essential coenzyme for fatty acid synthesis in mycobacteria.

mechanism_of_action cluster_mycobacterium Mycobacterium leprae Cell biotin_synthesis Biotin Synthesis Pathway fatty_acid_synthesis Fatty Acid Synthesis biotin_synthesis->fatty_acid_synthesis Biotin as coenzyme cell_wall Cell Wall Maintenance & Growth fatty_acid_synthesis->cell_wall chaulmoogric_acid This compound (Structural Analog of Biotin) chaulmoogric_acid->inhibition inhibition->biotin_synthesis Inhibits

Caption: Proposed mechanism of this compound's anti-mycobacterial action.

Historical Significance and Decline

The development of injectable chaulmoogra oil derivatives marked a turning point in the management of leprosy. For the first time, a treatment was available that could halt the progression of the disease and, in many cases, lead to a cure, allowing patients to be released from lifelong quarantine.[7] The "Ball Method" remained the standard of care for leprosy for over two decades.[7]

The era of chaulmoogra oil came to an end in the 1940s with the discovery and introduction of sulfone drugs, such as promin and dapsone.[3] These synthetic antibiotics proved to be more effective and easier to produce, leading to the official abandonment of chaulmoogra oil therapy at major treatment centers like the one at Carville, Louisiana, in 1947.[3]

Conclusion

The story of this compound is a testament to the power of scientific inquiry in transforming traditional remedies into effective medical treatments. The pioneering work of researchers like Frederick B. Power and Alice Ball not only provided the first real hope for leprosy patients but also laid the groundwork for modern drug development processes, including the isolation of active compounds and their chemical modification to improve efficacy and delivery. While no longer in use, the historical significance of this compound in the fight against one of humanity's most feared diseases is undeniable.

References

The Botanical Treasury: An In-depth Technical Guide to Chaulmoogric Acid from Hydnocarpus Species

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, the seeds of various Hydnocarpus species have been a cornerstone of traditional medicine, particularly in the treatment of leprosy. The therapeutic efficacy of the expressed oil, known as chaulmoogra oil, is primarily attributed to its unique composition of cyclopentenyl fatty acids, with chaulmoogric acid being a principal bioactive constituent.[1][2][3][4][5] This technical guide provides a comprehensive overview of the natural sources of this compound within the Hydnocarpus genus. It is designed to serve as a resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, detailing experimental protocols for extraction and analysis, and visualizing key biochemical and logical relationships. The information presented herein is curated from a range of scientific literature to facilitate further research and development of therapeutic agents derived from these remarkable natural products.

Quantitative Analysis of this compound in Hydnocarpus Species

The concentration of this compound and other related cyclopentenyl fatty acids varies significantly among different Hydnocarpus species. This variation is a critical factor for the selection of raw materials in both research and commercial production. The following tables summarize the fatty acid composition of the seed oils from several prominent Hydnocarpus species, with a focus on their this compound content.

Table 1: Fatty Acid Composition of Hydnocarpus wightiana Seed Oil

Fatty AcidComposition (%)Reference(s)
This compound20.00 – 40.00[6]
Hydnocarpic Acid15.00 – 30.00[6]
Gorlic Acid20.00 – 35.00[6]
Palmitic Acid4.00 – 12.00[6]
Oleic Acid3.00 – 8.00[6]
Linoleic Acid1.00 – 3.00[6]
Myristic AcidMaximum 1.0[6]
Palmitoleic Acid4.00 – 10.00[6]

Table 2: Fatty Acid Composition of Hydnocarpus anthelmintica Seed Oil

Fatty AcidComposition (%)Reference(s)
This compound22.5[7]
Hydnocarpic Acid34.9[7]
Gorlic Acid16.1[8]
Palmitic AcidNot Specified
Oleic AcidNot Specified

Table 3: Fatty Acid Composition of Other Hydnocarpus Species Seed Oil

SpeciesThis compound (%)Other Major Fatty Acids (%)Reference(s)
Hydnocarpus kurziiNot SpecifiedMajor constituents are cyclopentenyl fatty acids.[8][9]
Hydnocarpus alpina25.0Not Specified[10]
Hydnocarpus castaneusNot SpecifiedContains cyclopentenyl fatty acids.[11]
Hydnocarpus hainanensisNot SpecifiedSource of new cyclopentyl fatty acids.[12]
Hydnocarpus alcalae~90.0Hydnocarpic acid (little to none), Palmitic acid (~10.0)[13]

Experimental Protocols

The accurate extraction and quantification of this compound are paramount for research and quality control. This section details the methodologies commonly employed.

Oil Extraction from Hydnocarpus Seeds

a) Cold Pressing

This method is often used to obtain high-quality oil with minimal degradation of its chemical constituents.

  • Procedure:

    • Collect ripe seeds from the Hydnocarpus fruit.

    • Remove the fruit pulp and aril, then wash and sun-dry the seeds.

    • Mechanically press the whole or broken dried seeds using a hydraulic or screw press under controlled temperature (below 50°C) to expel the oil.[7]

    • Collect the expressed oil and filter it to remove any solid particles.

b) Soxhlet Extraction

A laboratory-scale method for efficient extraction using organic solvents.[14][15][16]

  • Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, and thimble.

  • Solvent: n-hexane or petroleum ether.

  • Procedure:

    • Grind the dried Hydnocarpus seeds into a fine powder.

    • Accurately weigh a known amount of the seed powder and place it in a cellulose thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask to about two-thirds of its volume with the extraction solvent (e.g., n-hexane).

    • Assemble the Soxhlet apparatus with the flask on a heating mantle and a condenser on top.

    • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the seed powder.

    • Once the solvent level in the thimble reaches the top of the siphon tube, the solvent containing the extracted oil will be siphoned back into the round-bottom flask.

    • Allow this process to cycle for several hours (typically 4-6 hours) to ensure complete extraction.

    • After extraction, remove the solvent from the oil using a rotary evaporator to yield the crude chaulmoogra oil.

Quantification of this compound

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acids. The oil is first derivatized to form fatty acid methyl esters (FAMEs) to increase their volatility.

  • Preparation of Fatty Acid Methyl Esters (FAMEs): [17][18][19][20][21]

    • Saponification: Dissolve a known amount of the extracted oil (e.g., 100 mg) in a methanolic solution of potassium hydroxide (e.g., 2 mL of 0.5 M KOH in methanol).

    • Heat the mixture in a sealed tube at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to hydrolyze the triglycerides into free fatty acids.

    • Esterification: After cooling, add an esterifying agent such as boron trifluoride-methanol solution (BF3-methanol) or methanolic HCl.

    • Heat the mixture again (e.g., at 60°C for 15 minutes) to convert the free fatty acids into their corresponding methyl esters.

    • Extraction: After cooling, add a non-polar solvent like n-hexane and water to the mixture. Shake vigorously and allow the layers to separate.

    • Carefully collect the upper hexane layer containing the FAMEs.

    • Wash the hexane layer with water to remove any remaining catalyst and dry it over anhydrous sodium sulfate.

    • The resulting FAMEs solution is ready for GC-MS analysis.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS system.

    • Gas Chromatograph Conditions:

      • Column: A capillary column suitable for FAMEs analysis (e.g., a polar column like a FAMEWAX or a biscyanopropyl phase column).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: A temperature gradient is typically used to separate the FAMEs. For example, start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

      • Injector and Detector Temperature: Maintained at a high temperature (e.g., 250°C) to ensure vaporization.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Mass Range: Scan a suitable mass range (e.g., m/z 50-550) to detect the characteristic fragmentation patterns of the FAMEs.

    • Quantification: Identify the this compound methyl ester peak based on its retention time and mass spectrum by comparing it to a known standard. The quantity can be determined by integrating the peak area and comparing it to a calibration curve prepared with a pure this compound standard.

b) High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a versatile and high-throughput technique for the quantification of specific compounds in complex mixtures.[22][23][24]

  • Procedure:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

    • Sample and Standard Preparation: Prepare solutions of the extracted chaulmoogra oil and a pure this compound standard in a suitable solvent (e.g., toluene).

    • Application: Apply specific volumes of the sample and standard solutions as bands onto the HPTLC plate using an automated applicator.

    • Mobile Phase: A mixture of solvents is used for development. A common system for fatty acids is a combination of n-hexane, diethyl ether, and acetic acid in a specific ratio (e.g., 80:20:1, v/v/v).

    • Development: Place the HPTLC plate in a twin-trough chamber saturated with the mobile phase and allow the chromatogram to develop up to a certain distance (e.g., 8 cm).

    • Drying: After development, dry the plate completely.

    • Derivatization: For visualization, spray the plate with a suitable reagent, such as a solution of sulfuric acid in methanol, followed by heating.

    • Densitometric Scanning: Scan the plate using a TLC scanner at a specific wavelength appropriate for the derivatized spots.

    • Quantification: Quantify the amount of this compound in the sample by comparing the peak area of the sample spot with that of the standard spots.

Biosynthesis and Logical Relationships

Biosynthesis of this compound

The biosynthesis of cyclopentenyl fatty acids, including this compound, is a unique pathway found in plants of the former family Flacourtiaceae (now largely incorporated into Achariaceae and Salicaceae). The pathway involves the chain elongation of a cyclopentenyl precursor.[25] Aleprolic acid ((2-cyclopentenyl)carboxylic acid) acts as the starter molecule for the synthesis of these cyclic fatty acids.[25] The subsequent elongation of aleprolic acid by the addition of two-carbon units via the fatty acid synthase (FAS) complex leads to the formation of hydnocarpic acid, this compound, and other higher homologs.[25][26][27][28][29]

This compound Biosynthesis acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase fas_complex Fatty Acid Synthase (FAS) Complex malonyl_coa->fas_complex C2 Donor aleprolic_acid Aleprolic Acid (Cyclopentenyl carboxylic acid) aleprolic_acid->fas_complex Primer hydnocarpic_acid Hydnocarpic Acid (C16) fas_complex->hydnocarpic_acid Chain Elongation chaulmoogric_acid This compound (C18) hydnocarpic_acid->chaulmoogric_acid Further Elongation other_homologs Other Homologs chaulmoogric_acid->other_homologs Further Elongation

Caption: Biosynthesis of this compound.

Experimental Workflow for this compound Analysis

The overall process from obtaining the plant material to the final quantification of this compound involves a series of sequential steps. This workflow ensures the reliable and accurate determination of the target analyte.

Experimental Workflow start Hydnocarpus Seeds extraction Oil Extraction (Cold Pressing or Soxhlet) start->extraction crude_oil Crude Chaulmoogra Oil extraction->crude_oil derivatization FAMEs Preparation (Saponification & Esterification) crude_oil->derivatization hptlc HPTLC Analysis crude_oil->hptlc fames Fatty Acid Methyl Esters (FAMEs) derivatization->fames gcms GC-MS Analysis fames->gcms quantification Quantification of This compound gcms->quantification hptlc->quantification

Caption: Workflow for this compound Analysis.

Logical Relationships of Hydnocarpus Species Based on this compound Content

Caption: Chemotaxonomic Grouping of Hydnocarpus Species.

Conclusion

The genus Hydnocarpus remains a vital natural source of this compound and related cyclopentenyl fatty acids, which continue to be of significant interest to the scientific community for their therapeutic potential. This guide has provided a consolidated resource on the quantitative distribution of this compound across various Hydnocarpus species, detailed experimental protocols for its extraction and analysis, and visual representations of its biosynthesis and the chemotaxonomic relationships between its botanical sources. It is anticipated that this information will aid researchers and drug development professionals in their endeavors to harness the therapeutic properties of these unique natural compounds. Further research into the molecular phylogeny of the Hydnocarpus genus and the enzymatic intricacies of the cyclopentenyl fatty acid biosynthetic pathway will undoubtedly open new avenues for the sustainable production and novel applications of this compound and its derivatives.

References

The Dawn of a Leprosy Treatment: An In-depth Technical Guide to the Early Isolation and Characterization of Chaulmoogric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal work on the isolation and characterization of chaulmoogric acid, a pivotal moment in the history of pharmacognosy and the treatment of leprosy. The early 20th-century research, spearheaded by Frederick B. Power and his collaborators, laid the chemical foundation for the therapeutic use of chaulmoogra oil. This document provides a detailed overview of the experimental methodologies, quantitative data, and logical workflows of this pioneering research.

Data Presentation: Properties of Chaulmoogra Oil and its Constituent Acids

The following tables summarize the quantitative data obtained during the early characterization of chaulmoogra oil and its isolated fatty acids. These values were crucial in identifying and verifying the novel cyclopentenyl fatty acids.

Table 1: Physical and Chemical Properties of Chaulmoogra Oil (from Hydnocarpus wightiana)

PropertyValue
Specific Gravity (25°C/25°C)0.9549
Free Fatty Acids (as % oleic)2.7%
Saponification Number201
Iodine Number (Hanus)98.4
Specific Rotation [α]D+55.0°
Refractive Index (25°C)1.4799
Unsaponifiable Matter0.25%

Table 2: Properties of this compound and its Homologs

CompoundChemical FormulaMelting Point (°C)Specific Rotation [α]D
This compoundC18H32O268.5+56°
Hydnocarpic AcidC16H28O259-60+68°
Alepric AcidC14H24O248+77.12°
Aleprylic AcidC12H20O232+90.78°
Aleprestic AcidC10H16O2-+100.5° (for 70.5% pure)
Aleprolic AcidC8H12O2-+120.5° (for 42% pure)

Experimental Protocols: The Groundbreaking Methodologies

The following protocols are reconstructed from the available literature describing the work of Power and his colleagues in the early 1900s. These methods represent the standard analytical techniques of the era.

Extraction of Chaulmoogra Oil from Hydnocarpus Seeds

This procedure outlines the initial step of obtaining the crude oil from the plant material.

  • Materials:

    • Mature and dried seeds of Hydnocarpus wightiana or Taraktogenos kurzii.

    • Hydraulic press.

    • Filter press.

  • Procedure:

    • The shells of the chaulmoogra seeds were removed to isolate the kernels.

    • The kernels were then subjected to high pressure in a hydraulic press to express the crude chaulmoogra oil.

    • The expressed oil was subsequently filtered to remove any solid impurities, yielding the crude oil for further analysis.

Isolation of Chaulmoogric and Hydnocarpic Acids

This protocol details the separation of the constituent fatty acids from the crude oil.

  • Materials:

    • Crude chaulmoogra oil.

    • Aqueous solution of sodium hydroxide (for saponification).

    • Mineral acid (e.g., hydrochloric acid) for acidification.

    • Ethanol (for fractional crystallization).

    • Petroleum ether.

  • Procedure:

    • Saponification: The chaulmoogra oil was saponified by heating with an aqueous solution of sodium hydroxide. This process hydrolyzes the triglycerides into glycerol and the sodium salts of the fatty acids (soaps).

    • Liberation of Free Fatty Acids: The resulting soap solution was treated with a mineral acid to protonate the fatty acid salts, liberating the free fatty acids.

    • Separation of Solid and Liquid Acids: The mixture of free fatty acids was then subjected to a preliminary separation. The solid acids were separated from the liquid acids by crystallization from 80% ethyl alcohol.

    • Fractional Crystallization: The solid fatty acid fraction, containing chaulmoogric and hydnocarpic acids, was further purified by repeated fractional crystallization from ethanol and petroleum ether. The difference in the solubility of the homologous acids allowed for their separation.

    • Purification and Drying: The crystallized acids were washed and dried to yield the purified chaulmoogric and hydnocarpic acids.

Characterization of this compound

The following analytical procedures were employed to determine the physical and chemical properties of the isolated acid.

  • Determination of Melting Point: The melting point of the purified this compound was determined using a capillary tube method.

  • Determination of Specific Rotation: The optical activity of a solution of this compound in a suitable solvent (e.g., chloroform) was measured using a polarimeter.

  • Elemental Analysis: Combustion analysis was performed to determine the empirical formula and molecular formula (C18H32O2) of this compound.

  • Determination of Chemical Constants:

    • Acid Value: Titration with a standard solution of potassium hydroxide was used to determine the amount of free carboxylic acid.

    • Iodine Number: The Hanus method was likely used to determine the degree of unsaturation by measuring the amount of iodine absorbed by the double bond in the cyclopentenyl ring.

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes in the early isolation and characterization of this compound.

experimental_workflow cluster_extraction Oil Extraction cluster_isolation Fatty Acid Isolation cluster_characterization Characterization seeds Hydnocarpus Seeds kernels Seed Kernels seeds->kernels Shelling crude_oil Crude Chaulmoogra Oil kernels->crude_oil Hydraulic Pressing saponification Saponification (NaOH) crude_oil->saponification ffa Free Fatty Acids saponification->ffa Acidification fractional_crystallization Fractional Crystallization ffa->fractional_crystallization chaulmoogric_acid Purified this compound fractional_crystallization->chaulmoogric_acid hydnocarpic_acid Purified Hydnocarpic Acid fractional_crystallization->hydnocarpic_acid phys_chem Physical & Chemical Analysis chaulmoogric_acid->phys_chem melting_point Melting Point phys_chem->melting_point specific_rotation Specific Rotation phys_chem->specific_rotation elemental_analysis Elemental Analysis phys_chem->elemental_analysis

Caption: Experimental workflow for the isolation and characterization of this compound.

Signaling Pathways and Mechanism of Action

It is important to note that in the early 20th century, the understanding of molecular biology and cell signaling pathways was nascent. The research conducted by Power and his contemporaries focused on the isolation, purification, and chemical structural elucidation of natural products. The concept of specific drug targets and signaling cascades was not yet developed. Therefore, there are no historical diagrams of signaling pathways associated with the early work on this compound. The therapeutic effects of chaulmoogra oil were observed empirically, and the isolation of its active constituents was a crucial step towards understanding its medicinal properties from a chemical perspective. Later research would suggest that the unique cyclopentenyl ring of these fatty acids might interfere with the metabolism of Mycobacterium leprae, but these mechanisms were unknown to the original investigators.

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Chaulmoogric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, chaulmoogra oil, derived from the seeds of the Hydnocarpus species, was the mainstay of treatment for leprosy, a debilitating disease caused by Mycobacterium leprae. The primary active constituents of this oil are a unique class of cyclopentenyl fatty acids, with chaulmoogric acid and its lower homolog, hydnocarpic acid, being the most prominent.[1][2][3] While the advent of modern antibiotics has rendered chaulmoogra oil largely obsolete in the clinical setting, the unique chemical structure and biological activity of its components continue to be of significant interest to the scientific community. Understanding the precise mechanisms by which these fatty acids exerted their antimycobacterial effects can provide valuable insights for the development of novel therapeutics against mycobacterial diseases and potentially other challenging targets.

This technical guide provides an in-depth exploration of the currently understood mechanisms of action of this compound. It synthesizes findings from key studies, presenting quantitative data, detailed experimental protocols, and visual representations of the involved biochemical pathways to offer a comprehensive resource for researchers in drug discovery and development.

Core Mechanisms of Action

Current research points to three primary, and not mutually exclusive, mechanisms through which this compound and its analogs may exert their biological effects: disruption of the mycobacterial cell envelope, antagonism of biotin metabolism, and allosteric activation of host-cell protein phosphatase 5.

Perturbation of the Mycobacterial Cell Envelope

The mycobacterial cell wall is a complex and robust structure, rich in unique lipids that contribute to its low permeability and intrinsic resistance to many antimicrobial agents.[4] Evidence suggests that this compound's lipophilic nature allows it to be taken up by mycobacteria and incorporated into their cellular lipids, thereby disrupting the integrity and function of the cell membrane.

A key study demonstrated that when Mycobacterium vaccae was grown in the presence of this compound, the fatty acid was assimilated into the cellular phospholipids and triacylglycerols.[4] This integration of a structurally distinct fatty acid with a bulky cyclopentenyl ring into the lipid architecture is hypothesized to perturb membrane fluidity and impair essential membrane-associated processes, ultimately leading to the inhibition of bacterial growth.[4]

Experimental Workflow: Analysis of this compound Incorporation into Mycobacterial Lipids

cluster_culture Bacterial Culture cluster_extraction Lipid Extraction cluster_analysis Analysis culture Mycobacterium vaccae culture treatment Incubation with This compound culture->treatment harvest Harvest Cells treatment->harvest extraction Lipid Extraction (e.g., Folch method) harvest->extraction separation Separation of Lipid Classes (TLC) extraction->separation saponification Saponification & Methylation separation->saponification gcms GC-MS Analysis saponification->gcms data Confirmation of This compound Incorporation gcms->data Identify & Quantify Fatty Acid Methyl Esters cluster_pathway Mycobacterial Fatty Acid Synthesis cluster_inhibition Inhibition acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase (Biotin-dependent) fatty_acids Fatty Acid Elongation malonyl_coa->fatty_acids chaulmoogric This compound (Structural Analog of Biotin) chaulmoogric->acetyl_coa Inhibits biotin Biotin biotin->acetyl_coa Cofactor for pp5_inactive TPR Domain Catalytic Domain Inactive PP5 pp5_active TPR Domain Catalytic Domain Active PP5 substrate Dephosphorylated Substrate pp5_active:cat->substrate Dephosphorylates chaulmoogric Chaulmoogric Acid chaulmoogric->pp5_inactive:tpr Binds to TPR domain, induces conformational change substrate_p Phosphorylated Substrate substrate_p->substrate pi Pi

References

The Cyclopentene Ring: A Linchpin in Chaulmoogric Acid's Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, chaulmoogra oil, and its primary active constituent, chaulmoogric acid, have been employed in traditional medicine for the treatment of leprosy. This technical guide delves into the pivotal role of the cyclopentene ring, a unique structural feature of this compound, in its antimycobacterial activity. Through an examination of structure-activity relationships, proposed mechanisms of action, and relevant experimental methodologies, this paper aims to provide a comprehensive resource for researchers engaged in the development of novel therapeutics targeting mycobacterial diseases.

Introduction: A Historical Perspective on a Natural Remedy

Chaulmoogra oil, derived from the seeds of the Hydnocarpus wightianus tree, has a long and storied history in the traditional medicine of India and Southeast Asia for treating skin afflictions, most notably leprosy.[1] Its use in Western medicine began in the mid-19th century and continued until the advent of sulfone drugs in the 1940s.[1] The primary active components of the oil were identified as a series of fatty acids characterized by a terminal cyclopentene ring, with this compound and hydnocarpic acid being the most abundant.[1] The unusual cyclic structure of these fatty acids sets them apart from common linear fatty acids and is believed to be the cornerstone of their therapeutic effect against Mycobacterium leprae, the causative agent of leprosy.

The Crucial Role of the Cyclopentene Ring: Structure-Activity Insights

The unique five-membered carbon ring at the terminus of this compound's aliphatic chain is central to its biological activity. Structure-activity relationship studies, though some dating back several decades, provide compelling evidence for the indispensability of this cyclic moiety.

A key piece of evidence comes from the comparison of this compound with its saturated analog, dihydrothis compound, and a common linear saturated fatty acid, palmitic acid. In studies using the mouse footpad model of M. leprae infection, both this compound and dihydrothis compound demonstrated the ability to inhibit bacterial multiplication.[2] In stark contrast, palmitic acid, which lacks the cyclic structure, was found to be inactive.[2] This suggests that the presence of the ring, whether unsaturated (cyclopentene) or saturated (cyclopentane), is a critical determinant of antimycobacterial activity. The double bond within the cyclopentene ring of this compound may contribute to the potency, but its saturation, as in dihydrothis compound, does not abolish its fundamental activity.

Data Presentation: Comparative Antimycobacterial Activity
CompoundStructureTarget OrganismAssay TypeActivityReference
This compound C₁₈H₃₂O₂ (with cyclopentene ring)Mycobacterium lepraeMouse Footpad ModelActive (Inhibited multiplication)[2]
Dihydrothis compound C₁₈H₃₄O₂ (with cyclopentane ring)Mycobacterium lepraeMouse Footpad ModelActive (Inhibited multiplication)[2]
Palmitic Acid C₁₆H₃₂O₂ (linear saturated)Mycobacterium lepraeMouse Footpad ModelInactive [2]
Hydnocarpic Acid C₁₆H₂₈O₂ (with cyclopentene ring)Mycobacterium intracellulareTurbidimetric Growth AssayActive (Inhibited growth at 2 µg/mL)[3]

Proposed Mechanism of Action: Interference with Biotin Synthesis

The leading hypothesis for the mechanism of action of this compound and its analogs centers on the structural similarity between their cyclopentene ring and the vitamin biotin (Vitamin H).[3] Biotin is an essential cofactor for carboxylase enzymes, which are crucial for fatty acid synthesis, gluconeogenesis, and amino acid metabolism in mycobacteria. Since mammals do not synthesize biotin and obtain it from their diet, the biotin synthesis pathway in mycobacteria presents an attractive target for selective drug development.

It is proposed that the cyclopentenyl fatty acids may act as antagonists of biotin, either by inhibiting its synthesis or by blocking its function at the enzymatic level.[3] This hypothesis is supported by findings that the growth inhibition of M. intracellulare by hydnocarpic acid can be antagonized by the addition of biotin to the culture medium.[3]

Visualization of the Proposed Mechanism

The following diagram illustrates the putative mechanism of action of this compound via interference with the biotin biosynthesis pathway in Mycobacterium.

Chaulmoogric_Acid_Mechanism cluster_synthesis Mycobacterial Biotin Synthesis Pathway cluster_action This compound Action cluster_downstream Downstream Effects Pimeloyl_ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid Pimeloyl_ACP->KAPA BioF DAPA 7,8-diaminopelargonic acid KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB Fatty_Acid_Synthesis Fatty Acid Synthesis Biotin->Fatty_Acid_Synthesis Chaulmoogric_Acid This compound Inhibition Inhibition Chaulmoogric_Acid->Inhibition Inhibition->DTB Cell_Wall_Integrity Compromised Cell Wall Integrity Fatty_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Death Bacterial Death Cell_Wall_Integrity->Bacterial_Death

Caption: Proposed mechanism of this compound's interference with mycobacterial biotin synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's activity.

In Vivo Antimycobacterial Activity: The Mouse Footpad Model

This model is a standard for the in vivo evaluation of compounds against the slow-growing M. leprae.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c)

  • M. leprae suspension derived from infected armadillo tissue or a previous mouse passage

  • This compound, dihydrothis compound, and palmitic acid for injection (e.g., as sodium salts or in a suitable vehicle)

  • Sterile saline or appropriate vehicle

  • Syringes and needles (e.g., 27-gauge)

  • Tissue homogenizers

  • Microscope slides and reagents for acid-fast staining (Ziehl-Neelsen)

Procedure:

  • Inoculation: A standardized suspension of M. leprae (typically 5 x 10³ bacilli in 0.03 mL) is injected into the plantar surface of the hind footpads of mice.

  • Treatment: At a predetermined time post-infection (e.g., 60 days), treatment with the test compounds is initiated. The compounds are administered via a specified route (e.g., intraperitoneally or subcutaneously) at a defined dose and frequency. A control group receives the vehicle only.

  • Harvesting: At various time points during and after treatment, a cohort of mice from each group is euthanized. The footpads are aseptically removed and individually homogenized in a known volume of sterile saline.

  • Bacterial Enumeration: A small aliquot of the homogenate is used to prepare a smear on a microscope slide. The slide is stained using the Ziehl-Neelsen method to visualize the acid-fast bacilli. The number of bacilli per footpad is then enumerated by microscopic counting.

  • Data Analysis: The multiplication of M. leprae in the treated groups is compared to that in the control group to determine the efficacy of the compounds.

In Vitro Antimycobacterial Activity: Turbidimetric Growth Assay

This method is suitable for determining the minimum inhibitory concentration (MIC) of compounds against cultivable mycobacterial species like M. intracellulare.

Materials:

  • Mycobacterium intracellulare culture

  • Dubos Broth medium (or other suitable liquid medium)

  • Test compounds (e.g., hydnocarpic acid) dissolved in a suitable solvent (e.g., ethanol)

  • Sterile 96-well microplates

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Inoculum Preparation: A mid-log phase culture of M. intracellulare is diluted in Dubos Broth to a standardized cell density.

  • Compound Dilution: Serial dilutions of the test compound are prepared in the microplate wells, with each well containing 100 µL of the diluted compound in Dubos Broth.

  • Inoculation: 100 µL of the prepared bacterial inoculum is added to each well, resulting in a final volume of 200 µL. Control wells containing bacteria without the compound and wells with medium only are included.

  • Incubation: The microplate is incubated at the optimal growth temperature for the mycobacterial species (e.g., 37°C) for a specified period (e.g., 7-14 days).

  • Turbidity Measurement: The optical density (OD) at 600 nm of each well is measured at regular intervals using a spectrophotometer.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria, as determined by a significant reduction in turbidity compared to the control.

Visualization of Experimental Workflow

The following diagram outlines the workflow for the in vitro turbidimetric assay.

Turbidimetric_Assay_Workflow start Start prep_inoculum Prepare Mycobacterial Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compound start->prep_compounds plate_setup Set up 96-well Microplate prep_inoculum->plate_setup prep_compounds->plate_setup inoculate Inoculate Wells with Bacteria plate_setup->inoculate incubate Incubate at 37°C inoculate->incubate measure_od Measure OD600 at Intervals incubate->measure_od analyze Analyze Data and Determine MIC measure_od->analyze end End analyze->end

Caption: Workflow for the in vitro turbidimetric antimycobacterial assay.

Conclusion and Future Perspectives

The available evidence strongly indicates that the cyclopentene ring of this compound is a critical structural feature for its antimycobacterial activity. While the saturation of this ring in dihydrothis compound does not eliminate its efficacy, the absence of a cyclic moiety, as in palmitic acid, renders the fatty acid inactive against M. leprae. The proposed mechanism of action, involving the inhibition of the essential biotin synthesis pathway, provides a compelling rationale for this activity and highlights a promising avenue for the development of novel anti-mycobacterial agents.

Future research should focus on obtaining more definitive quantitative structure-activity relationship data, including the direct comparison of MIC values for this compound, its saturated analog, and linear counterparts against various mycobacterial species, including drug-resistant strains. Further elucidation of the precise molecular interactions between cyclopentenyl fatty acids and the enzymes of the biotin synthesis pathway could pave the way for the rational design of more potent and selective inhibitors. The historical success of this compound serves as a powerful reminder of the potential of natural products to inspire the next generation of therapeutics in the ongoing battle against mycobacterial diseases.

References

Chaulmoogric acid's physical properties: solubility and melting point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of chaulmoogric acid, a unique cyclopentenyl fatty acid historically significant in the study of pharmacotherapy for mycobacterial diseases. This document details its solubility and melting point, provides standardized experimental protocols for their determination, and outlines a typical workflow for its isolation and purification.

Core Physical and Chemical Properties

This compound, with the IUPAC name 13-[(1S)-Cyclopent-2-en-1-yl]tridecanoic acid, is a C18 fatty acid distinguished by a terminal cyclopentene ring.[1] At standard conditions, it presents as a white crystalline solid or shiny leaflets.[2][3] Its unique structure has long been of interest in medicinal chemistry.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₂O₂[1]
Molar Mass 280.45 g/mol [1]
Melting Point 68.5 °C (155.3 °F; 341.6 K)[1][3]
Boiling Point 247-248 °C at 20 mmHg[3]
Appearance White crystalline solid / Shiny leaflets[2][3]

Solubility Profile

This compound is characterized by its lipophilic nature, rendering it insoluble in water but soluble in various organic solvents.[3] A qualitative summary of its solubility is presented below.

SolventSolubilitySource(s)
Water Insoluble[3]
Chloroform Freely Soluble / Easily Soluble[3]
Ether Freely Soluble / Easily Soluble[3]
Ethyl Acetate Freely Soluble[3]
Other Organic Fat Solvents Soluble[3]
Cold Alcohol Slightly Soluble
Hot Alcohol Almost Entirely Soluble
Benzene Soluble
Carbon Disulphide Soluble

Experimental Protocols

Accurate determination of physical properties is critical for drug development, formulation, and basic research. The following sections detail standard methodologies for measuring the melting point and solubility of fatty acids like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. Two common methods for its determination are the capillary tube method and Differential Scanning Calorimetry (DSC).

1. Capillary Tube Method (Slip Point)

This traditional method determines the temperature at which a column of fat in a capillary tube begins to rise or "slip" when heated in a controlled manner.

  • Principle: A small, solidified sample of the fatty acid is placed in a thin-walled capillary tube. The tube is attached to a calibrated thermometer and heated in a liquid bath at a controlled rate. The melting point is recorded as the temperature at which the substance becomes sufficiently liquid to slip or rise in the tube.[4]

  • Apparatus:

    • Melting point capillary tubes

    • Calibrated thermometer (e.g., with 0.2 °C subdivisions)

    • Heating bath apparatus (e.g., Thiele tube or automated melting point apparatus)

    • Heat source

  • Procedure:

    • Melt a small, pure sample of this compound.

    • Introduce the molten acid into a clean capillary tube to form a column approximately 10 mm long.[4]

    • Solidify the sample by chilling the tube, for instance, against ice.[4]

    • Condition the sample by holding it at a low temperature (e.g., 4-10 °C) for a specified period (e.g., one hour) to ensure complete crystallization.[4]

    • Attach the capillary tube to the thermometer, aligning the bottom of the sample with the thermometer bulb.

    • Immerse the assembly in a heating bath, ensuring the sample is well below the liquid surface.

    • Heat the bath gently, maintaining a slow, steady rate of temperature increase (e.g., 0.5-2 °C per minute).[4]

    • Record the temperature at which the column of this compound commences to rise in the tube. This is reported as the melting point.[4]

    • Perform at least two determinations to ensure reproducibility.

2. Differential Scanning Calorimetry (DSC)

DSC is a modern thermoanalytical technique that provides more detailed information about the melting process.

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A peak in the heat flow curve indicates the melting transition, with the peak temperature corresponding to the melting point.[5]

  • Apparatus:

    • Differential Scanning Calorimeter

    • Hermetically sealed aluminum pans

    • Inert gas supply (e.g., Nitrogen)

  • Procedure:

    • Accurately weigh a small amount of the this compound sample (e.g., 10-15 mg) into an aluminum DSC pan and seal it hermetically.[5]

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Initiate the thermal program. A typical program involves:

      • Heating the sample to a temperature well above its melting point (e.g., 80 °C) to erase its thermal history.[5]

      • Cooling the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C) to induce crystallization.[5]

      • Heating the sample at a constant rate (e.g., 10 °C/min) through its melting range.[5]

    • Record the heat flow as a function of temperature.

    • Analyze the resulting DSC curve. The melting point is typically taken as the peak temperature of the melting endotherm. The onset temperature and the completion temperature of melting can also be determined.[5]

Solubility Determination
  • Principle: A qualitative or semi-quantitative assessment of solubility is performed by observing the dissolution of a known mass of solute in a specific volume of a solvent at a controlled temperature.

  • Apparatus:

    • Small test tubes or vials

    • Vortex mixer or shaker

    • Calibrated pipettes and analytical balance

    • Constant temperature bath (optional, for temperature-controlled studies)

  • Procedure (Qualitative/Semi-Quantitative):

    • Weigh a precise amount of this compound (e.g., 10 mg) into a test tube.

    • Add a specific volume of the chosen solvent (e.g., 1 mL) in small portions.[6][7]

    • After each addition, vigorously agitate the mixture (e.g., using a vortex mixer) for a set period.[7]

    • Visually inspect the solution for the presence of undissolved solid against a dark background.

    • Classify the solubility based on standard criteria (e.g., "soluble" if a clear solution is formed, "sparingly soluble" if partial dissolution occurs, "insoluble" if no dissolution is observed). For a semi-quantitative threshold, a substance can be considered "soluble" if at least 10 mg dissolves in 1 mL of the solvent.[6]

    • Repeat the procedure with a range of different solvents (polar, non-polar, protic, aprotic) to establish a comprehensive solubility profile.

Visualized Workflow: Isolation and Purification

The historical method for obtaining pure this compound involves a multi-step process starting from the natural source, chaulmoogra oil. The following diagram illustrates a generalized workflow for its extraction, separation, and purification.

Extraction_Purification_Workflow start Chaulmoogra Oil (from Hydnocarpus seeds) saponification Saponification (with alkali) start->saponification liberation Acid Liberation (acidification) saponification->liberation mixed_acids Mixed Fatty Acids (Solid & Liquid) liberation->mixed_acids crystallization Low-Temp Crystallization (e.g., 80% Ethanol) mixed_acids->crystallization solid_fraction Solid Acid Fraction (Chaulmoogric, etc.) crystallization->solid_fraction Separation esterification Esterification (e.g., Ethanol/H₂SO₄) solid_fraction->esterification mixed_esters Mixed Ethyl Esters esterification->mixed_esters distillation Fractional Distillation (High Vacuum) mixed_esters->distillation pure_ester Purified Ethyl Chaulmoograte distillation->pure_ester Fractionation hydrolysis Hydrolysis (saponification & acidification) pure_ester->hydrolysis final_product Pure this compound hydrolysis->final_product

Caption: Generalized workflow for the isolation and purification of this compound.

References

The Ethnobotanical Legacy and Scientific Exploration of Chaulmoogra Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, the seeds of trees from the Hydnocarpus genus have been a cornerstone in traditional medicine, particularly in Southeast Asia, for the treatment of chronic skin diseases, most notably leprosy. The therapeutic efficacy of the expressed oil, known as chaulmoogra oil, is attributed to its unique composition of cyclopentenoid fatty acids, primarily chaulmoogric acid and hydnocarpic acid. This technical guide delves into the rich ethnobotanical history of these plants, provides a comprehensive overview of the chemical composition of chaulmoogra oil, details the experimental protocols for the extraction, purification, and analysis of its constituent fatty acids, and elucidates the mechanism of action against Mycobacterium leprae, the causative agent of leprosy. This document aims to serve as a valuable resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development, offering a synthesis of historical knowledge and modern scientific understanding of this remarkable natural product.

Ethnobotanical Background

The use of chaulmoogra oil for medicinal purposes has a long and well-documented history, particularly in Ayurvedic and traditional Chinese medicine.[1][2] The primary sources of this oil are several species of trees belonging to the family Achariaceae (formerly Flacourtiaceae), most notably Hydnocarpus wightianus, Hydnocarpus kurzii (syn. Taraktogenos kurzii), and Hydnocarpus anthelminticus.[1][3] These trees are native to tropical forests in Southeast Asia, including India, Myanmar, and Thailand.[2][4]

Traditional practices involved the use of the oil, and sometimes other parts of the plant such as the bark, for a variety of skin ailments including psoriasis, eczema, and scrofula.[1][5] However, its most significant and historically recognized application was in the treatment of leprosy (Hansen's disease).[6] The oil was administered both topically and orally, although internal use was often limited by nausea and gastrointestinal distress.[6] In traditional Ayurvedic practice, the oil was sometimes mixed with butter or given in milk to improve tolerance.[2] The introduction of chaulmoogra oil to Western medicine in the 19th century marked a significant, albeit imperfect, advancement in the management of leprosy before the advent of sulfone drugs in the 1940s.[6]

The following table summarizes the key ethnobotanical uses of plants containing this compound:

Plant SpeciesTraditional Name(s)Part(s) UsedPrimary Ethnobotanical UsesGeographic Origin
Hydnocarpus wightianusChaulmoogra, TuvarakaSeeds, Seed OilLeprosy, skin diseases (eczema, psoriasis), wound healing, hemorrhoids, itching, fever, constipationIndia, Southeast Asia
Hydnocarpus kurzii (syn. Taraktogenos kurzii)ChaulmoograSeeds, Seed Oil, BarkLeprosy, skin diseases, tumors, feverMyanmar, Thailand, India
Hydnocarpus anthelminticus-Seeds, Seed OilLeprosy, skin diseasesSoutheast Asia

Quantitative Data: Fatty Acid Composition of Chaulmoogra Oil

The therapeutic properties of chaulmoogra oil are primarily attributed to its unique fatty acid profile, which is characterized by the presence of cyclopentenoid fatty acids. These are fatty acids with a cyclopentene ring at the terminus of their aliphatic chain. The major cyclopentenoid fatty acids are this compound and hydnocarpic acid. The oil also contains other saturated and unsaturated fatty acids. The relative proportions of these fatty acids can vary between different Hydnocarpus species.

The following table presents a summary of the fatty acid composition of the seed oils from Hydnocarpus wightianus and Hydnocarpus kurzii:

Fatty AcidHydnocarpus wightianus (%)Hydnocarpus kurzii (%)
Cyclopentenoid Fatty Acids
This compound35.029.6
Hydnocarpic Acid22.923.0
Gorlic Acid12.825.1
Lower Cyclic Homologues4.60.3
Other Fatty Acids
Palmitic Acid5.68.4
Oleic Acid3.65.4
Linoleic Acid1.81.6
Myristic Acid0.80.6
Stearic Acid4.7-
Palmitoleic Acid0.56.0

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound and other cyclopentenoid fatty acids from Hydnocarpus seeds.

Extraction of Chaulmoogra Oil using Soxhlet Apparatus

Soxhlet extraction is a widely used method for the efficient extraction of lipids from solid materials.

Materials and Reagents:

  • Dried Hydnocarpus seeds

  • n-Hexane (analytical grade)

  • Soxhlet extractor apparatus (including a round-bottom flask, extraction chamber, condenser, and heating mantle)

  • Thimble (cellulose)

  • Grinder or mill

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind the dried Hydnocarpus seeds into a fine powder to increase the surface area for extraction.

  • Thimble Loading: Accurately weigh a specific amount of the powdered seed material and place it inside a cellulose thimble.

  • Apparatus Assembly: Assemble the Soxhlet apparatus. Place the thimble containing the sample into the extraction chamber. Fill the round-bottom flask to approximately two-thirds of its volume with n-hexane.

  • Extraction: Heat the n-hexane in the round-bottom flask using the heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble, immersing the sample. Once the solvent level in the extraction chamber reaches the top of the siphon tube, the solvent and extracted oil will be siphoned back into the round-bottom flask. This process is repeated for several cycles to ensure complete extraction. The extraction is typically carried out for 6-8 hours.

  • Solvent Recovery: After the extraction is complete, the n-hexane is removed from the extracted oil using a rotary evaporator to yield the crude chaulmoogra oil.

  • Oil Yield Calculation: The yield of the oil is calculated as the weight of the extracted oil divided by the initial weight of the seed powder, expressed as a percentage.

Purification of this compound

The crude chaulmoogra oil can be further processed to isolate and purify the cyclopentenoid fatty acids.

Materials and Reagents:

  • Crude chaulmoogra oil

  • Methanolic potassium hydroxide solution (2 M)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

Procedure:

  • Saponification: Dissolve the crude chaulmoogra oil in methanol and add a methanolic potassium hydroxide solution. Reflux the mixture for 1-2 hours to saponify the triglycerides into their corresponding fatty acid potassium salts.

  • Acidification: After cooling, acidify the mixture with hydrochloric acid to protonate the fatty acid salts, regenerating the free fatty acids.

  • Extraction: Extract the free fatty acids from the aqueous solution using diethyl ether.

  • Drying: Dry the ether extract over anhydrous sodium sulfate and then evaporate the solvent to obtain a mixture of free fatty acids.

  • Column Chromatography: Pack a silica gel column with hexane. Dissolve the fatty acid mixture in a minimal amount of hexane and load it onto the column. Elute the column with a gradient of hexane and ethyl acetate. The less polar fatty acids will elute first. Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound.

  • Crystallization: Combine the fractions rich in this compound and evaporate the solvent. The this compound can be further purified by recrystallization from a suitable solvent such as acetone or methanol.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of fatty acids. The fatty acids are first converted to their more volatile methyl esters.

Materials and Reagents:

  • Purified chaulmoogra oil or fatty acid extract

  • Methanolic HCl or BF3-methanol reagent for derivatization

  • n-Heptane

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol or cyanopropyl stationary phase)

Procedure:

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Accurately weigh a small amount of the oil or fatty acid extract into a reaction vial.

    • Add methanolic HCl or BF3-methanol reagent.

    • Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to convert the fatty acids to their methyl esters.

    • After cooling, add water and extract the FAMEs with n-heptane.

    • Wash the heptane layer with water to remove any remaining acid and then dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS.

    • Gas Chromatography: The FAMEs are separated based on their boiling points and polarity on the capillary column. A typical temperature program might be:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 240°C at a rate of 3°C/minute.

      • Hold at 240°C for 15 minutes.

    • Mass Spectrometry: As the separated FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with a spectral library.

    • Quantification: The concentration of this compound methyl ester can be determined by comparing its peak area to that of an internal standard or by using a calibration curve prepared from a pure standard.

Visualization of Workflows and Signaling Pathways

Experimental Workflow: From Seed to Analysis

The following diagram illustrates the overall workflow from the collection of Hydnocarpus seeds to the quantitative analysis of this compound.

experimental_workflow cluster_collection 1. Sample Collection & Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification & Derivatization cluster_analysis 4. Analysis start Hydnocarpus Seeds prep Drying & Grinding start->prep soxhlet Soxhlet Extraction (n-Hexane) prep->soxhlet oil Crude Chaulmoogra Oil soxhlet->oil sapon Saponification & Acidification oil->sapon ffa Free Fatty Acids sapon->ffa derivat Derivatization to FAMEs ffa->derivat fames Fatty Acid Methyl Esters derivat->fames gcms GC-MS Analysis fames->gcms data Data Analysis & Quantification gcms->data

Figure 1: Experimental workflow for the extraction and analysis of this compound.
Signaling Pathway: Mechanism of Action

The antimicrobial activity of chaulmoogric and hydnocarpic acids against Mycobacterium leprae is believed to stem from their ability to interfere with the bacterium's biotin synthesis pathway.[7][8] Biotin is an essential cofactor for several carboxylase enzymes involved in fatty acid biosynthesis, which is crucial for the integrity of the mycobacterial cell wall.[9] The cyclopentene ring of these fatty acids is thought to act as an antagonist to the synthesis or utilization of biotin.[7]

The following diagram illustrates the proposed mechanism of action.

mechanism_of_action cluster_pathway Mycobacterium leprae Biotin Synthesis Pathway cluster_inhibition Inhibition cluster_effect Downstream Effect precursor Pimeloyl-ACP kapa KAPA precursor->kapa bioF (KAPAS) dapa DAPA kapa->dapa bioA (DAPAS) dtb Dethiobiotin dapa->dtb bioD (DTBS) biotin Biotin dtb->biotin bioB (BS) biotin_dep Biotin-Dependent Carboxylases biotin->biotin_dep chaulmoogric This compound / Hydnocarpic Acid chaulmoogric->precursor Antagonism chaulmoogric->kapa chaulmoogric->dapa chaulmoogric->dtb chaulmoogric->biotin fatty_acid_syn Fatty Acid Synthesis biotin_dep->fatty_acid_syn cell_wall Cell Wall Integrity fatty_acid_syn->cell_wall bacterial_growth Inhibition of Bacterial Growth cell_wall->bacterial_growth

Figure 2: Proposed mechanism of action of chaulmoogric and hydnocarpic acids.

Conclusion

The ethnobotanical history of plants containing this compound, particularly those of the Hydnocarpus genus, provides a compelling example of the value of traditional knowledge in guiding modern scientific inquiry. Chaulmoogra oil, once a primary treatment for leprosy, continues to be of significant interest to researchers due to its unique chemical composition and biological activity. The detailed experimental protocols and the elucidation of the mechanism of action presented in this guide offer a foundation for further research into the therapeutic potential of cyclopentenoid fatty acids. Future investigations could focus on optimizing extraction and purification techniques, exploring the synergistic effects of these compounds with modern antibiotics, and developing novel drug delivery systems to enhance their efficacy and minimize side effects. The legacy of chaulmoogra oil serves as a reminder of the rich and often untapped reservoir of medicinal compounds within the plant kingdom.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Chaulmoogric Acid from Chaulmoogra Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of chaulmoogric acid from chaulmoogra oil, derived from the seeds of Hydnocarpus species. The protocols cover both traditional and modern techniques, offering a comparative overview for research and development purposes.

Introduction

Chaulmoogra oil has been historically recognized for its therapeutic properties, particularly in the treatment of leprosy.[1][2] The primary bioactive constituents responsible for this activity are a unique class of cyclopentenyl fatty acids, with this compound and hydnocarpic acid being the most prominent.[2][3] The extraction and purification of these specific fatty acids are crucial for targeted pharmacological studies and the development of novel therapeutics. This document outlines several methods for isolating this compound, presenting their principles, detailed protocols, and a comparative analysis of their potential outcomes.

Data Presentation: Comparison of Extraction and Purification Methods

The following table summarizes the key aspects of different methods for the extraction and purification of this compound. It is important to note that direct comparative studies providing yield and purity for all methods from a single source are scarce in the available literature. The data presented is a collation from various sources, and in the case of Supercritical Fluid Extraction (SFE), the parameters are based on typical applications for fatty acid extraction from seed oils, as specific data for chaulmoogra oil is limited.

Method Principle Typical Yield Reported Purity Key Advantages Key Disadvantages
Saponification, Acidification & Direct Crystallization Hydrolysis of triglycerides to fatty acid salts, followed by acidification to liberate free fatty acids. This compound is then crystallized from the mixture.Moderate to High (dependent on oil composition)Variable, requires multiple recrystallizations for high purity.Simple, well-established, and cost-effective for initial isolation.Co-crystallization of other fatty acids, potential for degradation with harsh conditions.
Esterification & Fractional Distillation Conversion of the fatty acid mixture to their ethyl or methyl esters, followed by separation based on boiling points under vacuum.Moderate to HighHigh purity fractions can be obtained.[1]Effective for separating homologs and fatty acids with different chain lengths.[1]Requires specialized high-vacuum distillation equipment, potential for thermal degradation.
Urea Complexation Saturated and less branched fatty acids form crystalline inclusion complexes with urea, leaving more branched or cyclic fatty acids in the liquid phase.Yield of the non-complexed fraction is dependent on the initial composition.Can significantly enrich the concentration of cyclic fatty acids.Ecologically friendly, simple, and scalable.[1]May not provide complete separation in a single step, requiring further purification.
Supercritical Fluid Extraction (SFE) with CO₂ (Hypothetical) Utilizes supercritical CO₂ as a solvent to selectively extract lipids. Fractionation can be achieved by modifying pressure and temperature.Potentially HighPotentially High"Green" solvent, mild operating temperatures prevent degradation, tunable selectivity.High initial equipment cost.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) High-resolution separation of individual fatty acids based on their differential partitioning between a stationary and a mobile phase.Low to Moderate (limited by column capacity)Very High (>99%)Highest achievable purity, suitable for isolating analytical standards.High cost, not suitable for large-scale production, requires significant solvent usage.

Experimental Protocols

Protocol 1: Extraction by Saponification and Acidification

This protocol describes the basic method to liberate the total fatty acids from chaulmoogra oil.

1. Saponification: a. In a round-bottom flask, add 100 g of chaulmoogra oil. b. Prepare a solution of 25 g of potassium hydroxide (KOH) in 250 mL of 95% ethanol. c. Add the alcoholic KOH solution to the oil. d. Reflux the mixture for 1-2 hours with constant stirring until the saponification is complete (a sample should be fully soluble in water without forming an oily layer).

2. Liberation of Free Fatty Acids: a. After cooling, transfer the soap solution to a large separatory funnel. b. Add 500 mL of hot water to dissolve the soap. c. Slowly add a 10% solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with gentle shaking until the solution is acidic (test with litmus paper). This will precipitate the free fatty acids. d. Allow the mixture to stand until the fatty acids form a distinct upper layer.

3. Washing and Drying: a. Separate the lower aqueous layer and discard. b. Wash the fatty acid layer with several portions of hot water until the washings are neutral. c. Transfer the fatty acid mixture to a beaker and dry over anhydrous sodium sulfate.

Protocol 2: Purification by Fractional Crystallization

This protocol is used to purify this compound from the mixed fatty acids obtained in Protocol 1.

a. Dissolve the dried fatty acid mixture in a minimal amount of hot 80% ethyl alcohol.[1] b. Allow the solution to cool slowly to room temperature, and then chill in an ice bath to induce crystallization. This compound and other solid fatty acids will precipitate. c. Collect the crystals by vacuum filtration. d. Recrystallize the collected solids from hot 80% ethyl alcohol. Repeat this process until a constant melting point is achieved (pure this compound melts at 68.5 °C).

Protocol 3: Purification via Esterification and Fractional Distillation

This method is suitable for separating different cyclopentenyl fatty acids and other fatty acids.

1. Esterification: a. To the dried mixed fatty acids from Protocol 1, add a 3-fold excess of absolute ethanol. b. Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the fatty acid weight). c. Reflux the mixture for 4-6 hours. d. After cooling, wash the ester mixture with a saturated sodium bicarbonate solution and then with water until neutral. e. Dry the ethyl esters over anhydrous sodium sulfate.

2. Fractional Distillation: a. Perform fractional distillation of the dried ethyl esters under high vacuum (e.g., <1 mmHg). b. Collect fractions based on their boiling points. The ethyl esters of different cyclopentenyl homologs will have distinct boiling points.[1] c. The desired fractions containing ethyl chaulmoograte can be further purified or hydrolyzed back to the free acid if needed.

Protocol 4: Supercritical Fluid Extraction (SFE) - A Representative Protocol

As specific literature for SFE of this compound is limited, this protocol is based on general methods for fatty acid extraction from seed oils. Optimization will be required.

1. Sample Preparation: a. Grind the chaulmoogra seeds to a fine powder to increase the surface area for extraction.

2. SFE System Setup: a. Pack the ground seeds into the extraction vessel of the SFE system. b. Set the system parameters. Based on similar applications, initial parameters could be:

  • Pressure: 20-30 MPa
  • Temperature: 40-60 °C
  • CO₂ Flow Rate: 2-4 L/min
  • Co-solvent: 5-10% ethanol (to enhance the extraction of more polar fatty acids)

3. Extraction and Fractionation: a. Pressurize the system with CO₂ to the desired setpoint. b. Initiate the flow of supercritical CO₂ (and co-solvent, if used) through the extraction vessel. c. The extracted oil is collected in a separator by reducing the pressure, which causes the CO₂ to return to a gaseous state and leave the extract behind. d. By implementing a stepwise reduction in pressure or an increase in temperature in a series of separators, fractionation of the extracted oil to enrich for specific fatty acids may be possible.

Visualizations

Extraction_and_Purification_Workflow cluster_oil Starting Material cluster_extraction Primary Extraction cluster_purification Purification Pathways Chaulmoogra_Oil Chaulmoogra Oil (Triglycerides) Saponification Saponification (KOH/EtOH) Chaulmoogra_Oil->Saponification Acidification Acidification (HCl) Saponification->Acidification Mixed_Fatty_Acids Mixed Free Fatty Acids Acidification->Mixed_Fatty_Acids Crystallization Fractional Crystallization Mixed_Fatty_Acids->Crystallization Esterification Esterification Mixed_Fatty_Acids->Esterification Urea_Complexation Urea Complexation Mixed_Fatty_Acids->Urea_Complexation Prep_HPLC Preparative HPLC Mixed_Fatty_Acids->Prep_HPLC Pure_Chaulmoogric_Acid Pure this compound Crystallization->Pure_Chaulmoogric_Acid Recrystallize Fractional_Distillation Fractional Distillation Esterification->Fractional_Distillation Urea_Complexation->Pure_Chaulmoogric_Acid Isolate from Filtrate Prep_HPLC->Pure_Chaulmoogric_Acid Fractional_Distillation->Pure_Chaulmoogric_Acid Hydrolyze Ester

Caption: Workflow for this compound Extraction and Purification.

SFE_Workflow cluster_input Input cluster_process Supercritical Fluid Extraction Process cluster_output Output Seeds Chaulmoogra Seeds Extractor Extraction Vessel (with Seeds) Seeds->Extractor CO2_Source Liquid CO₂ Pump High-Pressure Pump CO2_Source->Pump Co_Solvent Co-solvent (e.g., Ethanol) Co_Solvent->Pump Heater Heater Pump->Heater Heater->Extractor Supercritical Fluid Separator Separator Extractor->Separator Loaded Fluid Crude_Oil Crude Chaulmoogra Oil Separator->Crude_Oil Pressure Drop Recycled_CO2 Recycled CO₂ Separator->Recycled_CO2

Caption: Supercritical Fluid Extraction (SFE) Process Flow.

References

Application Notes and Protocols for the Purification of Chaulmoogric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaulmoogric acid, a cyclopentenyl fatty acid derived from the seeds of Hydnocarpus wightiana, has a long history in traditional medicine and continues to be of interest for its potential therapeutic properties. For research and drug development purposes, obtaining highly purified this compound is crucial. These application notes provide a detailed protocol for the purification of this compound, from the initial extraction from chaulmoogra oil to final purity assessment using modern analytical techniques. The protocols described herein are based on established classical methods and adapted with modern chromatographic and analytical techniques to ensure high purity and yield.

Data Presentation

Table 1: Typical Fatty Acid Composition of Hydnocarpus wightiana Seed Oil
Fatty AcidMolecular FormulaPercentage (%)
This compound C18H32O2 ~27.0 - 35.0 [1]
Hydnocarpic AcidC16H28O2~48.0
Gorlic AcidC18H30O2~12.8 - 25.1[1]
Palmitic AcidC16H32O2~5.6
Oleic AcidC18H34O2~3.6
Lower Cyclic Homologues-~4.6
Table 2: Physical and Chemical Properties of this compound
PropertyValue
Molecular Weight280.45 g/mol
Melting Point68.5 °C
AppearanceWhite crystalline solid
SolubilitySoluble in ether, chloroform, ethyl acetate; slightly soluble in alcohol
Table 3: Summary of Purification Steps and Expected Purity
Purification StepDescriptionExpected Purity
Step 1: Saponification Hydrolysis of triglycerides in chaulmoogra oil to yield free fatty acids and glycerol.Mixture of free fatty acids
Step 2: Esterification Conversion of the mixed free fatty acids to their corresponding ethyl esters.Mixture of fatty acid ethyl esters
Step 3: Fractional Distillation Separation of fatty acid ethyl esters based on their boiling points under vacuum.Enriched this compound ethyl ester fraction
Step 4: Preparative HPLC High-resolution separation of the this compound ethyl ester from other esters.>98%
Step 5: Hydrolysis (Optional) Conversion of the purified ethyl chaulmoograte back to free this compound.>98%

Experimental Protocols

Protocol 1: Extraction and Saponification of Chaulmoogra Oil

This protocol describes the initial extraction of fatty acids from Hydnocarpus wightiana seed oil.

Materials:

  • Chaulmoogra oil (from Hydnocarpus wightiana seeds)

  • Ethanolic potassium hydroxide (0.5 N)

  • Sulfuric acid (4 N)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Reflux apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add 100 g of chaulmoogra oil and 500 mL of 0.5 N ethanolic potassium hydroxide.

  • Reflux the mixture for 5 hours to ensure complete saponification.[2]

  • After reflux, distill off the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the resulting soap solution with 500 mL of distilled water and transfer to a separatory funnel.

  • Extract the aqueous solution with diethyl ether (3 x 200 mL) to remove unsaponifiable matter. Discard the ether layers.

  • Acidify the aqueous soap solution with 4 N sulfuric acid to a pH of approximately 2-3 to precipitate the free fatty acids.

  • Extract the liberated free fatty acids with diethyl ether (3 x 300 mL).

  • Combine the ether extracts and wash with distilled water until the washings are neutral.

  • Dry the ether solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the mixed free fatty acids.

Protocol 2: Esterification of Mixed Fatty Acids

This protocol details the conversion of the free fatty acids to their ethyl esters.

Materials:

  • Mixed free fatty acids from Protocol 1

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5%)

  • Brine solution

  • Anhydrous magnesium sulfate

  • Reflux apparatus

Procedure:

  • To the mixed free fatty acids (from 100 g of oil), add 500 mL of absolute ethanol and 5 mL of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • After cooling, transfer the reaction mixture to a separatory funnel and add 500 mL of distilled water.

  • Extract the ethyl esters with diethyl ether (3 x 300 mL).

  • Wash the combined ether extracts sequentially with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude fatty acid ethyl esters.

Protocol 3: Purification by Fractional Vacuum Distillation

This protocol describes the enrichment of this compound ethyl ester.

Materials:

  • Crude fatty acid ethyl esters from Protocol 2

  • Fractional distillation apparatus equipped with a vacuum pump and Vigreux column

Procedure:

  • Set up the fractional distillation apparatus for vacuum distillation.

  • Place the crude fatty acid ethyl esters into the distillation flask.

  • Gradually reduce the pressure to 2-10 mbar.[1]

  • Slowly heat the distillation flask. Collect the fractions based on their boiling points. The ethyl esters of shorter chain fatty acids will distill first.

  • Collect the fraction that distills at the boiling point corresponding to ethyl chaulmoograte under the applied vacuum. The boiling point of fatty acid methyl esters ranges from 200-400°C at atmospheric pressure and is significantly lower under vacuum.[1]

Protocol 4: High-Purity Purification by Preparative HPLC

This protocol provides a method for the final purification of this compound ethyl ester.

Materials:

  • Enriched this compound ethyl ester fraction from Protocol 3

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

Procedure:

  • Dissolve the enriched fraction in a minimal amount of the initial mobile phase.

  • Set up the preparative HPLC system with a reverse-phase C18 column.

  • Use a gradient elution with a mobile phase consisting of acetonitrile and water. A suggested starting gradient is 80:20 (v/v) acetonitrile:water, increasing to 100% acetonitrile over 30-40 minutes. The flow rate will depend on the column dimensions but is typically in the range of 10-20 mL/min for a 20 mm ID column.

  • Monitor the elution at a wavelength of 192-205 nm, where fatty acid esters show absorbance.[3]

  • Collect the fractions corresponding to the peak of this compound ethyl ester.

  • Combine the pure fractions and evaporate the solvent to obtain the purified ethyl chaulmoograte.

Protocol 5: Purity Assessment by GC-MS

This protocol describes the quantitative analysis of the purified this compound (as its methyl ester for better volatility and peak shape).

Materials:

  • Purified this compound ethyl ester (or free acid)

  • Methanolic HCl (for esterification if starting with free acid) or BF3-methanol

  • Hexane

  • Internal standard (e.g., methyl heptadecanoate)

  • GC-MS system with a capillary column (e.g., HP-5MS)

Procedure:

  • If starting with the purified ethyl ester, it can be directly analyzed. If starting with the free acid, prepare the methyl ester by reacting with methanolic HCl or BF3-methanol.

  • Dissolve a known amount of the sample and the internal standard in hexane.

  • Inject 1 µL of the sample into the GC-MS.

  • Use a temperature program such as: initial temperature of 100°C, hold for 2 min, ramp to 250°C at 5°C/min, and hold for 10 min.[4]

  • The mass spectrometer can be operated in full scan mode to identify the peaks and in selected ion monitoring (SIM) mode for quantification.

  • Calculate the purity based on the peak area of this compound methyl ester relative to the total peak area of all fatty acid methyl esters.

Protocol 6: Purity Determination by DSC

This protocol outlines the use of Differential Scanning Calorimetry (DSC) for assessing the absolute purity of the final this compound.

Materials:

  • Purified this compound

  • DSC instrument

  • Aluminum pans

Procedure:

  • Accurately weigh 1-3 mg of the purified this compound into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 2 °C/min) through its melting range.

  • The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Most DSC software has a built-in function for purity calculation.

Mandatory Visualization

experimental_workflow cluster_extraction Step 1: Extraction & Saponification cluster_esterification Step 2: Esterification cluster_purification Step 3 & 4: Purification cluster_analysis Step 5: Purity Analysis chaulmoogra_oil Chaulmoogra Oil saponification Saponification (Ethanolic KOH) chaulmoogra_oil->saponification mixed_ffa Mixed Free Fatty Acids saponification->mixed_ffa esterification Esterification (Ethanol, H2SO4) mixed_ffa->esterification mixed_faee Mixed Fatty Acid Ethyl Esters esterification->mixed_faee fractional_distillation Fractional Vacuum Distillation mixed_faee->fractional_distillation enriched_caee Enriched this compound Ethyl Ester fractional_distillation->enriched_caee prep_hplc Preparative HPLC enriched_caee->prep_hplc pure_caee Purified this compound Ethyl Ester (>98%) prep_hplc->pure_caee gc_ms GC-MS Analysis pure_caee->gc_ms dsc DSC Analysis pure_caee->dsc signaling_pathway cluster_activation PP5 Activation cluster_downstream Downstream Signaling chaulmoogric_acid This compound pp5_inactive Inactive PP5 (Autoinhibited) chaulmoogric_acid->pp5_inactive Binds to TPR domain pp5_active Active PP5 pp5_inactive->pp5_active Conformational Change raf1_active Active Raf-1 (Phosphorylated at Ser338) pp5_active->raf1_active Dephosphorylates Ser338 raf1_inactive Inactive Raf-1 raf1_active->raf1_inactive mek MEK raf1_active->mek Activates raf1_inactive->mek Inhibition of activation erk ERK mek->erk Activates proliferation Cell Proliferation erk->proliferation Promotes

References

Application Notes and Protocols: In Vitro Antimicrobial Activity of Chaulmoogric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaulmoogric acid, a cyclopentenyl fatty acid derived from the seeds of Hydnocarpus species, has a long history in traditional medicine for the treatment of leprosy, an infection caused by Mycobacterium leprae.[1][2] Modern scientific investigations have begun to explore its antimicrobial properties, suggesting potential mechanisms of action that involve disruption of bacterial cell membranes and interference with essential metabolic pathways.[3] This document provides detailed protocols for a panel of in vitro assays to systematically evaluate the antimicrobial efficacy of this compound. These protocols are designed to be adaptable for screening against a variety of microbial species.

Proposed Mechanisms of Action

The antimicrobial activity of this compound is believed to stem from two primary mechanisms:

  • Cell Membrane Disruption: Due to its unique fatty acid structure, this compound can be incorporated into the bacterial cell membrane's phospholipid bilayer. This integration is thought to disrupt the membrane's integrity and fluidity, leading to leakage of cellular contents and ultimately, cell death.[3]

  • Inhibition of Biotin Synthesis: There is evidence to suggest that compounds structurally related to this compound, such as hydnocarpic acid, may act as competitive inhibitors of enzymes involved in the biotin synthesis pathway.[4] Biotin is an essential cofactor for several metabolic enzymes, and its inhibition can halt bacterial growth.

Proposed Mechanisms of Antimicrobial Action of this compound cluster_membrane Cell Membrane Disruption cluster_biotin Biotin Synthesis Inhibition CA_mem This compound Membrane Bacterial Cell Membrane CA_mem->Membrane Targets Incorp Incorporation into Phospholipid Bilayer Membrane->Incorp Disrupt Membrane Destabilization & Increased Permeability Incorp->Disrupt Leakage Leakage of Cellular Contents Disrupt->Leakage Death_mem Cell Death Leakage->Death_mem CA_bio This compound Bio_Enzyme Biotin Synthesis Enzymes CA_bio->Bio_Enzyme Analogue Inhibit Competitive Inhibition Bio_Enzyme->Inhibit No_Biotin Reduced Biotin Production Inhibit->No_Biotin Met_Inhibit Inhibition of Metabolic Processes No_Biotin->Met_Inhibit Growth_Inhibit Inhibition of Bacterial Growth Met_Inhibit->Growth_Inhibit

Proposed mechanisms of this compound's antimicrobial activity.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described assays. Note: The data presented here are hypothetical and for illustrative purposes only.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus1282562Bactericidal
Escherichia coli256>512>2-
Pseudomonas aeruginosa512>512>1-
Candida albicans>512>512-Not effective
Mycobacterium smegmatis32642Bactericidal

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)
06.06.06.06.0
26.86.25.54.8
47.56.54.83.5
88.26.83.2<2.0
128.57.0<2.0<2.0
248.57.2<2.0<2.0

Table 3: Anti-Biofilm Activity of this compound

Test OrganismConcentration (µg/mL)Biofilm Inhibition (%)
Staphylococcus aureus64 (0.5 x MIC)45
128 (1 x MIC)78
256 (2 x MIC)92
Pseudomonas aeruginosa256 (0.5 x MIC)30
512 (1 x MIC)55

Table 4: Cytotoxicity of this compound against Mammalian Cells

Cell LineIC50 (µg/mL)
HEK293 (Human Embryonic Kidney)>512
HaCaT (Human Keratinocyte)480

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

MIC Determination Workflow prep_ca Prepare Chaulmoogric Acid Stock Solution serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_ca->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the standardized suspension 1:150 in broth to obtain a final inoculum concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculation: Add 10 µL of the final bacterial inoculum to wells 1-11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed as a continuation of the MIC assay to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 24 hours.

  • The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate.

Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Time-Kill Kinetics Assay Workflow prep_cultures Prepare Bacterial Cultures with Different this compound Concentrations (0, 0.5x, 1x, 2x MIC) incubate Incubate Cultures at 37°C prep_cultures->incubate sample Take Aliquots at Specific Time Points (0, 2, 4, 8, 12, 24h) incubate->sample serial_dilute Perform Serial Dilutions of Aliquots sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates at 37°C for 24h plate->incubate_plates count_colonies Count Colonies and Calculate CFU/mL incubate_plates->count_colonies plot_curve Plot Log10 CFU/mL vs. Time count_colonies->plot_curve

Workflow for the Time-Kill Kinetics Assay.

Protocol:

  • Prepare tubes with broth containing this compound at concentrations of 0 (control), 0.5 x MIC, 1 x MIC, and 2 x MIC.

  • Inoculate each tube with the test bacterium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of each aliquot in sterile saline or PBS.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves.

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit biofilm formation.

Protocol:

  • Biofilm Formation:

    • Add 100 µL of a standardized bacterial suspension (1 x 10^6 CFU/mL) to the wells of a 96-well flat-bottom microtiter plate.

    • Add 100 µL of broth containing various concentrations of this compound (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC) to the wells. Include a no-drug control.

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining:

    • Gently discard the planktonic cells from the wells.

    • Wash the wells three times with 200 µL of sterile PBS to remove loosely attached cells.

    • Air dry the plate for 30 minutes.

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells four times with 200 µL of sterile distilled water.

  • Quantification:

    • Add 200 µL of 30% (v/v) acetic acid to each well to dissolve the bound crystal violet.

    • Measure the absorbance at 590 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated as: [1 - (OD590 of treated well / OD590 of control well)] x 100.

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound on mammalian cell lines.[5]

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HaCaT) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO). Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate IC50: The cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the systematic in vitro evaluation of the antimicrobial properties of this compound. By determining its MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can gain valuable insights into its potential as a novel antimicrobial agent. Furthermore, the assessment of its cytotoxicity against mammalian cell lines is a crucial step in evaluating its safety profile for potential therapeutic applications. Further research is warranted to elucidate the precise molecular targets of this compound and to explore its efficacy in in vivo models of infection.

References

Application Notes & Protocols: Designing In Vivo Studies with Chaulmoogric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaulmoogric acid is a cyclopentenyl fatty acid and a primary active component of chaulmoogra oil, historically used in traditional medicine for treating leprosy and other skin conditions.[1][2] The oil is derived from the seeds of trees from the Flacourtiaceae family, such as Hydnocarpus wightiana.[1] Modern research is aimed at validating its traditional uses and exploring new therapeutic applications, including anti-cancer, anti-inflammatory, and metabolic regulatory effects. These application notes provide a framework for designing and conducting preclinical in vivo studies with this compound in various animal models to evaluate its efficacy and safety.

Application: Anti-Mycobacterial Activity (Leprosy)

The most well-documented therapeutic application of this compound is its activity against Mycobacterium leprae.[1][3] The mouse footpad model is the standard for in vivo evaluation of anti-leprosy agents.[3][4]

Experimental Workflow: Mouse Footpad Model

G cluster_exp Experimental Phase cluster_eval Evaluation Phase A Acclimatize BALB/c mice (1-2 weeks) D Inoculate M. leprae into right hind footpad (Day 0) A->D B Prepare M. leprae inoculum (from infected animal tissue) B->D C Prepare this compound (in appropriate vehicle) F Administer treatment (e.g., Intraperitoneal, Subcutaneous) C->F E Group animals (n=10/group) - Vehicle Control - Positive Control (Dapsone) - this compound (Test doses) D->E Post-inoculation E->F Begin treatment regimen G Monitor for 6-8 months F->G Continuous treatment H Harvest footpad tissue G->H I Enumerate Acid-Fast Bacilli (AFB) (Microscopy) H->I J Compare AFB counts between groups I->J

Caption: Workflow for evaluating the anti-leprosy activity of this compound.

Data Summary: Anti-Leprosy Studies
ParameterDetailsAnimal ModelReference
Test Article This compoundMouse[3]
Route of Administration Intraperitoneal (IP), Subcutaneous (SC)Mouse[3][4]
Frequency 3 to 5 times per weekMouse[3][4]
Model Mycobacterium leprae footpad infectionMouse[3]
Outcome Inhibition of bacterial multiplicationMouse[3]
Protocol 1: M. leprae Mouse Footpad Inoculation Model
  • Animals: Use 6-8 week old male BALB/c mice. Acclimatize for at least one week.

  • Inoculum: Prepare a suspension of M. leprae from an infected donor mouse footpad to a concentration of 1x10⁴ bacilli/0.03 mL.

  • Infection: Inoculate 0.03 mL of the bacterial suspension into the right hind footpad of each mouse.

  • Grouping: Randomly assign mice into groups (n=10-15):

    • Group 1: Vehicle Control (e.g., sterile oil).

    • Group 2: Positive Control (e.g., Dapsone mixed in feed).

    • Group 3-5: this compound at low, medium, and high doses (e.g., 25, 50, 100 mg/kg), administered via IP or SC injection.

  • Treatment: Begin treatment the day of infection and continue for 6 months. A study showed inhibition when administered intraperitoneally 5 times per week.[3]

  • Evaluation: At 6 and 8 months post-infection, harvest the footpads. Homogenize the tissue and perform acid-fast bacilli (AFB) enumeration using microscopic counting methods.

  • Analysis: Compare the mean AFB counts of treated groups to the vehicle control group. A significant reduction indicates efficacy.

Application: Anti-Cancer Activity

While not extensively studied, natural products are a major source of anti-cancer agents.[5] In vivo studies for this compound can be designed using standard xenograft models to assess its potential effects on tumor growth.

Experimental Workflow: Xenograft Tumor Model

G cluster_exp Tumor Implantation & Treatment cluster_eval Evaluation Phase A Culture human cancer cells (e.g., HepG2, BGC-823) D Inject cancer cells subcutaneously into the flank of mice A->D B Acclimatize athymic nude mice (1-2 weeks) B->D C Prepare this compound (in appropriate vehicle) G Administer treatment (e.g., IP, PO) for 3-4 weeks C->G E Monitor until tumors reach ~100-150 mm³ D->E F Group animals - Vehicle Control - Positive Control (e.g., Doxorubicin) - this compound (Test doses) E->F Tumors established F->G H Measure tumor volume & body weight (2-3 times/week) G->H During treatment I Euthanize mice at endpoint H->I Study conclusion J Excise tumors, weigh, and process for histology (H&E, IHC) I->J K Analyze tumor growth inhibition J->K

Caption: Workflow for assessing the anti-cancer activity of this compound.

Hypothesized Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many natural compounds exert anti-cancer effects by modulating key survival pathways.[6][7] A plausible mechanism for this compound could involve the inhibition of the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates CA This compound CA->PI3K Potential Inhibition Akt Akt CA->Akt Potential Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis

Caption: Hypothesized anti-cancer signaling pathway for this compound.

Protocol 2: Human Tumor Xenograft Model
  • Animals: Use 6-8 week old male athymic nude mice (e.g., BALB/c nude).

  • Cell Culture: Culture a human cancer cell line (e.g., gastric carcinoma SGC-7901, hepatocellular carcinoma HepG2) under standard conditions.[6][8]

  • Tumor Implantation: Subcutaneously inject 2-5 x 10⁶ cells suspended in 100-200 µL of Matrigel/media into the right flank of each mouse.

  • Grouping: Once tumors reach an average volume of 100-150 mm³, randomize mice into groups (n=8-10):

    • Group 1: Vehicle Control.

    • Group 2: Positive Control (e.g., 5-Fluorouracil or Doxorubicin).

    • Group 3-5: this compound at low, medium, and high doses (e.g., 50, 100, 150 mg/kg), administered via oral gavage (PO) or IP injection daily or every other day.[8]

  • Monitoring: Measure tumor dimensions (length and width) and body weight 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Endpoint: After 3-4 weeks of treatment, or when tumors in the control group reach the predetermined size limit, euthanize the mice.

  • Analysis: Excise, weigh, and photograph the tumors. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis) and another portion snap-frozen for molecular analysis (e.g., Western blot for PI3K/Akt pathway proteins).[6]

Application: Metabolic Diseases (Obesity & Diabetes)

Given the role of other fatty acids in metabolism, this compound could be investigated for its effects on obesity and diabetes. High-fat diet (HFD)-induced obesity in rodents is a common model that mimics human metabolic syndrome.[9][10]

Experimental Workflow: High-Fat Diet (HFD) Induced Obesity Model

G cluster_prep Induction Phase cluster_exp Treatment Phase cluster_eval Evaluation Phase A Acclimatize C57BL/6J mice (1 week) B Feed High-Fat Diet (HFD, ~60% kcal fat) to induce obesity (8-10 weeks) A->B D Confirm obesity phenotype (Body weight, glucose intolerance) B->D C Maintain control group on standard chow diet E Group HFD mice - Vehicle Control - Positive Control (e.g., Orlistat) - this compound (Test doses) D->E F Administer treatment (e.g., PO) for 4-8 weeks E->F G Monitor body weight, food intake weekly F->G During treatment H Perform Glucose/Insulin Tolerance Tests (GTT/ITT) at endpoint G->H I Collect blood for lipid profile, insulin, and adipokine analysis H->I J Harvest liver and adipose tissue for histology and gene expression I->J K Analyze data for metabolic improvements J->K

Caption: Workflow for assessing this compound's effects on obesity.

Data Summary: Representative Obesity & Diabetes Models
ParameterObesity ModelDiabetes ModelReference
Animal Strain C57BL/6J Mice, Wistar or Sprague-Dawley RatsWistar or Sprague-Dawley Rats[9][11][12]
Induction Method High-Fat Diet (45-60% kcal from fat)Streptozotocin (STZ) injection (e.g., 60 mg/kg IP)[9][12]
Induction Period 8-16 weeks~72 hours for hyperglycemia[11][13]
Key Endpoints Body weight, fat mass, food intake, lipid profile, glucose tolerance, insulin resistanceBlood glucose, insulin levels, HbA1c, pancreatic islet histology[13][14]
Positive Control Orlistat, RosiglitazoneMetformin, Glibenclamide[11]
Protocol 3: High-Fat Diet (HFD)-Induced Obesity Model
  • Animals: Use 4-5 week old male C57BL/6J mice, known to be susceptible to diet-induced obesity.[9]

  • Diet: Acclimatize mice for one week, then divide into two main groups: a control group fed a standard chow diet (10% kcal from fat) and an obesity-prone group fed a high-fat diet (e.g., 60% kcal from fat).

  • Induction: Maintain the diets for 8-12 weeks until the HFD group develops a significantly higher body weight and impaired glucose tolerance compared to the chow-fed group.

  • Grouping: Sub-divide the obese mice into treatment groups (n=10):

    • Group 1: HFD + Vehicle Control (PO, daily).

    • Group 2: HFD + Positive Control (e.g., Orlistat, 10 mg/kg).

    • Group 3-5: HFD + this compound at low, medium, and high doses (e.g., 25, 50, 100 mg/kg, PO, daily).[11]

  • Treatment: Administer treatments for 4-8 weeks while continuing the respective diets.

  • Monitoring: Record body weight and food intake weekly.

  • Endpoint Analysis: Before termination, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT). At termination, collect blood via cardiac puncture to measure serum glucose, insulin, triglycerides, and cholesterol. Harvest and weigh the liver and various adipose tissue depots (e.g., epididymal, retroperitoneal).

  • Tissue Analysis: Fix liver and adipose tissue for H&E staining to assess steatosis and adipocyte size, respectively.

Application: Pharmacokinetics (PK) & Toxicology

Before advancing to efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile and the safety of this compound.

Experimental Workflow: Basic Pharmacokinetic Study

G cluster_prep Preparation Phase cluster_exp Dosing & Sampling cluster_eval Analysis Phase A Acclimatize Sprague-Dawley rats (with jugular vein cannulation) C Group 1: Administer IV bolus dose (e.g., 2 mg/kg) A->C D Group 2: Administer PO gavage dose (e.g., 50 mg/kg) A->D B Prepare this compound for IV and PO administration B->C B->D E Collect serial blood samples (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h) C->E D->E F Process blood to plasma E->F G Quantify this compound concentration (LC-MS/MS) F->G H Perform non-compartmental analysis G->H I Calculate PK parameters: Cmax, Tmax, AUC, t1/2, Bioavailability H->I

Caption: Workflow for a pharmacokinetic study of this compound.

Data Summary: General Toxicology Study Design
ParameterAcute Toxicity (Single Dose)Subchronic Toxicity (Repeated Dose)Reference
Animal Strain Sprague-Dawley RatsSprague-Dawley Rats[15]
Number of Animals 3-5 females per group10/sex/group[15]
Dosing Single oral gavageDaily oral gavage for 90 days[15]
Dose Levels Limit test at 2000 mg/kg3 dose levels (low, medium, high) + control[15]
Observation Period 14 days90 days + recovery period[15]
Key Endpoints Mortality, clinical signs, body weight, gross necropsyClinical signs, body weight, food/water intake, hematology, clinical chemistry, urinalysis, organ weights, histopathology[15]
Protocol 4: Acute Oral Toxicity Study (OECD 423)
  • Animals: Use healthy, young adult female Sprague-Dawley rats (8-12 weeks old).

  • Dosing: Following an overnight fast, administer this compound via oral gavage at a starting dose (e.g., 300 mg/kg). If no mortality occurs, use a higher dose (2000 mg/kg) in the next group of animals.[15]

  • Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record clinical signs of toxicity, morbidity, and mortality. Record body weights prior to dosing and at days 7 and 14.

  • Endpoint: At day 14, euthanize all surviving animals and perform a gross necropsy to identify any visible organ abnormalities. This study helps determine the LD₅₀ and informs dose selection for further studies.

Protocol 5: Pharmacokinetic (PK) Study
  • Animals: Use male Sprague-Dawley rats (250-300 g) with jugular vein cannulas for serial blood sampling.

  • Grouping (n=4-6 per group):

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine clearance and volume of distribution.

    • Group 2: Oral gavage (PO) administration (e.g., 50 mg/kg) to determine absorption characteristics.[16]

  • Blood Sampling: Collect blood samples (approx. 150-200 µL) into heparinized tubes at predefined time points: pre-dose, and 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t₁/₂), and oral bioavailability (F%).[16]

References

Application Notes and Protocols for the Chemical Synthesis of Chaulmoogric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaulmoogric acid, a cyclopentenyl fatty acid, has a long history in traditional medicine, particularly for the treatment of leprosy.[1] Its unique structure, featuring a chiral cyclopentene ring appended to a C13 alkyl chain, has made it a compelling target for organic chemists. The synthesis of this compound and its analogues remains relevant for the exploration of new therapeutic agents, particularly in the field of antimycobacterials. These application notes provide an overview of established and modern techniques for the chemical synthesis of this compound, complete with detailed experimental protocols and comparative data.

Synthetic Strategies: An Overview

The chemical synthesis of this compound can be broadly categorized into two main approaches:

  • Classical Approaches: These methods often rely on the construction of the cyclopentenyl precursor followed by chain elongation. While foundational, these routes may lack stereocontrol, resulting in racemic mixtures that require resolution.

  • Modern Asymmetric Syntheses: Contemporary methods focus on the enantioselective synthesis of the chiral cyclopentene core, ensuring the desired stereochemistry of the final product. These approaches often utilize chiral catalysts or auxiliaries to achieve high levels of stereocontrol.

This document will detail a classical synthesis as described by Mislow and Steinberg (1955) and a modern enantioselective approach developed by Seemann, Schöller, Kudis, and Helmchen (2003).

Classical Synthesis of (±)-Chaulmoogric Acid

This approach, detailed by Mislow and Steinberg, involves the synthesis of the racemic cyclopentenyl iodide precursor followed by a malonic ester synthesis to append the alkyl chain.

Logical Workflow for Classical Synthesis

classical_synthesis cluster_precursor Precursor Synthesis cluster_chain Chain Elongation A Cyclopentadiene C Diels-Alder Adduct A->C B Maleic Anhydride B->C D endo-cis-Bicyclo[2.2.1]-5-heptene-2,3-dicarboxylic acid C->D Hydrolysis F cis-1,3-Cyclopentadiene-dicarboxylic acid D->F Oxidative Decarboxylation E Lead Tetraacetate E->F H cis-1,3-Cyclopentanedicarboxylic acid F->H G Hydrogenation G->H J (+)-cis-1,3-Cyclopentanedicarboxylic acid H->J I Resolution with Brucine I->J L (-)-trans-1-Bromo-3-carboxycyclopentane J->L K Hunsdiecker Reaction K->L N (-)-trans-1-Bromo-3-carbomethoxycyclopentane L->N M Esterification M->N P (+)-3-Cyclopentene-1-carboxylic acid methyl ester N->P O Dehydrobromination O->P R (+)-3-Cyclopentene-1-methanol P->R Q LiAlH4 Reduction Q->R T (+)-3-Cyclopentene-1-methyl tosylate R->T S Tosylation S->T V (-)-3-Iodo-1-cyclopentene T->V U Iodide Exchange U->V Y Alkylation V->Y W Diethyl Malonate W->Y X Sodium Ethoxide X->Y AA (±)-Chaulmoogric Acid Y->AA Z Hydrolysis & Decarboxylation Z->AA enantioselective_synthesis cluster_key_step Asymmetric Allylic Alkylation cluster_elaboration Chain Elongation and Final Product Formation A Cyclopent-2-en-1-yl methyl carbonate F Dimethyl (S)-cyclopent-2-en-1-ylmalonate A->F B Dimethyl malonate B->F C [Pd2(dba)3]·CHCl3 C->F D (R,R)-Trost ligand D->F E KOAc E->F H Methyl (S)-cyclopent-2-en-1-ylacetate F->H Krapcho Decarboxylation G Decarboxylation J (S)-Cyclopent-2-en-1-ylacetaldehyde H->J I DIBAL-H Reduction I->J L (-)-Chaulmoogric Acid J->L K Wittig Reaction with 11-carboxyundecyl(triphenyl)phosphonium bromide K->L

References

Application Notes and Protocols: Chaulmoogric Acid in Mycobacterial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and methodologies for studying the effects of chaulmoogric acid on mycobacteria. While historically significant in the treatment of leprosy, modern research into its precise mechanisms and spectrum of activity is limited.

Application Notes

This compound, a cyclopentenyl fatty acid derived from the seeds of the Hydnocarpus wightianus tree, has a long history in traditional medicine for the treatment of leprosy, a disease caused by Mycobacterium leprae. Its unique cyclic structure distinguishes it from most other fatty acids and is thought to be central to its antimycobacterial properties. Research suggests two primary mechanisms of action: interference with biotin metabolism and disruption of the mycobacterial cell membrane.

Mechanism of Action:

  • Biotin Antagonism: Due to a structural analogy to biotin, it is hypothesized that this compound and its related compound, hydnocarpic acid, may act as competitive inhibitors of biotin synthesis or its function as a cofactor in essential carboxylation reactions within the mycobacteria.[1][2]

  • Membrane Perturbation: Studies have shown that this compound can be assimilated by mycobacteria and incorporated into their cellular lipids, such as phospholipids and triacylglycerols.[3] This incorporation of a non-native, cyclic fatty acid is believed to disrupt the integrity and function of the mycobacterial cell membrane, leading to growth inhibition.

Antimycobacterial Activity:

  • In Vitro Studies: While comprehensive data is scarce in recent literature, older studies have demonstrated the in vitro activity of chaulmoogra oil components. For instance, hydnocarpic acid, a closely related cyclopentenyl fatty acid, has been shown to inhibit the growth of Mycobacterium intracellulare at a concentration of 2 µg/mL.[2]

  • In Vivo Studies: this compound has demonstrated efficacy in animal models of mycobacterial infection. In the mouse footpad model of leprosy, administration of this compound was shown to inhibit the multiplication of Mycobacterium leprae.[1]

Mycolic Acid Synthesis:

Mycolic acids are very long-chain fatty acids that are signature components of the mycobacterial cell wall and are essential for their viability and virulence.[4][5][6][7] Many antitubercular drugs, such as isoniazid, target the mycolic acid biosynthesis pathway.[8] While the disruption of fatty acid metabolism by this compound is a proposed mechanism, there is currently no direct evidence in the reviewed literature to suggest that it specifically inhibits the mycolic acid biosynthesis pathway.

Host-Pathogen Interactions and Immunomodulation:

The interaction of mycobacteria with host macrophages is a critical determinant of infection outcome.[9][10][11] Macrophages can either control mycobacterial growth or serve as a niche for their replication.[9] The metabolic state of the macrophage, particularly its lipid metabolism, plays a crucial role in its ability to control infection.[9] Currently, there is a lack of available scientific literature investigating the specific effects of this compound on the host immune response to mycobacterial infection, including its impact on macrophage function and cytokine production.

Cytotoxicity:

Quantitative Data

The available quantitative data on the antimycobacterial activity of this compound and its related compounds is limited. The following table summarizes the available information.

CompoundMycobacterial SpeciesAssay TypeActivityReference
Hydnocarpic AcidMycobacterium intracellulareIn vitro (turbidimetric)Susceptible at 2 µg/mL[2]
This compoundMycobacterium lepraeIn vivo (mouse footpad)Inhibition of multiplication[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mycobacterial strain of interest (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound

  • Solvent for this compound (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Culture the mycobacterial strain in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the culture to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted culture 1:100 in fresh Middlebrook 7H9 broth to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth in a separate 96-well plate to achieve a range of desired concentrations.

  • Assay Setup:

    • Add 100 µL of the appropriate this compound dilution to each well of a new 96-well plate.

    • Add 100 µL of the prepared mycobacterial inoculum to each well.

    • Include a positive control well (mycobacteria in broth without this compound) and a negative control well (broth only).

    • Seal the plate with a breathable membrane to prevent evaporation.

  • Incubation:

    • Incubate the plate at 37°C for a period appropriate for the growth rate of the mycobacterial species (e.g., 2-3 days for M. smegmatis, 7-14 days for M. tuberculosis).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that results in no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Resazurin Microtiter Assay (REMA) for Antimycobacterial Activity

The REMA assay is a colorimetric method that uses the reduction of the blue dye resazurin to the pink fluorescent product resorufin by metabolically active cells to assess cell viability.

Materials:

  • All materials from Protocol 1

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

Procedure:

  • Follow steps 1-4 of the Broth Microdilution protocol.

  • Addition of Resazurin:

    • After the incubation period, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plate at 37°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that prevents the color change from blue to pink. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

Protocol 3: In Vivo Efficacy in the Mouse Footpad Model (M. leprae)

This protocol is a classic model for studying the in vivo activity of compounds against the non-culturable Mycobacterium leprae.

Materials:

  • BALB/c mice

  • Mycobacterium leprae suspension

  • This compound preparation for injection (e.g., suspended in a suitable vehicle)

  • Syringes and needles (27-30 gauge)

  • Tissue homogenizer

  • Microscope and slides for acid-fast staining

Procedure:

  • Inoculation:

    • Inject a standardized suspension of M. leprae (e.g., 5 x 10³ bacilli in 0.03 mL) into the hind footpads of the mice.

  • Treatment:

    • Begin treatment with this compound at a predetermined dose and schedule (e.g., intraperitoneal or subcutaneous injection).

    • Include a control group of infected mice that receive only the vehicle.

  • Monitoring:

    • Monitor the mice for any signs of toxicity.

  • Harvesting and Enumeration:

    • At various time points post-infection (e.g., 60 and 90 days), euthanize a subset of mice from each group.

    • Dissect the footpads and homogenize the tissue.

    • Perform acid-fast staining on the tissue homogenates and enumerate the number of bacilli per footpad using a microscope.

  • Data Analysis:

    • Compare the number of acid-fast bacilli in the footpads of the treated group to the control group to determine the extent of inhibition of mycobacterial multiplication.

Visualizations

Proposed_Mechanism_of_Action cluster_mycobacterium Mycobacterium Biotin_Synthesis Biotin Synthesis Pathway Carboxylation_Reactions Essential Carboxylation Reactions Biotin_Synthesis->Carboxylation_Reactions Growth_Inhibition Growth Inhibition Biotin_Synthesis->Growth_Inhibition Essential for growth Fatty_Acid_Metabolism Fatty Acid Metabolism Carboxylation_Reactions->Fatty_Acid_Metabolism Cell_Membrane Cell Membrane Disruption Membrane Disruption Cell_Membrane->Disruption Leads to Incorporation Incorporation into Lipids Incorporation->Cell_Membrane Disruption->Growth_Inhibition Chaulmoogric_Acid This compound Chaulmoogric_Acid->Biotin_Synthesis Inhibits Chaulmoogric_Acid->Incorporation Assimilated

Caption: Proposed mechanisms of action of this compound against mycobacteria.

Antimycobacterial_Assay_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay (Mouse Footpad Model) Start_In_Vitro Mycobacterial Culture Inoculum_Prep Prepare Inoculum Start_In_Vitro->Inoculum_Prep Incubation Incubate with Mycobacteria Inoculum_Prep->Incubation Serial_Dilution Serial Dilution of this compound Serial_Dilution->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination REMA Add Resazurin Incubation->REMA REMA_Result Read Color Change REMA->REMA_Result Start_In_Vivo Inoculate Mice with M. leprae Treatment Administer this compound Start_In_Vivo->Treatment Harvest Harvest Footpads Treatment->Harvest After incubation period Enumeration Enumerate Bacilli Harvest->Enumeration

Caption: General experimental workflow for assessing the antimycobacterial activity.

References

Application Notes and Protocols: Chaulmoogric Acid as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaulmoogric acid, a cyclopentenyl fatty acid derived from the seeds of Hydnocarpus wightianus, has a long history in traditional medicine for the treatment of leprosy.[1][2] Its unique cyclic structure distinguishes it from most fatty acids and has prompted renewed interest in its potential as a lead compound for modern drug discovery.[1] Recent studies have begun to elucidate its mechanisms of action, revealing activities beyond its traditional use and suggesting potential applications in neurodegenerative diseases and other conditions.

This document provides detailed application notes and protocols for researchers interested in exploring this compound and its derivatives as potential therapeutic agents. It summarizes key quantitative data, outlines experimental protocols for evaluating its biological activities, and provides visual representations of relevant signaling pathways and workflows.

Biological Activities and Quantitative Data

This compound has demonstrated activity in several biological assays. The following table summarizes the available quantitative data to facilitate the comparison of its potency across different targets.

Target/AssayCompoundActivity TypeValueReference
Protein Phosphatase 5 (PP5)This compoundActivationEC50: 134.5 µM[3]
Mycobacterium intracellulareHydnocarpic acidGrowth InhibitionMIC: 2 µg/ml[4]
Mycobacterium lepraeThis compoundGrowth InhibitionIn vivo inhibition in mouse footpad model[5]

Experimental Protocols

Protein Phosphatase 5 (PP5) Activation Assay (Colorimetric)

This protocol is adapted from standard colorimetric phosphatase assays and is suitable for determining the activation of PP5 by this compound.

Principle: This assay measures the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by PP5. The product, p-nitrophenol, is a yellow compound that can be quantified by measuring its absorbance at 405 nm. An increase in absorbance in the presence of this compound indicates activation of PP5.

Materials:

  • Recombinant human Protein Phosphatase 5 (PP5)

  • This compound (and other test compounds)

  • p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.4)

  • Stop Solution (e.g., 5N NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant PP5 to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the diluted PP5 enzyme to each well.

    • Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

    • Include a "no enzyme" control containing 50 µL of Assay Buffer instead of the enzyme solution.

    • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 40 µL of the pNPP substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure adequate signal without saturation.

  • Reaction Termination: Stop the reaction by adding 20 µL of Stop Solution to each well.

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Calculate the percentage of PP5 activation relative to the vehicle control.

    • Plot the percentage of activation against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Mycobacterium leprae Growth Inhibition Assay (Mouse Footpad Model)

This in vivo protocol is a standard method for assessing the efficacy of compounds against M. leprae, which cannot be cultured in vitro.

Principle: The footpads of mice are inoculated with M. leprae. The test compound is administered systemically, and its effect on bacterial multiplication is determined by harvesting the bacilli from the footpads after a defined period and counting them.

Materials:

  • Mycobacterium leprae suspension

  • BALB/c or other susceptible mouse strain

  • This compound (or its derivatives) formulated for in vivo administration

  • Sterile saline

  • Tuberculin syringe with a 27-gauge needle

  • Tissue homogenizer

  • Microscope slides

  • Acid-fast staining reagents (Ziehl-Neelsen or equivalent)

  • Microscope with an oil immersion objective

Procedure:

  • Inoculation:

    • Anesthetize the mice.

    • Inject 0.03 mL of the M. leprae suspension (containing a known number of bacilli, e.g., 5 x 10^3) into the plantar surface of the hind footpads.

  • Treatment:

    • Begin treatment with this compound or vehicle control on the day of infection or as per the experimental design.

    • Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Harvesting:

    • After a period of multiplication (typically 6-8 months), euthanize the mice.

    • Aseptically dissect the footpads and pool them for each experimental group.

    • Homogenize the tissue in a known volume of sterile saline.

  • Bacilli Counting:

    • Prepare smears of the homogenate on microscope slides.

    • Perform an acid-fast stain on the smears.

    • Count the number of acid-fast bacilli (AFB) in a defined number of microscopic fields.

    • Calculate the average number of AFB per footpad.

  • Data Analysis:

    • Compare the number of AFB in the treated groups to the vehicle control group.

    • A significant reduction in the number of AFB in the treated group indicates inhibitory activity.

Synthesis of this compound Derivatives (General Workflow)

As a lead compound, the synthesis of derivatives is crucial for improving potency, selectivity, and pharmacokinetic properties. The following is a general workflow for the synthesis of this compound derivatives.

Synthesis_Workflow Start This compound Carboxyl Carboxyl Group Modification Start->Carboxyl Cyclopentenyl Cyclopentenyl Ring Modification Start->Cyclopentenyl Esterification Esterification Carboxyl->Esterification Amidation Amidation Carboxyl->Amidation Reduction Reduction to Alcohol Carboxyl->Reduction Epoxidation Epoxidation Cyclopentenyl->Epoxidation Hydrogenation Hydrogenation Cyclopentenyl->Hydrogenation Derivatives Novel Derivatives Esterification->Derivatives Amidation->Derivatives Reduction->Derivatives Epoxidation->Derivatives Hydrogenation->Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Protocol Outline:

  • Esterification: React this compound with various alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to produce ester derivatives.

  • Amidation: Convert the carboxylic acid to an acid chloride using a reagent like thionyl chloride, followed by reaction with a primary or secondary amine to form amide derivatives.

  • Reduction: Reduce the carboxylic acid to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.

  • Cyclopentenyl Ring Modification:

    • Hydrogenation: Reduce the double bond in the cyclopentenyl ring using hydrogen gas and a catalyst (e.g., palladium on carbon) to create dihydrothis compound and its derivatives.

    • Epoxidation: React the double bond with a peroxy acid (e.g., m-CPBA) to form an epoxide.

Signaling Pathways

Activation of Protein Phosphatase 5 (PP5)

This compound has been identified as an activator of PP5.[3] It is proposed to bind to the tetratricopeptide repeat (TPR) domain of PP5, leading to a conformational change that relieves autoinhibition and enhances its phosphatase activity.[3]

PP5_Activation cluster_0 Inactive State cluster_1 Active State PP5_inactive PP5 (Auto-inhibited) TPR TPR Domain PP5_inactive->TPR interacts with PP5_active PP5 (Active) PP5_inactive->PP5_active Conformational Change Catalytic Catalytic Domain TPR->Catalytic inhibits Substrate Phosphorylated Substrate PP5_active->Substrate dephosphorylates Product Dephosphorylated Product Substrate->Product Chaulmoogric_Acid This compound Chaulmoogric_Acid->TPR binds to

Caption: Activation of PP5 by this compound.

Potential Modulation of PPAR Signaling

Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. While direct evidence for this compound as a PPAR agonist is limited, its structure suggests it may interact with these receptors.

PPAR_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Chaulmoogric_Acid This compound (Potential Ligand) PPAR PPAR Chaulmoogric_Acid->PPAR binds to PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR heterodimerizes with RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Metabolism Lipid Metabolism & Inflammation Gene_Expression->Metabolism

Caption: Putative PPAR signaling pathway for this compound.

Conclusion and Future Directions

This compound presents an intriguing scaffold for drug discovery, with established activity against M. leprae and a novel role as a PP5 activator. The provided protocols offer a starting point for researchers to further investigate its therapeutic potential. Key areas for future research include:

  • Quantitative Structure-Activity Relationship (QSAR) studies: Synthesize and test a library of this compound derivatives to identify the structural features crucial for its various biological activities.

  • Target Deconvolution: Elucidate the specific molecular targets responsible for its anti-mycobacterial effects.

  • In-depth Mechanistic Studies: Investigate the downstream consequences of PP5 activation by this compound in relevant cellular models of neurodegenerative diseases.

  • Pharmacokinetic and Toxicological Profiling: Evaluate the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound and its most promising derivatives to assess their drug-like potential.

  • Exploration of New Therapeutic Areas: Given the roles of its known and potential targets, investigate the efficacy of this compound in models of inflammation, metabolic disorders, and cancer.

By systematically applying these protocols and exploring these future directions, the scientific community can unlock the full therapeutic potential of this historically significant natural product.

References

Application Notes and Protocols for the Experimental Formulation of Chaulmoogric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the formulation of chaulmoogric acid, a cyclopentenyl fatty acid with historical significance in the treatment of leprosy and renewed interest for its potential therapeutic applications. The following sections detail protocols for creating liposomal, microemulsion, and cyclodextrin-based formulations suitable for experimental use, along with methods for their characterization and in vitro evaluation.

Physicochemical Properties of this compound

This compound is a white crystalline solid with a unique cyclic structure that influences its solubility and formulation characteristics.[1][2] Understanding these properties is crucial for selecting the appropriate formulation strategy.

PropertyValueReferences
Molecular Formula C₁₈H₃₂O₂[1][2]
Molar Mass 280.45 g/mol [1][2]
Melting Point 68.5 °C[1][2]
Solubility Soluble in ether, chloroform, and ethyl acetate. Sparingly soluble in cold organic solvents. Insoluble in water.[1][3]
Appearance White crystalline solid[1][2]

Formulation Strategies and Protocols

The lipophilic nature of this compound necessitates formulation approaches that can enhance its solubility and bioavailability in aqueous environments for experimental testing.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic compounds like this compound within their membrane.

This classic method involves the formation of a thin lipid film that is subsequently hydrated to form liposomes.[4][5][6][7]

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a 1:8:2 molar ratio in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature.

  • The resulting multilamellar vesicles (MLVs) can be downsized by sonication in a bath sonicator for 5-10 minutes.

  • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-20 passes.

This method offers a simpler and more rapid approach to forming small unilamellar vesicles (SUVs).[8][9][10][11][12]

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in ethanol.

  • Heat the PBS (pH 7.4) to a temperature above the lipid transition temperature and place it on a magnetic stirrer.

  • Slowly inject the ethanolic lipid solution into the stirred aqueous phase using a syringe pump.

  • The spontaneous formation of liposomes occurs as the ethanol is diluted in the aqueous phase.

  • Remove the ethanol from the liposome suspension by dialysis or rotary evaporation.

ParameterTypical RangeReferences
Particle Size (Z-average) 100 - 250 nm[13]
Polydispersity Index (PDI) < 0.3[13]
Zeta Potential -20 to -40 mV[13]
Encapsulation Efficiency 70 - 90%[13][14][15]
Drug Loading 1 - 5%[13][15]
Microemulsion Formulation

Microemulsions are thermodynamically stable, isotropic systems of oil, water, surfactant, and cosurfactant that can solubilize lipophilic drugs.

This method involves the spontaneous formation of a microemulsion upon the addition of water to an oil-surfactant mixture.[16][17][18]

Materials:

  • This compound (as the oil phase or dissolved in a carrier oil like oleic acid)

  • Surfactant (e.g., Tween 80)

  • Cosurfactant (e.g., Transcutol P, Ethanol)

  • Distilled water

  • Magnetic stirrer

Procedure:

  • Melt the this compound if it is in solid form.

  • Mix the this compound (oil phase) with the surfactant and cosurfactant at a predetermined ratio (e.g., determined from a pseudo-ternary phase diagram).

  • Slowly add water to the oil/surfactant/cosurfactant mixture dropwise while continuously stirring.

  • Continue adding water until a clear and transparent microemulsion is formed.

  • Allow the system to equilibrate for several hours.

ParameterTypical RangeReferences
Droplet Size 20 - 100 nm[19][20][21][22]
Polydispersity Index (PDI) < 0.2[19]
Zeta Potential -10 to -30 mV[19][20][21][22]
Drug Loading 5 - 15% (w/w)[20]
Cyclodextrin Inclusion Complex

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, thereby increasing their aqueous solubility.

This method involves the formation of an inclusion complex in solution followed by its precipitation.[2][23][24][25][26]

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like HP-β-CD)

  • Ethanol

  • Distilled water

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in a minimal amount of ethanol.

  • Prepare an aqueous solution of β-cyclodextrin.

  • Slowly add the ethanolic solution of this compound to the stirred β-cyclodextrin solution.

  • Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.

  • The resulting precipitate of the inclusion complex is then collected by filtration or centrifugation.

  • Wash the precipitate with a small amount of cold water or ethanol to remove any uncomplexed this compound.

  • Dry the complex under vacuum.

ParameterTypical RangeReferences
Complexation Efficiency 80 - 95%[25]
Drug Loading 10 - 25% (w/w)[25]
Solubility Enhancement 10 - 100 fold[25]

Experimental Protocols for In Vitro Evaluation

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29][30]

Materials:

  • Target cell line (e.g., cancer cell line or normal cell line)

  • Cell culture medium

  • This compound formulation and corresponding vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound formulation and the vehicle control for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vitro Release Study: Franz Diffusion Cell

Franz diffusion cells are commonly used to study the in vitro release of drugs from semi-solid and liquid formulations.[1][3][31][32][33]

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose acetate, polysulfone)

  • Receptor medium (e.g., PBS with a solubilizing agent like Tween 80 to maintain sink conditions)

  • This compound formulation

  • Magnetic stirrer

  • Water bath or heating block

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Fill the receptor compartment with the degassed receptor medium and ensure no air bubbles are trapped beneath the membrane.

  • Maintain the temperature of the receptor medium at 32°C or 37°C using a water bath.

  • Apply a known amount of the this compound formulation to the surface of the membrane in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative amount of drug released per unit area over time.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

This compound is known to interact with at least two key cellular pathways:

  • Protein Phosphatase 5 (PP5) Activation: this compound has been identified as an allosteric activator of PP5, a serine/threonine phosphatase involved in various cellular processes, including stress response and cell cycle regulation.[34][35][36][37][38]

  • Biotin Antagonism: Due to its structural similarity to biotin, this compound is hypothesized to act as a biotin antagonist, potentially interfering with biotin-dependent carboxylase enzymes that are crucial for fatty acid synthesis and other metabolic pathways.[39][[“]][[“]][42]

PP5_Activation_Pathway Chaulmoogric_Acid This compound PP5_Inactive PP5 (Inactive) Chaulmoogric_Acid->PP5_Inactive Binds and activates PP5_Active PP5 (Active) PP5_Inactive->PP5_Active Phosphorylated_Substrate Phosphorylated Substrate (e.g., Raf-1, ASK1) PP5_Active->Phosphorylated_Substrate Dephosphorylates Dephosphorylated_Substrate Dephosphorylated Substrate Phosphorylated_Substrate->Dephosphorylated_Substrate Downstream_Signaling Modulation of Downstream Signaling (e.g., MAPK pathway) Dephosphorylated_Substrate->Downstream_Signaling

Caption: Activation of Protein Phosphatase 5 (PP5) by this compound.

Biotin_Antagonism_Pathway Chaulmoogric_Acid This compound Biotin_Carboxylase Biotin-dependent Carboxylases (e.g., Acetyl-CoA Carboxylase) Chaulmoogric_Acid->Biotin_Carboxylase Competitively inhibits Biotin Biotin Biotin->Biotin_Carboxylase Co-factor Fatty_Acid_Synthesis Fatty Acid Synthesis Biotin_Carboxylase->Fatty_Acid_Synthesis

Caption: Proposed Mechanism of Biotin Antagonism by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the formulation and in vitro testing of this compound.

Experimental_Workflow Start Start: This compound Formulation Formulation (Liposomes, Microemulsion, Cyclodextrin Complex) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%, DL%) Formulation->Characterization In_Vitro_Release In Vitro Release (Franz Diffusion Cell) Characterization->In_Vitro_Release Cytotoxicity Cytotoxicity Assay (MTT Assay) Characterization->Cytotoxicity Data_Analysis Data Analysis and Interpretation In_Vitro_Release->Data_Analysis Cytotoxicity->Data_Analysis End End: Formulation Evaluation Data_Analysis->End

References

Application Notes and Protocols for the Quantification of Chaulmoogric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaulmoogric acid is a cyclic fatty acid and a major active component of chaulmoogra oil, traditionally used in the treatment of leprosy. The unique cyclopentenyl ring in its structure imparts specific biological properties, making its accurate quantification crucial for research, quality control of herbal formulations, and drug development. This document provides detailed application notes and experimental protocols for the analytical quantification of this compound using modern chromatographic techniques.

Analytical Methods Overview

The primary methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry detectors. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds. Since fatty acids are generally non-volatile, a derivatization step to convert them into their volatile esters, typically fatty acid methyl esters (FAMEs), is required.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for the analysis of a wide range of compounds. For this compound, which lacks a strong chromophore, derivatization with a UV-absorbing or fluorescent tag may be necessary for sensitive UV detection. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) allows for direct analysis without derivatization, offering high selectivity and sensitivity.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant source and extraction method. The table below summarizes reported quantitative data from various studies.

Plant SourceAnalytical MethodThis compound Concentration (% of total fatty acids)Reference
Hydnocarpus wightianaGas-Liquid Chromatography (GLC)29.6[1]
Hydnocarpus anthelminticaNot Specified87.6 (of free fatty acids)[2]
Hydnocarpus kurziiGas-Liquid Chromatography (GLC)Not specified, but present[1]
Hydnocarpus ovoideaNot SpecifiedPresent[2]
Hydnocarpus hutchinsoniiNot SpecifiedPresent[2]

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol is adapted from general methods for the analysis of fatty acids in oils and biological samples.

1. Sample Preparation (from Oil)

  • Saponification and Esterification (to form FAMEs):

    • Weigh approximately 100 mg of the oil sample into a screw-capped glass tube.

    • Add 2 mL of 0.5 M methanolic NaOH.

    • Heat the mixture at 100°C for 5-10 minutes until the oil droplets disappear.

    • Add 2 mL of 14% Boron trifluoride (BF₃) in methanol.

    • Heat again at 100°C for 5 minutes.

    • Cool the tube to room temperature and add 2 mL of n-hexane and 1 mL of saturated NaCl solution.

    • Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Column: DB-23 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 200°C at 10°C/min, hold for 2 minutes.

      • Ramp to 240°C at 5°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification. The characteristic ions for this compound methyl ester should be determined from a standard.

3. Quantification

  • Prepare a calibration curve using a certified standard of this compound methyl ester at various concentrations.

  • The concentration of this compound in the sample is determined by comparing the peak area of its methyl ester with the calibration curve.

Protocol 2: Quantification of this compound by HPLC-UV (Underivatized)

This protocol is a general method for the analysis of underivatized fatty acids and may require optimization for this compound.[3]

1. Sample Preparation (from Oil)

  • Saponification and Extraction of Free Fatty Acids:

    • Weigh approximately 200 mg of the oil sample into a glass tube.

    • Add 5 mL of 2 M ethanolic KOH.

    • Heat at 80°C for 1 hour.

    • Cool to room temperature and add 10 mL of water.

    • Extract the unsaponifiable matter with 10 mL of diethyl ether (repeat twice). Discard the ether layer.

    • Acidify the aqueous layer with 6 M HCl to pH 1-2.

    • Extract the free fatty acids with 10 mL of n-hexane (repeat three times).

    • Combine the hexane extracts and wash with water until neutral.

    • Evaporate the hexane under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile:Water:Acetic Acid (e.g., 85:15:0.1, v/v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • UV Detector:

    • Wavelength: 205 nm or 210 nm (where carboxylic acids show some absorbance).

3. Quantification

  • Prepare a calibration curve using a certified standard of this compound at various concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Oil Sample Saponification Saponification (Methanolic NaOH) Sample->Saponification Step 1 Esterification Esterification (BF3-Methanol) Saponification->Esterification Step 2 Extraction Liquid-Liquid Extraction (n-Hexane) Esterification->Extraction Step 3 FAMEs Fatty Acid Methyl Esters (FAMEs) Extraction->FAMEs Step 4 Injection GC Injection FAMEs->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometric Detection (EI, SIM) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Result This compound Concentration Quantification->Result

Caption: GC-MS workflow for this compound quantification.

Experimental_Workflow_HPLC cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing Sample_hplc Oil Sample Saponification_hplc Saponification (Ethanolic KOH) Sample_hplc->Saponification_hplc Step 1 Extraction_hplc Acidification & Extraction (HCl, n-Hexane) Saponification_hplc->Extraction_hplc Step 2 FFAs Free Fatty Acids (FFAs) Extraction_hplc->FFAs Step 3 Injection_hplc HPLC Injection FFAs->Injection_hplc Separation_hplc Chromatographic Separation (C18 Column) Injection_hplc->Separation_hplc Detection_hplc UV Detection (205-210 nm) Separation_hplc->Detection_hplc Quantification_hplc Quantification (Calibration Curve) Detection_hplc->Quantification_hplc Result_hplc This compound Concentration Quantification_hplc->Result_hplc

Caption: HPLC-UV workflow for this compound quantification.

References

Experimental Models for Studying the Therapeutic Effects of Chaulmoogric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaulmoogric acid, a principal constituent of chaulmoogra oil, has a long history in traditional medicine, most notably for the treatment of leprosy. Modern research is revisiting this unique cyclopentenyl fatty acid to understand its mechanisms of action and explore its therapeutic potential in a broader range of diseases, including tuberculosis, cancer, metabolic disorders, and neuroinflammatory conditions. These application notes provide a detailed overview of the experimental models and protocols used to investigate the therapeutic effects of this compound, designed to guide researchers in this promising field.

I. Antimycobacterial Effects of this compound

The primary and most well-documented therapeutic application of this compound is its activity against mycobacteria, particularly Mycobacterium leprae and Mycobacterium tuberculosis.

A. In Vivo Model: Mouse Footpad Infection

The mouse footpad model is the classical method for studying the anti-leprosy activity of compounds.[1][2]

Experimental Protocol:

  • Animal Model: Immunocompetent mice (e.g., BALB/c) are typically used.

  • Inoculum Preparation:

    • M. leprae bacilli are harvested from the footpads of previously infected mice or from human lepromatous tissues.

    • The tissue is homogenized and suspended in a suitable medium, such as a sterile saline solution containing 0.1% bovine albumin.[3]

    • The concentration of acid-fast bacilli (AFB) is determined using a standardized counting method.

  • Infection:

    • A standardized dose of M. leprae (typically 5 x 10³ to 1 x 10⁴ bacilli) in a small volume (e.g., 0.03 mL) is injected into the plantar surface of the mouse's hind footpad.[3]

  • Treatment:

    • This compound, or its salts, are administered via intraperitoneal or subcutaneous routes.

    • Treatment schedules can vary, for example, three to five times per week.[1][4]

  • Evaluation:

    • At specified time points (e.g., several months post-infection), the footpads are harvested.

    • The number of AFB is counted to determine the extent of bacterial multiplication.

    • Inhibition of multiplication in the treated group compared to the control group indicates the compound's efficacy.

Compound Administration Route Dosing Schedule Effect on M. leprae Multiplication
Chaulmoogra fatty acid saltsIntraperitoneal & Subcutaneous3 times/weekInhibition[1][4]
This compoundIntraperitoneal5 times/weekInhibition[1]
Dihydrothis compoundNot specifiedNot specifiedActive[1]
Hydnocarpic acidIntraperitoneal1 time/weekNot effective at this schedule[1]
Palmitic acidNot specifiedNot specifiedNot active[1]

Experimental Workflow for Mouse Footpad Infection Model

G cluster_prep Inoculum Preparation cluster_infection Infection & Treatment cluster_eval Evaluation Harvest Harvest M. leprae Homogenize Homogenize Tissue Harvest->Homogenize Suspend Suspend in Saline Homogenize->Suspend Count Count Bacilli Suspend->Count Infect Inject into Mouse Footpad Count->Infect Treat Administer this compound Infect->Treat Control Administer Vehicle (Control) Infect->Control Harvest_FP Harvest Footpads Treat->Harvest_FP Control->Harvest_FP Count_AFB Count Acid-Fast Bacilli Harvest_FP->Count_AFB Compare Compare Bacterial Load Count_AFB->Compare

Caption: Workflow for assessing the in vivo antimycobacterial activity of this compound.

B. In Vitro Models: Mycobacterial Cultures

In vitro assays are essential for determining the direct antimicrobial activity of this compound and for high-throughput screening.

1. Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis

This protocol determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.[4][5]

Experimental Protocol:

  • Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is grown in a suitable liquid medium like Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted in the culture medium in a 96-well microplate.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The plate is incubated at 37°C for a period of 7 to 14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth. This can be assessed visually or by using a growth indicator like resazurin or by measuring optical density.[4]

2. Growth Inhibition Assay for Atypical Mycobacteria

This assay measures the inhibition of growth of atypical mycobacteria, such as Mycobacterium intracellulare, which is crucial for understanding the spectrum of this compound's activity.[3][6]

Experimental Protocol:

  • Bacterial Culture: M. intracellulare is grown in a suitable liquid medium, such as Dubos medium.[3]

  • Treatment: this compound is added to the cultures at various concentrations.

  • Growth Measurement: Bacterial growth is measured turbidimetrically at a specific wavelength (e.g., 600 nm) over time.[7][8]

  • Data Analysis: The growth curves of treated cultures are compared to untreated controls to determine the extent of inhibition.

Mycobacterial Species Assay Type Key Findings
M. intracellulareTurbidimetric growth inhibitionSusceptible to 2 µg/mL of hydnocarpic acid (a related compound)[3][6]
M. vaccaeLipid analysisThis compound is incorporated into cellular lipids, perturbing membrane processes[9]

Proposed Mechanism of Antimycobacterial Action

G CA This compound Biotin_Syn Biotin Synthesis CA->Biotin_Syn Inhibits Biotin_CoE Biotin Coenzymatic Activity CA->Biotin_CoE Blocks Lipid_Inc Incorporation into Lipids CA->Lipid_Inc Growth_Inhibition Inhibition of Mycobacterial Growth Biotin_Syn->Growth_Inhibition Biotin_CoE->Growth_Inhibition Membrane Mycobacterial Membrane Perturbation Membrane Perturbation Lipid_Inc->Perturbation Perturbation->Growth_Inhibition

Caption: this compound's proposed dual mechanism against mycobacteria.

II. Potential Applications in Cancer Therapy

While direct studies on this compound's anti-cancer effects are limited, its unique structure warrants investigation. The following are standard protocols to assess the anti-cancer potential of novel compounds.

A. In Vitro Models: Cancer Cell Lines

Human colon cancer cell lines such as HCT-116 and SW620 are commonly used to screen for anti-cancer compounds.[10][11]

1. Cytotoxicity and Cell Viability Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to cancer cells.

Experimental Protocol:

  • Cell Culture: HCT-116 or SW620 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines if the compound induces programmed cell death (apoptosis).

Experimental Protocol:

  • Cell Treatment: Cancer cells are treated with this compound at concentrations around the determined IC50.

  • Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

III. Potential in Metabolic Disorders

Fatty acids are known to play a role in metabolic regulation, often through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[11]

A. In Vitro Model: 3T3-L1 Adipocytes

The 3T3-L1 cell line is a widely used model to study adipogenesis (the formation of fat cells) and glucose metabolism.[12]

1. Adipogenesis Assay

This assay assesses the effect of a compound on the differentiation of pre-adipocytes into mature adipocytes.

Experimental Protocol:

  • Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are grown to confluence and then induced to differentiate into adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX). This compound is added at different stages of differentiation.

  • Lipid Staining: After several days of differentiation, the cells are fixed and stained with Oil Red O, which stains the lipid droplets in mature adipocytes.

  • Quantification: The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the Oil Red O is extracted from the cells and the absorbance is measured.

2. Glucose Uptake Assay

This assay measures the effect of a compound on glucose uptake in mature adipocytes.

Experimental Protocol:

  • Cell Differentiation: 3T3-L1 cells are fully differentiated into mature adipocytes.

  • Treatment: The adipocytes are treated with this compound for a specified period.

  • Glucose Uptake: Cells are incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG) in the presence or absence of insulin.

  • Fluorescence Measurement: The amount of glucose uptake is quantified by measuring the fluorescence of the cell lysate.

B. PPARγ Activation Reporter Assay

This assay determines if this compound can directly activate the PPARγ nuclear receptor.

Experimental Protocol:

  • Cell Line: A reporter cell line that expresses a PPARγ-responsive element linked to a reporter gene (e.g., luciferase) is used.

  • Treatment: The cells are treated with various concentrations of this compound. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

  • Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured.

  • Data Analysis: An increase in reporter gene activity indicates activation of PPARγ. The EC50 (half-maximal effective concentration) for activation can be determined.

This compound's Potential Role in Metabolic Regulation via PPARγ

G CA This compound PPARg PPARγ CA->PPARg Activates? Adipogenesis Adipogenesis PPARg->Adipogenesis Regulates Glucose_Uptake Glucose Uptake PPARg->Glucose_Uptake Promotes Metabolic_Regulation Improved Metabolic Homeostasis Adipogenesis->Metabolic_Regulation Glucose_Uptake->Metabolic_Regulation

Caption: Hypothesized pathway for this compound's effects on metabolic health.

IV. Neuroprotective and Anti-Neuroinflammatory Potential

The discovery of this compound as a protein phosphatase 5 (PP5) activator and the known anti-inflammatory properties of some fatty acids suggest its potential in neurodegenerative and neuroinflammatory diseases.

A. In Vitro Model: BV-2 Microglial Cells

BV-2 cells are immortalized murine microglia that are a standard model for studying neuroinflammation.

Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide production in activated microglia.

Experimental Protocol:

  • Cell Culture: BV-2 cells are seeded in a 96-well plate.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time.

  • Activation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • Griess Assay: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without this compound treatment.

B. In Vivo Model: LPS-Induced Neuroinflammation in Mice

This model is used to study the in vivo anti-neuroinflammatory effects of compounds.[5]

Experimental Protocol:

  • Animal Model: Mice (e.g., C57BL/6) are used.

  • Treatment: Mice are pre-treated with this compound or a vehicle control.

  • Induction of Neuroinflammation: A systemic injection of LPS is administered to induce a neuroinflammatory response.

  • Evaluation: At various time points after LPS injection, the brains are harvested.

    • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the brain tissue are measured by ELISA or qPCR.

    • Immunohistochemistry: Brain sections are stained for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).

C. Protein Phosphatase 5 (PP5) Activation Assay

This biochemical assay directly measures the ability of this compound to activate PP5.

Experimental Protocol:

  • Reagents: Purified recombinant PP5 enzyme and a phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP) are required.

  • Reaction: The PP5 enzyme is incubated with various concentrations of this compound.

  • Substrate Addition: The reaction is initiated by the addition of the pNPP substrate.

  • Absorbance Measurement: The dephosphorylation of pNPP by PP5 produces a yellow product (p-nitrophenol), which can be measured spectrophotometrically at 405 nm.

  • Data Analysis: The increase in absorbance over time is proportional to the PP5 activity. The fold-activation by this compound is calculated relative to the basal activity of PP5.

Potential Neuroprotective Mechanisms of this compound

G CA This compound Microglia Activated Microglia CA->Microglia Inhibits PP5 Protein Phosphatase 5 CA->PP5 Activates NO_Cytokines NO & Pro-inflammatory Cytokines Microglia->NO_Cytokines Produces Neuroinflammation Neuroinflammation NO_Cytokines->Neuroinflammation Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection Reduced by CA PP5->Neuroprotection

Caption: Potential pathways for the neuroprotective effects of this compound.

References

Troubleshooting & Optimization

Improving the solubility of Chaulmoogric acid for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chaulmoogric acid. The focus is on addressing the challenges of its solubility for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a cyclic fatty acid historically investigated for its therapeutic properties.[1] Like many fatty acids, its long hydrocarbon chain makes it poorly soluble in aqueous solutions, including most cell culture media. This poses a significant challenge for achieving accurate and effective concentrations in in vitro assays. It is known to be soluble in organic solvents such as ether, chloroform, and ethyl acetate.[1]

Q2: What are the primary methods to solubilize this compound for in vitro use?

The most common methods for solubilizing fatty acids like this compound for cell-based experiments include:

  • Organic Solvents: Dissolving the acid in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) or ethanol before diluting it in culture media.

  • Complexation with Bovine Serum Albumin (BSA): Fatty acids can be complexed with fatty-acid-free BSA, which acts as a carrier to facilitate its dispersion in aqueous media.

  • Use of Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic fatty acid molecule, increasing its solubility in water.

Q3: What is the recommended starting concentration of organic solvent in my cell culture?

It is crucial to keep the final concentration of organic solvents low to avoid cytotoxicity. For DMSO, a final concentration of 0.1% to 0.5% is generally considered safe for most cell lines, though this should be empirically determined for your specific cells and assay. Ethanol concentrations should typically be kept below 0.1%. Always include a vehicle control (media with the same concentration of solvent) in your experiments.

Q4: Should I use heat to dissolve this compound?

Gentle warming can aid in the dissolution of fatty acids in organic solvents. However, prolonged exposure to high temperatures should be avoided to prevent degradation. When preparing BSA complexes, incubation at 37°C is often used to facilitate the binding of the fatty acid to the albumin.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Problem: After adding the this compound stock solution to the cell culture media, a precipitate or cloudiness is observed.

Potential Cause Troubleshooting Step
Poor Solubility in Aqueous Media The direct addition of a concentrated organic stock of this compound to the aqueous media can cause it to crash out of solution.
Solution 1: Pre-complex with BSA. Prepare a this compound-BSA complex before adding it to your culture medium. This will improve its stability in the aqueous environment.
Solution 2: Use Cyclodextrins. Encapsulating this compound in cyclodextrins can significantly enhance its aqueous solubility.
Solution 3: Optimize Solvent Concentration. Ensure the final concentration of the organic solvent (DMSO or ethanol) in your media is as low as possible while still maintaining solubility. You may need to test a range of concentrations.
High Concentration of this compound The desired final concentration of this compound may exceed its solubility limit in the final culture medium, even with a solubilizing agent.
Solution: Perform a solubility test. Before your main experiment, test the solubility of your desired this compound concentration in the final medium formulation (including serum, if applicable). You may need to lower the final concentration or use a more effective solubilization method.
Issue 2: Inconsistent Experimental Results

Problem: High variability is observed between replicate wells or experiments.

Potential Cause Troubleshooting Step
Incomplete Dissolution of Stock Solution If the initial this compound stock solution is not fully dissolved, the actual concentration added to experiments will be inconsistent.
Solution: Ensure complete dissolution. Visually inspect your stock solution to ensure there are no particulates. Gentle warming and vortexing can help. Prepare fresh stock solutions regularly.
Uneven Dispersion in Media Even if initially soluble, the fatty acid may not be uniformly dispersed throughout the culture media, leading to different concentrations in different wells.
Solution: Proper mixing technique. After adding the this compound stock or complex to your media, mix thoroughly by gentle inversion or pipetting before aliquoting into your experimental plates. Avoid vigorous shaking that could cause foaming.
Interaction with Plasticware Lipophilic compounds can adhere to the surface of plastic labware, reducing the effective concentration in the media.
Solution: Use low-adhesion plasticware. Consider using polypropylene or other low-binding tubes and plates. Pre-wetting pipette tips with the media can also help reduce the amount of compound that sticks to the tip.

Data Presentation: Solubility of Fatty Acids

Fatty Acid Solvent Approximate Solubility (mg/mL)
Oleanolic AcidDMSO~3
Ethanol~5
Stearic AcidDMSO~10
Ethanol~20

Note: This data is for reference only. The actual solubility of this compound may differ. It is highly recommended to perform your own solubility tests.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37-50°C) can be used to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of this compound-BSA Complex

This protocol is adapted from general methods for preparing fatty acid-BSA complexes.

  • Prepare a fatty-acid-free BSA solution: Dissolve fatty-acid-free BSA in sterile, deionized water to a concentration of 10% (w/v). Sterile filter the solution through a 0.22 µm filter.

  • Prepare a this compound stock solution: Prepare a concentrated stock solution of this compound in ethanol (e.g., 100 mM).

  • Complexation:

    • In a sterile tube, add the desired volume of the 10% BSA solution.

    • Warm the BSA solution in a 37°C water bath.

    • Slowly add the this compound stock solution to the warmed BSA solution while gently vortexing. The molar ratio of fatty acid to BSA is critical and often ranges from 3:1 to 7:1. This should be optimized for your specific experiment.

    • Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing to allow for complex formation.

  • Final Dilution: The this compound-BSA complex is now ready to be diluted to the final desired concentration in your cell culture medium.

Mandatory Visualization

Below are diagrams illustrating a potential experimental workflow and a hypothetical signaling pathway for this compound.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_bsa BSA Complexation (Optional) cluster_experiment In Vitro Experiment weigh Weigh this compound dissolve Dissolve in DMSO/Ethanol weigh->dissolve complex Complex this compound with BSA at 37°C dissolve->complex If using BSA dilute Dilute in Cell Culture Medium dissolve->dilute prep_bsa Prepare 10% Fatty-Acid-Free BSA prep_bsa->complex complex->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Assay (e.g., Viability, Gene Expression) incubate->assay signaling_pathway Hypothetical Signaling Pathway of this compound CA This compound PP5 Protein Phosphatase 5 (PP5) CA->PP5 Activates Substrate_P Phosphorylated Substrate Protein PP5->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate Protein Substrate_P->Substrate Response Cellular Response (e.g., Altered Gene Expression, Apoptosis, etc.) Substrate->Response

References

Overcoming challenges in the purification of Chaulmoogric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of chaulmoogric acid.

Troubleshooting Guides

Section 1: Saponification

Q1: What are the signs of incomplete saponification of chaulmoogra oil?

A: Incomplete saponification can be identified by the presence of an oily layer (unreacted triglycerides) separating from the aqueous soap solution after the reaction and cooling. Additionally, a lower than expected yield of fatty acids after acidification and extraction indicates that not all triglycerides were hydrolyzed. The saponification value of the starting oil can be predetermined to calculate the theoretical amount of alkali needed, and a significant excess of unreacted alkali in the final mixture can also point to issues with the reaction's progress.

Q2: My saponification reaction seems to be incomplete. What are the possible causes and solutions?

A: Several factors can lead to incomplete saponification. Here are the common causes and their respective solutions:

Potential Cause Solution
Insufficient AlkaliEnsure the amount of potassium hydroxide (KOH) or sodium hydroxide (NaOH) is calculated based on the saponification value of the specific batch of chaulmoogra oil. It is advisable to use a slight excess of alkali.
Inadequate MixingThe reaction mixture is heterogeneous. Vigorous and continuous stirring is crucial to ensure proper contact between the oil and the alkali solution.
Low Reaction TemperatureSaponification is typically carried out at an elevated temperature. Ensure the reaction mixture is heated sufficiently, often under reflux, to increase the reaction rate.[1]
Insufficient Reaction TimeThe saponification process can be slow. Ensure the reaction is allowed to proceed for an adequate amount of time with continuous heating and stirring.[1][2]
Poor Solvent ChoiceThe use of an alcohol, such as ethanol, helps to homogenize the oil and aqueous alkali, thereby accelerating the reaction. Ensure the alcohol concentration is appropriate.

Experimental Protocol: Optimized Saponification of Chaulmoogra Oil

  • Preparation: Weigh 100 g of chaulmoogra oil into a round-bottom flask.

  • Alkali Solution: In a separate beaker, dissolve the calculated amount of KOH (based on the oil's saponification value, typically around 190-205 mg KOH/g of oil) in a solution of 95% ethanol.

  • Reaction: Add the alcoholic KOH solution to the oil in the flask.

  • Heating and Stirring: Fit the flask with a reflux condenser and heat the mixture in a water bath. Maintain a gentle reflux while stirring vigorously for 1-2 hours.

  • Completion Check: The reaction is complete when a small sample of the reaction mixture dissolves clearly in distilled water without the formation of oil droplets.

  • Solvent Removal: After completion, distill off the majority of the ethanol.

  • Fatty Acid Liberation: To the remaining soap solution, add a dilute solution of a strong acid (e.g., sulfuric or hydrochloric acid) until the pH is acidic (around pH 2), which will precipitate the free fatty acids.

  • Washing: Wash the liberated fatty acids with hot distilled water to remove any remaining mineral acid and glycerol.

Section 2: Liquid-Liquid Extraction

Q3: I am consistently getting a stable emulsion during the liquid-liquid extraction of the liberated fatty acids. How can I break it?

A: Emulsion formation is a common issue due to the presence of phospholipids, proteins, and other cellular debris that act as emulsifying agents. Here are several techniques to break these emulsions:

Technique Description Considerations
Centrifugation Applying centrifugal force can effectively separate the layers.This is a highly effective method. Centrifuge at moderate to high speed (e.g., 3000 x g for 20 minutes).
Addition of Brine Adding a saturated sodium chloride (NaCl) solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.This is a simple and often effective method.
pH Adjustment Lowering the pH of the aqueous phase (to around 2) can neutralize the charge on acidic emulsifiers like free fatty acids, reducing their stabilizing effect.[3][4]Be cautious as extreme pH changes can potentially degrade some compounds.
Addition of a Drying Agent Adding anhydrous sodium sulfate (Na₂SO₄) to the organic phase can absorb water and help break the emulsion.This is useful for less stable emulsions.
Ultrasonication Using an ultrasonic bath can provide the energy to disrupt the emulsion.Care should be taken to avoid excessive heating, which could degrade the fatty acids.
Gentle Mixing To prevent emulsion formation in the first place, use gentle inversions of the separatory funnel instead of vigorous shaking.Prevention is often easier than breaking a stable emulsion.

Experimental Protocol: Breaking Emulsions in this compound Extraction

  • Transfer Emulsion: Carefully transfer the entire contents of the separatory funnel (both liquid phases and the emulsion) into centrifuge tubes.

  • Balance: Ensure the centrifuge tubes are properly balanced.

  • Centrifuge: Centrifuge at 3000 x g for 20 minutes.

  • Separate Layers: After centrifugation, three layers should be visible: the upper organic layer, a middle layer of precipitated material (the broken emulsion), and the lower aqueous layer.

  • Collect Organic Phase: Carefully pipette the upper organic layer containing the this compound.

  • Dry: Dry the collected organic phase over anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal: Evaporate the solvent to obtain the crude fatty acid mixture.

Section 3: Crystallization

Q4: My this compound yield is very low after crystallization. What can I do to improve it?

A: Low yield during crystallization can be due to several factors. Here are some troubleshooting tips:

Potential Cause Solution
Inappropriate Solvent The solubility of this compound in the chosen solvent may be too high, even at low temperatures. Experiment with different solvents or solvent mixtures. Alcohols (like ethanol and methanol) and acetone have been historically used.[5]
Insufficient Supersaturation The solution may not be sufficiently concentrated before cooling. Ensure the fatty acid mixture is dissolved in a minimal amount of hot solvent to create a saturated or near-saturated solution.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals and may not allow for complete crystallization. A slower, controlled cooling rate is generally preferred.[6]
Final Temperature is Too High The final cooling temperature may not be low enough to maximize the precipitation of this compound. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Insufficient Crystallization Time Crystallization is not an instantaneous process. Allow sufficient time for the crystals to form and grow at the final low temperature.

Q5: The purity of my crystallized this compound is not satisfactory. How can I improve it?

A: The presence of impurities in the final product is often due to co-crystallization with other fatty acids present in the initial mixture, such as hydnocarpic acid, gorlic acid, and palmitic acid.

Potential Cause Solution
Co-crystallization of Impurities The solvent system may not be selective enough to exclusively crystallize this compound. Experiment with different solvents to find one that maximizes the solubility of the impurities while minimizing the solubility of this compound at low temperatures.
Inadequate Washing The surface of the crystals may be coated with mother liquor containing impurities. Wash the filtered crystals with a small amount of ice-cold crystallization solvent.
Occlusion of Mother Liquor Rapid crystal growth can lead to the trapping of mother liquor within the crystals. A slower cooling rate can promote the formation of purer crystals.
Recrystallization A single crystallization step may not be sufficient. Perform one or more recrystallization steps to achieve the desired purity.

Experimental Protocol: Fractional Crystallization of this compound

  • Dissolution: Dissolve the crude fatty acid mixture in a minimal amount of hot 80% ethyl alcohol.[5]

  • Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or a refrigerator for several hours to overnight.

  • Filtration: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of ice-cold 80% ethyl alcohol.

  • Drying: Dry the crystals under vacuum.

  • Purity Check: Analyze the purity of the crystals using an appropriate analytical technique (e.g., GC-MS or HPLC).

  • Recrystallization (if necessary): Repeat steps 1-6 to further improve the purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical fatty acid composition of chaulmoogra oil from Hydnocarpus wightiana?

A: The fatty acid composition can vary, but a representative composition is shown in the table below. The primary components are the cyclopentenyl fatty acids: this compound, hydnocarpic acid, and gorlic acid.

Table 1: Fatty Acid Composition of Hydnocarpus wightiana Oil

Fatty AcidPercentage (%)
This compound~27.0
Hydnocarpic acid~48.0
Gorlic acid~12.0
Oleic acid~6.0
Palmitic acid~4.0
Other homologs (alepric, aleprylic, etc.)Traces
(Data compiled from historical sources)[5]

Q2: How can I monitor the purity of this compound during the purification process?

A: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods for assessing the purity of this compound.

  • Gas Chromatography (GC): Fatty acids are typically derivatized to their more volatile methyl esters (FAMEs) before analysis by GC, often with a flame ionization detector (FID) or a mass spectrometer (MS). The separation is based on the boiling point and polarity of the FAMEs.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection can be used to separate the free fatty acids. The separation is based on the hydrophobicity of the fatty acids.

Q3: What are the main impurities I should expect to see in my purified this compound?

A: The most common impurities are other fatty acids from the chaulmoogra oil that have similar physical properties, making them difficult to separate. These include:

  • Hydnocarpic acid: A homolog of this compound with a shorter alkyl chain.

  • Gorlic acid: An unsaturated analog of hydnocarpic acid.

  • Palmitic acid: A saturated fatty acid that can be difficult to separate from hydnocarpic acid esters by distillation.[5]

  • Oleic acid: A common unsaturated fatty acid.

  • Lower homologs: Alepric, aleprylic, aleprestic, and aleprolic acids may also be present in small amounts.[5]

Q4: Can I use fractional distillation to purify this compound?

A: Direct fractional distillation of the free fatty acids is challenging due to their high boiling points and potential for thermal degradation. A more common approach is to convert the fatty acid mixture to their ethyl esters, which are more volatile. These esters can then be separated by fractional vacuum distillation.[5] The fractions are then collected based on their boiling points, and the esters in the desired fractions are hydrolyzed back to the free fatty acids. The efficiency of this separation is dependent on the difference in boiling points between the various fatty acid esters.

Visualizations

experimental_workflow cluster_start Starting Material cluster_saponification Saponification cluster_extraction Extraction cluster_purification Purification cluster_analysis Final Product & Analysis chaulmoogra_oil Chaulmoogra Oil saponification Saponification (KOH/Ethanol, Reflux) chaulmoogra_oil->saponification Step 1 acidification Acidification (H₂SO₄ or HCl) saponification->acidification Step 2 extraction Liquid-Liquid Extraction (e.g., with Hexane) acidification->extraction Step 3 drying Drying (Anhydrous Na₂SO₄) extraction->drying Step 4 evaporation Solvent Evaporation drying->evaporation Step 5 crystallization Fractional Crystallization (e.g., 80% Ethanol) evaporation->crystallization Step 6 filtration Filtration & Washing crystallization->filtration Step 7 drying_final Drying filtration->drying_final Step 8 pure_chaulmoogric_acid Purified this compound drying_final->pure_chaulmoogric_acid analysis Purity Analysis (GC-MS, HPLC) pure_chaulmoogric_acid->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_emulsion start Stable Emulsion Formed during Extraction question1 Is a centrifuge available? start->question1 solution1 Centrifuge at 3000 x g for 20 minutes. question1->solution1 Yes solution2 Add saturated NaCl solution (brine) and gently mix. question1->solution2 No question2 Did centrifugation work? solution1->question2 success Problem Solved: Separate Layers question2->success Yes question2->solution2 No question3 Did adding brine work? solution2->question3 question3->success Yes solution3 Adjust aqueous phase pH to ~2 with dilute HCl. question3->solution3 No question4 Did pH adjustment work? solution3->question4 question4->success Yes solution4 Try adding anhydrous Na₂SO₄ to the organic phase. question4->solution4 No solution4->success Partially/Yes failure Emulsion persists. Consider alternative extraction method (e.g., solid-phase extraction). solution4->failure No

Caption: Troubleshooting decision tree for emulsion formation.

References

Technical Support Center: Optimizing Dosage and Administration of Chaulmoogric Acid in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the effective and safe use of Chaulmoogric acid in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in animal studies?

A1: The optimal starting dose for this compound is dependent on the animal model and the disease being studied. Due to limited published data on the pure compound, a dose-ranging study is highly recommended to determine the effective and non-toxic dose for your specific experimental setup.

However, a study on the treatment of Mycobacterium leprae infection in a mouse footpad model provides a valuable reference. In this study, this compound was found to be effective when administered intraperitoneally five times per week at a dose equivalent to half that of the crude sodium salts of chaulmoogra oil[1][2]. While the exact dosage of the crude salts was not specified, this suggests a starting point for dose-finding studies in infectious disease models. For other indications, such as cancer, no specific in vivo dosage for pure this compound has been established in the literature.

Q2: How should I prepare this compound for administration to animals?

A2: this compound is a fatty acid with poor water solubility, presenting a formulation challenge. It is soluble in organic solvents like ether, chloroform, and ethyl acetate; however, these are not suitable for in vivo use[3]. The selection of an appropriate vehicle is critical for ensuring bioavailability and minimizing toxicity.

Common strategies for formulating poorly soluble compounds like this compound for in vivo studies include:

  • Oil-based solutions: Since this compound is a fatty acid, dissolving it in a pharmaceutically acceptable oil (e.g., corn oil, sesame oil, or olive oil) is a primary strategy. Gentle heating and sonication can aid in dissolution.

  • Suspensions: If a suitable solvent cannot be found, a micronized suspension can be prepared in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).

  • Nanoemulsions: Formulating this compound into a nanoemulsion can enhance its stability and bioavailability. Studies have been conducted on Chaulmoogra oil nanoemulsions, which could be adapted for the pure acid[4][5].

Q3: What are the appropriate routes of administration for this compound?

A3: The choice of administration route depends on the formulation and the experimental objective. The following routes have been mentioned in the literature or are feasible for fatty acid-based compounds:

  • Intraperitoneal (IP) Injection: This route has been used effectively in a mouse model of leprosy[1][2]. It allows for rapid absorption into the systemic circulation.

  • Subcutaneous (SC) Injection: This route has also been used in the mouse leprosy model and is suitable for sustained release of oil-based formulations[1][2].

  • Oral Gavage: While no specific oral administration protocols for pure this compound were found, formulating it as a nanoemulsion or in a lipid-based vehicle could make oral delivery a viable option for chronic dosing studies[6].

Q4: What is the known mechanism of action of this compound?

A4: this compound has been identified as a small molecule activator of Protein Phosphatase 5 (PP5)[7]. PP5 is a serine/threonine phosphatase involved in various cellular processes, including stress signaling, cell cycle regulation, and apoptosis. By activating PP5, this compound can modulate downstream signaling pathways, which may contribute to its therapeutic effects[8][9][10].

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation of this compound in the formulation. - The solubility limit in the chosen vehicle has been exceeded.- Temperature fluctuations during storage or administration.- Determine the solubility of this compound in the vehicle at the desired concentration and temperature before preparing the bulk formulation.- Prepare the formulation fresh before each use.- If using a co-solvent system, ensure the final concentration of the co-solvent is sufficient to maintain solubility upon dilution in an aqueous environment.
Injection site reactions (e.g., inflammation, irritation). - The vehicle itself may be causing irritation.- High concentration of the compound.- Improper injection technique.- Include a vehicle-only control group to assess the tolerability of the formulation components.- Reduce the concentration of this compound and increase the dosing volume if possible, staying within recommended limits for the animal species.- Ensure proper injection technique, including using an appropriate needle gauge and rotating injection sites for repeated dosing.
High variability in experimental results. - Inconsistent formulation and dosing.- Poor bioavailability of the compound.- Ensure the formulation is homogenous before each administration, especially for suspensions.- Consider a more advanced formulation, such as a nanoemulsion, to improve bioavailability.- Strictly adhere to the dosing schedule and administration route.
Signs of toxicity in animals (e.g., weight loss, lethargy). - The dose of this compound is too high.- The vehicle is causing systemic toxicity.- Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD).- Reduce the dose or dosing frequency.- Evaluate the toxicity of the vehicle in a separate control group.

Data Presentation

Table 1: Summary of In Vivo Administration of this compound in a Mouse Leprosy Model

Parameter Description Reference
Animal Model Mouse footpad infection with Mycobacterium leprae[1][2]
Administration Route Intraperitoneal (IP)[1][2]
Dosing Frequency 5 times per week[1][2]
Effective Dose "Half the equivalent dose" of the crude sodium salts of chaulmoogra oil[1]

Note: Specific mg/kg dosage was not provided in the cited study.

Experimental Protocols

Protocol 1: Preparation of this compound in an Oil-based Vehicle for Injection

Materials:

  • This compound

  • Sterile corn oil (or other suitable vehicle)

  • Sterile glass vials

  • Sonicator

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Weigh the required amount of this compound in a sterile glass vial.

  • Add the desired volume of sterile corn oil to the vial.

  • Gently warm the mixture to aid dissolution (e.g., in a 37°C water bath). Caution: Avoid excessive heat which may degrade the compound.

  • Vortex the mixture vigorously for 2-3 minutes.

  • Sonicate the mixture until the this compound is completely dissolved and the solution is clear.

  • Visually inspect the solution for any undissolved particles before drawing it into a syringe for injection.

  • Prepare the formulation fresh on the day of administration.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared this compound formulation

  • Appropriate size sterile syringe and needle (e.g., 25-27G)

  • 70% ethanol for disinfection

Procedure:

  • Restrain the mouse firmly by the scruff of the neck to expose the abdomen.

  • Tilt the mouse's head downwards at a slight angle.

  • Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline and the bladder.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

  • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

  • Inject the formulation slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Mandatory Visualization

Chaulmoogric_Acid_Workflow cluster_formulation Formulation Development cluster_in_vivo In Vivo Study Solubility_Testing Solubility Testing (Oils, Co-solvents) Vehicle_Selection Vehicle Selection (e.g., Corn Oil) Solubility_Testing->Vehicle_Selection Formulation_Prep Formulation Preparation (Dissolution, Sonication) Vehicle_Selection->Formulation_Prep Stability_Assessment Stability Assessment Formulation_Prep->Stability_Assessment Dose_Ranging Dose-Ranging Study (MTD Determination) Stability_Assessment->Dose_Ranging Proceed to In Vivo Administration Administration (IP, SC, or Oral) Dose_Ranging->Administration Efficacy_Evaluation Efficacy Evaluation (e.g., Tumor size, Bacterial load) Administration->Efficacy_Evaluation Toxicity_Monitoring Toxicity Monitoring (Weight, Clinical signs) Administration->Toxicity_Monitoring

Caption: Experimental workflow for this compound from formulation to in vivo evaluation.

PP5_Signaling_Pathway PP5 Protein Phosphatase 5 (PP5) Substrate_Proteins Substrate Proteins (e.g., GR, Raf-1, ASK1) PP5->Substrate_Proteins Dephosphorylates Hsp90 Hsp90 Hsp90->PP5 Interacts with TPR domain Cellular_Response Cellular Response (Apoptosis, Stress Response, Cell Cycle Regulation) Substrate_Proteins->Cellular_Response Regulates

Caption: Simplified signaling pathway of this compound-mediated PP5 activation.

References

Addressing the stability issues of Chaulmoogric acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chaulmoogric acid. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the solution stability of this unique cyclopentenyl fatty acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

FAQs and Troubleshooting Guides

This section provides answers to common questions and solutions for issues encountered when working with this compound in solution.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound is a lipophilic molecule with very low solubility in aqueous solutions.[1][2] Here are several strategies to address this:

  • pH Adjustment: The solubility of fatty acids like this compound is highly dependent on pH. By increasing the pH of your solution above the pKa of the carboxylic acid group, you can deprotonate it, forming a more soluble carboxylate salt.[1][3]

  • Use of Co-solvents: Incorporating a water-miscible organic solvent can increase the solubility of this compound by reducing the overall polarity of the solvent system. Common co-solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).[4][5]

  • Organic Solvents: For non-aqueous applications, this compound is soluble in various organic solvents.

SolventSolubility Information
WaterPoorly soluble[1][2]
EthanolSoluble[4][5]
MethanolSoluble[5]
Dimethyl Sulfoxide (DMSO)Soluble[4]
ChloroformSoluble
EtherSoluble

Q2: I've dissolved my this compound, but it precipitates out of solution over time. How can I improve its stability?

A2: Precipitation of this compound from a solution indicates that its stability limit has been exceeded. The following formulation strategies can enhance its stability in solution:

  • Micellar Solubilization: The use of surfactants at concentrations above their critical micelle concentration (CMC) can create micelles that encapsulate the lipophilic this compound, keeping it dispersed in an aqueous medium.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility and stability.

  • Lipid-Based Formulations:

    • Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. They provide a stable environment for lipophilic drugs.[6][7][8][9]

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic compounds, offering controlled release and improved stability.[10][11][12][13][14]

Q3: How can I assess the stability of my this compound solution?

A3: A stability-indicating analytical method is crucial for determining the stability of your this compound solution. This typically involves using a technique that can separate the intact this compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.[15][16][17][18] A forced degradation study is recommended to generate potential degradation products and validate the stability-indicating nature of the analytical method.[19][20][21][22][23]

Q4: What are the likely degradation pathways for this compound?

A4: As an unsaturated fatty acid, this compound is susceptible to degradation through pathways common to this class of molecules:

  • Oxidation: The double bond in the cyclopentenyl ring is a potential site for oxidation. This can be initiated by exposure to air, light, or certain metal ions.

  • Hydrolysis: While the carboxylic acid itself is stable, ester derivatives of this compound would be susceptible to acid or base-catalyzed hydrolysis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubilization and stability testing of this compound.

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Dissolve the this compound in a minimal amount of a suitable organic co-solvent such as ethanol or DMSO.

  • Dilution: Slowly add the aqueous buffer to the this compound solution while stirring continuously.

  • Final Concentration: Adjust the final volume with the aqueous buffer to achieve the desired concentration.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (e.g., 4°C or -20°C) to minimize degradation.

Protocol 2: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[19][20][21][23]

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for a specified period.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Heat the solid drug or a solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and fluorescent light.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a non-stressed control, using a suitable analytical method like HPLC to identify and quantify any degradation products.

Protocol 3: Development of a Stability-Indicating HPLC Method (General Approach)

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

  • Column Selection: Start with a C18 reversed-phase column, which is suitable for separating hydrophobic molecules like fatty acids.

  • Mobile Phase Selection:

    • Begin with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer).

    • The pH of the aqueous buffer can be adjusted to optimize the retention and peak shape of the acidic this compound.

  • Detection: Use a UV detector, typically in the range of 200-220 nm for fatty acids, or an Evaporative Light Scattering Detector (ELSD) if the analyte lacks a strong chromophore.

  • Method Optimization:

    • Inject the stressed samples from the forced degradation study.

    • Adjust the mobile phase composition (gradient or isocratic elution) and flow rate to achieve good separation between the parent this compound peak and all degradation product peaks.

  • Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[16][17][18]

Visualizations

Logical Workflow for Troubleshooting Solubility and Stability Issues

Troubleshooting_Workflow start Start: this compound Experiment issue Encounter Stability/Solubility Issue? start->issue dissolution_problem Precipitation or Incomplete Dissolution issue->dissolution_problem Yes degradation_problem Suspected Degradation (e.g., color change, loss of activity) issue->degradation_problem Yes end_success Successful Experiment issue->end_success No solubility_options Solubility Enhancement Options dissolution_problem->solubility_options stability_analysis Perform Stability Analysis degradation_problem->stability_analysis ph_adjust Adjust pH > pKa solubility_options->ph_adjust co_solvent Use Co-solvents (Ethanol, DMSO) solubility_options->co_solvent formulation Advanced Formulation solubility_options->formulation ph_adjust->end_success co_solvent->end_success micelles Micellar Solubilization (Surfactants) formulation->micelles cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin nano Nanoemulsion / SLN formulation->nano micelles->end_success cyclodextrin->end_success nano->end_success forced_degradation Conduct Forced Degradation Study stability_analysis->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev identify_degradants Identify Degradation Products hplc_dev->identify_degradants optimize_conditions Optimize Storage/Experimental Conditions (e.g., protect from light, inert atmosphere) identify_degradants->optimize_conditions optimize_conditions->end_success

Caption: Troubleshooting workflow for this compound stability.

Experimental Workflow for Developing a Stability-Indicating HPLC Method

HPLC_Workflow start Start: Need for Stability-Indicating Method forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation method_dev Initial HPLC Method Development forced_degradation->method_dev column_select Select Column (e.g., C18) method_dev->column_select mobile_phase_select Select Mobile Phase (ACN/MeOH + Buffer) method_dev->mobile_phase_select detector_select Select Detector (UV or ELSD) method_dev->detector_select optimization Method Optimization column_select->optimization mobile_phase_select->optimization detector_select->optimization injection Inject Stressed Samples optimization->injection resolution_check Check Resolution of Parent and Degradant Peaks injection->resolution_check adjust_params Adjust Mobile Phase/Gradient/Flow Rate resolution_check->adjust_params Inadequate validation Method Validation (ICH Guidelines) resolution_check->validation Adequate adjust_params->injection specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision end_method Validated Stability-Indicating Method specificity->end_method linearity->end_method accuracy->end_method precision->end_method

References

Troubleshooting inconsistent results in Chaulmoogric acid bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chaulmoogric acid bioassays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during in vitro and in vivo experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a cyclopentenyl fatty acid derived from the seeds of the Hydnocarpus wightianus tree.[1] Historically, the oil from these seeds, known as chaulmoogra oil, was a primary treatment for leprosy.[2][3][4] It is a white crystalline solid with a melting point of 68.5 °C.[1] Unlike most fatty acids, which are linear, this compound features a unique cyclopentene ring at its terminus.[1]

Q2: What are the primary bioactivities of this compound?

A2: The most well-documented bioactivity of this compound is its inhibitory effect against Mycobacterium leprae, the causative agent of leprosy.[2][5] More recent research has identified it as an effective activator of Protein Phosphatase 5 (PP5), suggesting potential therapeutic applications in conditions like Alzheimer's disease.[6] It has also been assessed for general antibacterial activity against common strains like Escherichia coli and Staphylococcus aureus.[2][7]

Q3: What are the key physicochemical properties of this compound?

A3: Understanding the properties of this compound is crucial for proper handling and experimental design. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C18H32O2[1]
Molar Mass 280.45 g/mol [1]
Melting Point 68.5 °C[1]
Appearance White crystalline solid / Shiny leaflets[1][8]
Solubility Freely soluble in ether, chloroform, ethyl acetate. Soluble in other organic fat solvents. Insoluble in water.[1][8]
CAS Number 29106-32-9[1]

Troubleshooting Guide: Inconsistent Bioassay Results

This guide addresses common sources of variability in a question-and-answer format.

Section 1: Compound Solubility and Stability

Q1.1: My this compound is not dissolving properly in my cell culture medium, leading to precipitate formation. How can I fix this?

A1.1: This is a common issue due to the acid's hydrophobicity.[1][8] Direct addition to aqueous media will result in poor solubility and precipitation.

  • Solution: Prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl Sulfoxide (DMSO) is a common choice for cell-based assays.[9]

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.

    • Warm the solution slightly (to just above room temperature) and vortex thoroughly to ensure complete dissolution.

    • For your experiment, perform serial dilutions from this stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[10]

    • Always add the diluted compound to the medium and mix immediately to prevent precipitation.

Q1.2: I am observing a loss of compound activity over the course of my experiment or with stored solutions. What could be the cause?

A1.2: Like many fatty acids, this compound can degrade over time, especially with improper storage or repeated freeze-thaw cycles.[9]

  • Solution:

    • Storage: Store the solid compound at -20°C. Store DMSO stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[9]

    • Preparation: Prepare fresh working dilutions from your frozen stock for each experiment. Do not store diluted aqueous solutions for extended periods.

    • Quality Control: If you suspect degradation, verify the purity of your compound using an appropriate analytical method like HPLC.

Section 2: Cell-Based Assay Variability

Q2.1: I am seeing high well-to-well variability in my cytotoxicity (e.g., MTT, XTT) or signaling assays. What are the likely causes?

A2.1: High variability in plate-based assays often stems from technical inconsistencies rather than the compound itself.[11]

  • Potential Causes & Solutions:

    • Inconsistent Cell Seeding: An uneven distribution of cells is a primary source of error. Ensure you have a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension flask between pipetting steps.[11]

    • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Ensure your pipettes are regularly calibrated and use reverse pipetting techniques for viscous solutions.[9][12]

    • Edge Effects: Wells on the perimeter of a 96-well plate are susceptible to evaporation, altering media concentration. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or water and do not use them for experimental data points.[9][11]

    • Compound Precipitation: Even with a DMSO stock, high final concentrations of this compound can precipitate in the media. Visually inspect wells under a microscope for any signs of precipitation. If observed, you may need to lower the concentration range or explore alternative delivery methods like conjugation to bovine serum albumin (BSA).

Troubleshooting Flowchart for Inconsistent Results

G Start Inconsistent Bioassay Results Check_Compound Step 1: Verify Compound Integrity - Purity (HPLC)? - Proper Storage? - Fresh Stock? Start->Check_Compound Begin Troubleshooting Check_Prep Step 2: Review Preparation Protocol - Correct Solvent (DMSO)? - Final Solvent Conc. <0.5%? - No Precipitation? Check_Compound->Check_Prep Compound OK Check_Assay Step 3: Examine Assay Technique - Calibrated Pipettes? - Homogenous Cell Seeding? - Edge Effects Mitigated? Check_Prep->Check_Assay Preparation OK Check_System Step 4: Assess Biological System - Cell Line Contamination? - Consistent Passage Number? - Bacterial Inoculum Density? Check_Assay->Check_System Technique OK Resolved Problem Resolved Check_System->Resolved System OK G A 1. Prepare Stock Solution (e.g., 50 mM in DMSO) B 2. Prepare Working Dilutions (in appropriate medium) A->B D 4. Treat Plate (Add compound dilutions) B->D C 3. Seed Plate (Cells or Bacteria) C->D E 5. Incubate (Standardized time/temp) D->E F 6. Add Detection Reagent (e.g., MTT, Resazurin) E->F G 7. Read Plate (Spectrophotometer) F->G H 8. Analyze Data (Calculate IC50/MIC) G->H G cluster_0 Protein Phosphatase 5 PP5_inactive PP5 (Inactive) PP5_active PP5 (Active) PP5_inactive->PP5_active Conformational Change Sub Dephosphorylated Substrate PP5_active->Sub Dephosphorylates CA This compound CA->PP5_inactive Binds to TPR domain Sub_P Phosphorylated Substrate Sub_P->PP5_active Pi Pi

References

Methods to reduce the cytotoxicity of Chaulmoogric acid in cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chaulmoogric acid in cell cultures. The focus is on methods to mitigate its inherent cytotoxicity while harnessing its therapeutic potential.

Troubleshooting Guides

Issue 1: Excessive Cytotoxicity Observed in this compound-Treated Cells

Symptoms:

  • Rapid decrease in cell viability even at low concentrations.

  • Significant morphological changes, such as cell rounding and detachment, shortly after treatment.

  • Inconsistent results in functional assays due to widespread cell death.

Possible Causes and Solutions:

Possible Cause Recommended Action
High Compound Concentration Perform a comprehensive dose-response curve to determine the precise IC50 value for your specific cell line. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to identify the non-toxic and effective concentration range.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is at a non-toxic level, typically below 0.1%. Always include a vehicle-only control in your experiments to assess the impact of the solvent on cell viability.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to this compound. If your current cell line is overly sensitive, consider using a more robust cell line or titrating the concentration of this compound to a lower, more manageable range.
Compound Instability Assess the stability of this compound in your culture medium over the time course of your experiment. Degradation products may exhibit higher cytotoxicity.
Direct Membrane Disruption This compound, as a cyclopentenyl fatty acid, can directly incorporate into and disrupt the cell membrane, leading to rapid cytotoxicity.[1] Consider using a drug delivery system to control its release and reduce direct membrane interactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound's cytotoxicity?

This compound's primary cytotoxic mechanism is believed to be the disruption of cell membrane integrity. Its unique cyclopentenyl fatty acid structure allows it to incorporate into the phospholipid bilayer of the cell membrane. This incorporation alters membrane fluidity and permeability, leading to a loss of cellular homeostasis and eventual cell death.[1] This direct action on the membrane can result in rapid cytotoxic effects.

A proposed signaling pathway for this compound-induced cytotoxicity is illustrated below:

chaulmoogric_acid_cytotoxicity chaulmoogric_acid This compound cell_membrane Cell Membrane (Phospholipid Bilayer) chaulmoogric_acid->cell_membrane Incorporation membrane_disruption Membrane Disruption - Altered Fluidity - Increased Permeability cell_membrane->membrane_disruption cellular_stress Cellular Stress Response membrane_disruption->cellular_stress cell_death Cell Death membrane_disruption->cell_death ros_generation Reactive Oxygen Species (ROS) Generation cellular_stress->ros_generation apoptosis_pathway Apoptosis Signaling Cascade ros_generation->apoptosis_pathway apoptosis_pathway->cell_death

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Q2: How can I reduce the cytotoxicity of this compound in my cell culture experiments?

The primary strategies to mitigate the cytotoxicity of this compound involve controlling its release and local concentration through the use of drug delivery systems.

1. Encapsulation in Solid Lipid Nanoparticles (SLNs):

Encapsulating this compound within SLNs can shield the cell membrane from direct exposure, allowing for a more controlled and sustained release of the compound. This approach has been successfully applied to chaulmoogra oil, which is rich in this compound.[2][3][4][5][6]

2. Liposomal Formulation:

Similar to SLNs, liposomes can encapsulate this compound, reducing its immediate cytotoxic effects. The lipid bilayer of the liposome can fuse with the cell membrane, facilitating a more gradual delivery of the fatty acid into the cell.

The following diagram illustrates the workflow for reducing cytotoxicity using these methods:

cytotoxicity_reduction_workflow cluster_formulation Formulation Strategies cluster_delivery Cellular Delivery cluster_outcome Experimental Outcome chaulmoogric_acid This compound sln Solid Lipid Nanoparticles (SLNs) chaulmoogric_acid->sln Encapsulation liposomes Liposomes chaulmoogric_acid->liposomes Encapsulation cell_culture Cell Culture sln->cell_culture liposomes->cell_culture reduced_cytotoxicity Reduced Cytotoxicity cell_culture->reduced_cytotoxicity controlled_release Controlled Release cell_culture->controlled_release

Caption: Workflow for reducing this compound cytotoxicity.

Q3: Are there any quantitative data on the reduction of cytotoxicity after encapsulation?

While specific studies directly comparing the IC50 values of free this compound versus its encapsulated forms are limited, the principle of reduced cytotoxicity through nanoencapsulation is well-established for other cytotoxic compounds. For instance, studies on other natural products have shown a significant increase in the IC50 value (indicating lower cytotoxicity) when the compound is encapsulated.

Table 1: Hypothetical Comparison of IC50 Values for Free vs. Encapsulated this compound

FormulationCell LineExposure Time (hours)IC50 (µM) - Free this compoundIC50 (µM) - Encapsulated this compoundFold Change in IC50
SLNHeLa4815453.0
LiposomeA5494825602.4
SLNMCF-77210353.5

Note: The data in this table are illustrative and based on typical results observed for other encapsulated cytotoxic agents. Researchers should perform their own dose-response studies to determine the exact values for their experimental system.

Q4: Can combination therapy with antioxidants reduce the cytotoxicity of this compound?

While not yet specifically documented for this compound, it is plausible that co-administration with antioxidants could mitigate some of its cytotoxic effects, particularly if reactive oxygen species (ROS) generation is a significant downstream event of membrane disruption. Antioxidants could help to quench ROS and reduce oxidative stress-induced apoptosis.

Potential Antioxidants for Co-treatment:

  • N-acetylcysteine (NAC)

  • Vitamin E (α-tocopherol)

  • Curcumin

Researchers exploring this approach should first establish whether this compound induces significant ROS production in their cell model.

The logical relationship for this approach is as follows:

combination_therapy_logic chaulmoogric_acid This compound cellular_stress Cellular Stress & Membrane Disruption chaulmoogric_acid->cellular_stress antioxidant Antioxidant (e.g., NAC, Vitamin E) ros_generation ROS Generation antioxidant->ros_generation Inhibits cellular_stress->ros_generation apoptosis Apoptosis ros_generation->apoptosis cell_death Reduced Cell Death apoptosis->cell_death

Caption: Logic diagram for combination therapy with antioxidants.

Experimental Protocols

Protocol 1: Preparation of Chaulmoogra Oil-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a method for preparing SLNs using a solvent injection technique.[2]

Materials:

  • Chaulmoogra oil (containing this compound)

  • Gelucire (as the lipid carrier)

  • Tween 80 (as a surfactant)

  • Polyvinyl alcohol (PVA) (as a stabilizer)

  • Dichloromethane (DCM)

  • Distilled water

  • Magnetic stirrer

  • Sonicator

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve 200 mg of Gelucire and 2 mL of chaulmoogra oil in 2 mL of DCM.

    • Sonicate the mixture at room temperature until the lipid and oil are completely dissolved.

  • Preparation of the Aqueous Phase:

    • Prepare a 0.2% Tween 80 solution in distilled water.

    • Prepare a 0.2% PVA solution in distilled water.

    • Mix equal volumes of the Tween 80 and PVA solutions.

    • Sonicate the aqueous phase at room temperature.

  • Formation of SLNs:

    • Rapidly inject the organic phase into the aqueous phase while continuously stirring on a magnetic stirrer at 2,000 rpm.

    • Continue stirring for 5 minutes to allow for the formation of SLNs.

    • The resulting suspension should be a milky-white dispersion of SLNs.

  • Characterization (Optional but Recommended):

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Visualize the morphology of the SLNs using transmission electron microscopy (TEM).

    • Calculate the entrapment efficiency by quantifying the amount of unincorporated this compound in the supernatant after centrifugation.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

This is a general protocol for assessing cell viability and can be adapted for testing this compound and its formulations.[7][8][9][10]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound (or its encapsulated form) in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the test compound.

    • Include wells with medium alone (blank), vehicle control, and untreated cells (negative control).

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value.

References

Technical Support Center: Enhancing the Bioavailability of Chaulmoogric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for experiments aimed at enhancing the bioavailability of Chaulmoogric acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern? this compound is a unique cyclopentenyl fatty acid derived from the seeds of plants like Hydnocarpus wightianus.[1][2] Historically, it was a primary treatment for leprosy.[1][3][4] The primary challenge in its therapeutic application is its poor bioavailability, which stems from its highly lipophilic (fat-soluble) nature and consequently low aqueous solubility.[5][6][7] This makes it difficult for the body to absorb when administered orally.[8][9]

Q2: What are the primary strategies to improve the bioavailability of lipophilic compounds like this compound? The most effective strategies focus on improving the drug's solubility and absorption profile. These include formulating the active pharmaceutical ingredient (API) into advanced drug delivery systems such as:

  • Nanoemulsions: Oil-in-water emulsions with droplet sizes in the nanometer range, which increase the surface area for absorption.[5][10]

  • Liposomes: Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, improving stability and delivery.[][12]

  • Solid Lipid Nanoparticles (SLNs): Similar to nanoemulsions but with a solid lipid core, offering controlled release.

  • Solid Dispersions: Dispersing the drug in a hydrophilic matrix to improve its dissolution rate.

Q3: How do lipid-based carriers like nanoemulsions and liposomes enhance drug uptake? Lipid-based formulations improve bioavailability through several mechanisms.[6] They increase the solubility of the lipophilic drug in the gastrointestinal tract and can facilitate transport across intestinal cell membranes.[6] Furthermore, some lipid-based systems can leverage lymphatic transport, which bypasses the liver's first-pass metabolism, a common hurdle for many oral drugs.[8][9]

Q4: What are the key parameters to evaluate when developing a new formulation? When developing a formulation for a this compound derivative, critical parameters to assess include:

  • Particle Size and Polydispersity Index (PDI): Determines the stability and absorption characteristics of nano-formulations.

  • Zeta Potential: Indicates the surface charge and predicts the physical stability of a colloidal dispersion.

  • Encapsulation Efficiency (%EE): Measures the percentage of the drug successfully loaded into the carrier.

  • In Vitro Drug Release: Characterizes the release profile of the drug from the carrier over time.

  • Permeability: Assessed using models like the Caco-2 cell assay to predict intestinal absorption.[13][14]

Troubleshooting Guide: Formulation & Characterization

This section addresses common problems encountered during the formulation and testing of this compound derivatives.

Nanoemulsion Formulation Issues

Q: My nanoemulsion shows phase separation or creaming after a short storage period. What is the cause and how can I fix it? A: This indicates formulation instability, likely due to Ostwald ripening (droplets growing larger over time) or flocculation.[15][16]

  • Troubleshooting Steps:

    • Optimize Surfactant/Co-surfactant Ratio: The type and concentration of surfactants are critical for stability.[16] Experiment with different ratios to ensure the oil droplets are adequately stabilized.

    • Increase Homogenization Energy/Time: Insufficient energy during homogenization can result in larger, less stable droplets. Increase the pressure, number of passes through the homogenizer, or sonication time.[10]

    • Check Component Solubility: Ensure all components of the oil phase are fully miscible.

    • Incorporate a Long-Chain Triglyceride: Using long-chain triglycerides in the oil phase can help mitigate Ostwald ripening.[15]

Q: The particle size of my nanoemulsion is too large (>200 nm) or the Polydispersity Index (PDI) is high (>0.3). How can I reduce them? A: A large particle size and high PDI suggest a non-uniform and potentially unstable formulation.

  • Troubleshooting Steps:

    • Refine Energy Input: High-energy methods like high-pressure homogenization or ultrasonication are essential for reducing droplet size.[17] Adjust the operational parameters (e.g., higher pressure, longer sonication duration).

    • Adjust Formulation Ratios: The ratio of oil to surfactant to the aqueous phase directly impacts droplet size. Systematically vary these ratios to find the optimal composition.

    • Evaluate Surfactant Choice: The effectiveness of the surfactant (its Hydrophile-Lipophile Balance or HLB value) must match the oil phase. Consider screening different surfactants.

Liposome Formulation Issues

Q: My liposomal formulation has very low Encapsulation Efficiency (%EE). How can I improve it? A: Low %EE means the drug is not being effectively loaded into the liposomes. For a lipophilic drug like this compound, which partitions into the lipid bilayer, the issue often relates to lipid composition and drug-to-lipid ratio.

  • Troubleshooting Steps:

    • Optimize Drug-to-Lipid Ratio: Too much drug relative to the lipid can lead to drug precipitation or failure to incorporate into the bilayer. Systematically test different ratios.

    • Incorporate Cholesterol: Adding cholesterol can increase the rigidity and integrity of the lipid bilayer, potentially reducing drug leakage and improving loading.[12]

    • Modify the Lipid Composition: The choice of phospholipids (e.g., varying chain lengths or saturation) can influence how well the drug integrates into the bilayer.

    • Change the Formulation Method: Explore different preparation methods (e.g., thin-film hydration, ethanol injection, microfluidics) as they can yield different encapsulation efficiencies.

Q: The liposomes are aggregating or fusing during storage. What can be done to improve stability? A: Aggregation is a common stability issue, often related to the surface charge of the vesicles.[]

  • Troubleshooting Steps:

    • Incorporate Charged Lipids: Adding a small percentage of charged lipids (e.g., DSPG, DOTAP) can increase the zeta potential, leading to electrostatic repulsion between vesicles and preventing aggregation.

    • PEGylation: Attaching polyethylene glycol (PEG) chains to the liposome surface provides steric stabilization, which prevents aggregation and also prolongs circulation time in vivo.[12][18]

    • Optimize Storage Conditions: Store the formulation at the recommended temperature (usually 4°C) and protect it from light and freezing.

Data Presentation: Comparative Formulation Strategies

The following table provides an illustrative comparison of different formulation approaches for a hypothetical this compound derivative. Actual values will vary based on the specific derivative and experimental conditions.

ParameterFree DrugNanoemulsion (NE)Liposomal Formulation
Aqueous Solubility (µg/mL) < 1.0Dispersible (>1000)Dispersible (>1000)
Particle Size (nm) N/A50 - 15080 - 200
Encapsulation Efficiency (%) N/A> 95%85 - 95%
Permeability (Papp x 10⁻⁶ cm/s) Low (< 1.0)Medium (1.0 - 10.0)Medium (1.0 - 10.0)
Expected Bioavailability Very LowModerate to HighModerate to High

Experimental Protocols

Protocol 1: Preparation of a this compound Derivative Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the high-pressure homogenization method.

Materials:

  • This compound derivative (API)

  • Carrier Oil (e.g., Medium-Chain Triglyceride - MCT oil)

  • Primary Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol® P)

  • Purified Water

Methodology:

  • Preparation of the Oil Phase:

    • Accurately weigh the this compound derivative and dissolve it completely in the carrier oil.

    • Add the primary surfactant and co-surfactant to the oil mixture.

    • Gently heat (e.g., to 40°C) and stir using a magnetic stirrer until a clear, homogenous oil phase is obtained.

  • Preparation of the Aqueous Phase:

    • Measure the required volume of purified water.

  • Formation of Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase under continuous high-speed stirring (e.g., 2000 rpm) using a mechanical overhead stirrer.

    • Continue stirring for 15-30 minutes to form a milky, coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Homogenize at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles). Ensure the system is cooled to prevent overheating.

    • The result should be a translucent or bluish-white, low-viscosity nanoemulsion.

  • Characterization:

    • Measure the mean particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

    • Determine the encapsulation efficiency by separating the free drug from the nanoemulsion (e.g., using ultracentrifugation) and quantifying the drug in the supernatant and pellet.

Protocol 2: In Vitro Caco-2 Permeability Assay

This assay predicts intestinal drug absorption by measuring the transport of a compound across a monolayer of human Caco-2 cells.[13][14]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer Yellow (monolayer integrity marker)

  • Test compound (this compound derivative formulation) and control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)

Methodology:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.[14]

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a volt-ohm meter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).

    • Confirm integrity by performing a Lucifer Yellow permeability test. The apparent permeability (Papp) of Lucifer Yellow should be very low (<1.0 x 10⁻⁶ cm/s).[19]

  • Permeability Experiment (Apical to Basolateral - A→B):

    • Wash the cell monolayers gently with pre-warmed HBSS.

    • Add the test compound formulation (dissolved in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[19]

    • At specified time points, take samples from the basolateral chamber and replace the volume with fresh HBSS.

  • Permeability Experiment (Basolateral to Apical - B→A for Efflux):

    • To assess if the compound is a substrate of efflux transporters (like P-glycoprotein), perform the experiment in the reverse direction.

    • Add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.[20]

  • Sample Analysis:

    • Quantify the concentration of the this compound derivative in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.[20]

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER ≥ 2 suggests the compound undergoes active efflux.[19][20]

Visualizations: Workflows and Logic

experimental_workflow start_end start_end process process decision decision io io start Start: Select Chaulmoogric Acid Derivative form_dev Formulation Development (e.g., Nanoemulsion, Liposome) start->form_dev phys_char Physicochemical Characterization (Size, Zeta, %EE) form_dev->phys_char stability Stability Studies (Storage, Temp Stress) phys_char->stability check_stable Formulation Stable? stability->check_stable check_stable->form_dev No (Reformulate) invitro In Vitro Evaluation check_stable->invitro Yes release Drug Release Assay invitro->release permeability Caco-2 Permeability Assay release->permeability check_perm Permeability Improved? permeability->check_perm check_perm->form_dev No (Reformulate) invivo In Vivo PK/PD Studies (Animal Model) check_perm->invivo Yes end End: Candidate Optimized invivo->end

Caption: Experimental workflow for developing and evaluating a new formulation.

formulation_choice question question strategy strategy start_node start_node start Start: API is Highly Lipophilic q1 Is API susceptible to hydrolysis or oxidation? start->q1 q2 Is controlled/sustained release required? q1->q2 No s1 Solid Carriers (SLN, NLC, Solid Dispersion) q1->s1 Yes (Solid matrix provides protection) q3 Is lymphatic uptake a primary goal? q2->q3 No s3 Liposomes q2->s3 Yes (Bilayer can be modified for release) s2 Nanoemulsions (O/W) q3->s2 No (Good for general solubility enhancement) s4 Self-Emulsifying Systems (SEDDS/SMEDDS) q3->s4 Yes (High lipid load favors lymphatic route)

Caption: Decision tree for selecting a bioavailability enhancement strategy.

absorption_mechanism cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation drug drug carrier carrier process process location location outcome outcome drug_form This compound Derivative in Lipid Carrier (NE/Liposome) process1 Carrier protects API from degradation & increases solubilized concentration drug_form->process1 process2 Carrier adheres to cell membrane, facilitating drug release in close proximity outcome_node Increased Plasma Concentration of API process1->outcome_node process3 Direct uptake of intact nanocarriers (Endocytosis) process2->outcome_node process3->outcome_node

Caption: Mechanism of absorption enhancement by lipid-based carriers.

References

Technical Support Center: Refinement of Analytical Techniques for Detecting Chaulmoogric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the accurate detection and quantification of Chaulmoogric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound? A1: The most prevalent and effective methods for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2] GC-MS is widely used for determining the fatty acid composition of chaulmoogra oil.[3][4] High-Performance Thin-Layer Chromatography (HPTLC) is also utilized, particularly for screening multiple samples.[3][5]

Q2: Why is derivatization necessary for the analysis of this compound? A2: Derivatization is a crucial step, especially for GC analysis, to increase the volatility and thermal stability of fatty acids like this compound.[2] This process typically involves converting the fatty acids into their methyl esters (FAMEs) or other ester forms, which results in better peak shapes and resolution during chromatographic separation.[2][6] For HPLC, derivatization can be used to attach a chromophore or fluorophore to the molecule, enhancing detection sensitivity, especially for detectors like UV-Vis or fluorescence.[7][8]

Q3: What are the main challenges in analyzing this compound from natural sources? A3: The primary challenges stem from the complexity of the natural matrix (chaulmoogra oil), which contains a mixture of similar fatty acids, including several homologs of this compound (like hydnocarpic and gorlic acids) and other saturated and unsaturated fatty acids.[3][9] This complexity can lead to co-elution and difficulties in achieving baseline separation.[10] Additionally, the presence of isomers can complicate quantification.[1] Sample preparation, including efficient extraction and clean-up, is critical to remove interfering substances.[11]

Q4: Can I analyze this compound without using mass spectrometry? A4: Yes, while MS provides high specificity and structural information, other detectors can be used. For GC, a Flame Ionization Detector (FID) is a robust and common alternative for quantifying fatty acid methyl esters.[2] For HPLC, detectors such as UV-Vis (after derivatization with a UV-absorbing tag) or an Evaporative Light Scattering Detector (ELSD) can be employed.[10][12][13]

Troubleshooting Guides

This guide addresses specific issues that may arise during the experimental analysis of this compound.

Issue 1: Low or Inconsistent Extraction Yield
Potential Cause Recommended Solution Rationale
Incomplete Saponification/Hydrolysis Ensure complete saponification by using an adequate concentration of base (e.g., KOH in methanol) and sufficient reaction time and temperature.[7] Monitor the reaction to ensure all oil has been hydrolyzed.Saponification is necessary to liberate the fatty acids from their triglyceride form in the oil. Incomplete reaction leads to a lower yield of free fatty acids for analysis.
Inefficient Solvent Extraction Use a non-polar solvent like hexane or iso-octane for extraction after acidification of the saponified mixture.[3][14] Perform multiple extractions (e.g., 3 times) and pool the organic layers to maximize recovery.This compound is a fatty acid and will partition into the organic phase upon acidification. Repetitive extractions ensure a more complete transfer from the aqueous phase.[15]
Improper Sample Preparation Ensure the source material (e.g., seeds) is finely ground to a uniform consistency before solvent extraction to increase the surface area for solvent interaction.[12]Inconsistent particle size can lead to variability in extraction efficiency between samples.[12]
Issue 2: Poor Chromatographic Resolution or Peak Tailing
Potential Cause Recommended Solution (GC-MS / HPLC) Rationale
Incomplete Derivatization Optimize derivatization conditions (e.g., temperature, time, reagent excess). For FAMEs, agents like boron trifluoride-methanol (BF3-methanol) are effective.[2][6] Confirm completion by analyzing a small aliquot.Un-derivatized fatty acids are polar and can interact strongly with the stationary phase, leading to broad, tailing peaks, especially in GC.[1]
Column Degradation or Contamination GC-MS: Bake the column at a high temperature (within its specified limit) to remove contaminants. If performance does not improve, trim the first few centimeters of the column or replace it. HPLC: Flush the column with a strong solvent series (e.g., water, methanol, isopropanol, hexane, then back). Replace the column if resolution is still poor.[13]The complex matrix of natural oil extracts can lead to the accumulation of non-volatile residues on the column, degrading its performance over time.
Inappropriate Mobile/Stationary Phase GC-MS: Use a polar capillary column (e.g., DB-5 or similar) that can effectively separate fatty acid methyl esters based on polarity and boiling point.[6][16] HPLC: Use a C18 reversed-phase column.[1][13] Optimize the mobile phase gradient (e.g., acetonitrile and water/buffer) to achieve better separation of this compound from its homologs.[10][17]The choice of column and mobile phase is critical for resolving compounds with similar structures, such as the various fatty acids present in chaulmoogra oil.[1]
Sample Overload Dilute the sample before injection. Perform a dilution series to find the optimal concentration that gives a sharp, symmetrical peak without overloading the column.Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting or tailing and poor resolution.
Issue 3: Inconsistent Quantification and High Variability
Potential Cause Recommended Solution Rationale
Lack of Internal Standard Use an internal standard (IS) that is chemically similar to this compound but not present in the sample (e.g., a deuterated fatty acid or a fatty acid with an odd number of carbons like heptadecanoic acid).[14] Add the IS at the very beginning of the sample preparation process.An internal standard corrects for variations in extraction efficiency, derivatization yield, and injection volume, significantly improving the precision and accuracy of quantification.[14]
Standard Curve Issues Prepare a fresh standard curve for each batch of samples using a certified reference standard of this compound. Ensure the concentration range of the curve brackets the expected concentration in the samples.[18]Degradation of standard solutions or an inappropriate calibration range can lead to inaccurate quantification.[19]
Sample Degradation Store extracts and derivatized samples at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of unsaturated fatty acids.[14] Analyze samples as quickly as possible after preparation.Unsaturated fatty acids are susceptible to oxidation, which can alter their structure and lead to lower measured concentrations.

Quantitative Data Summary

The following table summarizes the fatty acid composition of oils from different Hydnocarpus species, which are the primary sources of this compound.

Fatty AcidHydnocarpus wightiana (%)[3][4]Hydnocarpus kurzii (%)[4]
This compound 35.029.6
Hydnocarpic Acid 33.923.0
Gorlic Acid 12.825.1
Lower Cyclic Homologs 4.60.3
Palmitic Acid 5.68.4
Oleic Acid 3.65.4
Linoleic Acid 1.81.6
Myristic Acid 0.80.6
Stearic Acid 0.6-
Palmitoleic Acid 1.36.0

Experimental Protocols

Protocol 1: Extraction and Derivatization to FAMEs

This protocol describes the conversion of fatty acids in chaulmoogra oil to Fatty Acid Methyl Esters (FAMEs) for GC analysis.

  • Saponification:

    • Weigh approximately 50 mg of chaulmoogra oil into a screw-cap glass tube.

    • Add a precise amount of internal standard (e.g., 100 µL of 1 mg/mL heptadecanoic acid in methanol).

    • Add 2 mL of 0.5 M KOH in methanol.

    • Seal the tube tightly and heat at 80°C for 30 minutes in a water bath, vortexing occasionally to ensure complete saponification.

    • Cool the tube to room temperature.

  • Methylation (Derivatization):

    • Add 2 mL of 14% boron trifluoride-methanol (BF3-methanol) solution to the cooled tube.

    • Seal the tube and heat again at 80°C for 30 minutes.

    • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 2 mL of saturated NaCl solution (brine) and 2 mL of hexane to the tube.

    • Vortex vigorously for 2 minutes to extract the FAMEs into the hexane layer.

    • Centrifuge at 2000 x g for 5 minutes to achieve phase separation.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Repeat the hexane extraction one more time and pool the organic layers.

    • Dry the pooled hexane extract over anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to a new vial for GC-MS analysis. The sample can be concentrated under a gentle stream of nitrogen if necessary.

Protocol 2: GC-MS Analysis of this compound FAMEs
  • Instrumentation:

    • GC System: Agilent 7890A or equivalent.

    • MS System: Agilent 5975C or equivalent EI-MS system.[16]

    • Column: DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[6]

  • GC Conditions:

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.[20]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at 15°C/min.

      • Ramp 2: Increase to 250°C at 5°C/min, hold for 3 minutes.

      • Ramp 3: Increase to 320°C at 20°C/min, hold for 5 minutes.[20]

  • MS Conditions:

    • Ion Source: Electron Impact (EI).

    • Ionization Energy: 70 eV.[16]

    • Source Temperature: 230°C.[16]

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-550.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.

Protocol 3: HPLC Analysis of this compound

This protocol is for the analysis of underivatized this compound. For higher sensitivity, derivatization with a UV-active label like p-bromophenacyl bromide can be performed.[7]

  • Instrumentation:

    • HPLC System: System with a binary pump, autosampler, and UV or DAD detector.[13]

    • Column: Kromasil C18 column (4.6 x 150 mm, 5 µm) or equivalent.[13]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.03 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Methanol.

    • Gradient: Isocratic elution with 90% Methanol and 10% Phosphate Buffer.[13]

    • Flow Rate: 0.5 mL/min.[13]

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.[13]

    • Detection Wavelength: 214 nm.[13]

  • Sample Preparation:

    • Prepare the fatty acid extract as described in Protocol 1 (steps 1 and 3, omitting the methylation step).

    • After extraction with hexane, evaporate the solvent completely under nitrogen.

    • Reconstitute the dried residue in the mobile phase (90:10 Methanol:Buffer).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

G Diagram 1: General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization (for GC) cluster_analysis Analysis cluster_data Data Processing Sample Chaulmoogra Oil Sample IS Add Internal Standard Sample->IS Sapon Saponification (Hydrolysis) IS->Sapon Acid Acidification Sapon->Acid Extract Solvent Extraction Acid->Extract Deriv Methylation (e.g., BF3-Methanol) Extract->Deriv GC Path HPLC HPLC Analysis Extract->HPLC HPLC Path Clean FAMEs Clean-up/Concentration Deriv->Clean GCMS GC-MS Analysis Clean->GCMS Ident Peak Identification GCMS->Ident HPLC->Ident Quant Quantification Ident->Quant Result Final Report Quant->Result G Diagram 2: Troubleshooting Logic for Poor Peak Shape action_node action_node start Poor Peak Shape (Tailing/Fronting) check_conc Is sample concentration too high? start->check_conc check_deriv Is derivatization complete? (GC) check_conc->check_deriv No action_dilute Dilute sample and reinject check_conc->action_dilute Yes check_column Is column integrity compromised? check_deriv->check_column Yes action_deriv Optimize derivatization protocol check_deriv->action_deriv No check_mobile Is mobile phase/oven temp optimized? check_column->check_mobile No action_column Clean or replace the column check_column->action_column Yes action_mobile Adjust gradient/ramp and re-evaluate check_mobile->action_mobile No end_node Problem Solved check_mobile->end_node Yes action_dilute->end_node action_deriv->end_node action_column->end_node action_mobile->end_node G Diagram 3: Analytical Method Selection Logic start Goal: Analyze this compound question1 Need to identify and quantify all fatty acids in profile? start->question1 gcms GC-MS question1->gcms Yes hplc HPLC-UV/ELSD question1->hplc No (Targeted analysis) question2 Is highest sensitivity required? gcms->question2 hplc->question2 gcms_sim GC-MS (SIM mode) question2->gcms_sim Yes (GC Path) hplc_deriv HPLC with fluorescent derivatization question2->hplc_deriv Yes (HPLC Path) end_node Method Selected question2->end_node No gcms_sim->end_node hplc_deriv->end_node

References

Strategies to minimize batch-to-batch variability of Chaulmoogric acid extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Chaulmoogric acid extracts.

Troubleshooting Guide

This guide addresses specific issues that can lead to variability between batches of this compound extracts.

Problem ID Issue Potential Causes Recommended Actions & Solutions
CV-01 Inconsistent Yield of Crude Extract 1. Raw Material Inconsistency: Genetic variations, different geographical sources, varying harvest times, or improper post-harvest processing (drying, storage)[1][2][3][4]. 2. Inefficient Milling: Non-uniform particle size of the raw material, leading to inconsistent surface area for extraction[5]. 3. Suboptimal Solvent Choice: The selected solvent may not be efficient for extracting this compound and related lipids[5][6]. 4. Process Deviations: Inconsistent solid-to-solvent ratio, extraction time, or temperature[3][7].1. Standardize Raw Material: Ensure botanical authentication and source from a single, reliable supplier with defined geographical origin and harvesting protocols[3][7]. Implement consistent drying and storage conditions. 2. Optimize Particle Size: Grind the raw material to a uniform, fine powder (e.g., pass through a 40-mesh sieve) to maximize the surface area for extraction[3][5]. 3. Solvent Optimization: Test a range of solvents with varying polarities. Methanol has been shown to be an effective extractant for the cyclopentenyl fatty acid fraction in Chaulmoogra oil[8]. Consider co-solvents to improve efficiency[5]. 4. Implement SOPs: Develop and strictly adhere to a Standard Operating Procedure (SOP) for all extraction parameters.
CV-02 Variable this compound Concentration 1. Inconsistent Extraction Parameters: Fluctuations in temperature, pressure, or duration can alter extraction selectivity and efficiency[7][9]. 2. Compound Degradation: this compound may be sensitive to heat, light, or oxidation during processing and storage[3][10]. 3. Analytical Method Variability: Inconsistent performance of the analytical column, improper mobile phase preparation, or detector fluctuations during quantification (e.g., by HPLC)[3].1. Strict Process Control: Precisely control and document all extraction parameters. Utilize automated systems where possible to reduce human error[7][11]. 2. Assess Stability: Investigate compound stability under your specific process conditions. Process at lower temperatures and protect extracts from light and air. Consider using antioxidants if necessary[3][10]. 3. Validate Analytical Methods: Validate your HPLC or GC method for robustness, accuracy, and precision[3]. Use internal standards to ensure high quantitation accuracy[12].
CV-03 Presence of Unwanted Impurities 1. Poor Solvent Selectivity: The solvent may be co-extracting a wide range of undesirable compounds along with the target analytes[7]. 2. Inadequate Filtration: Failure to remove fine particulate matter from the crude extract. 3. Analytical Carryover: Residue from a previous, more concentrated sample injection in the HPLC or GC system[3].1. Refine Solvent System: If impurities are a consistent issue, consider a multi-step extraction or a liquid-liquid partition to separate compounds based on polarity[13]. 2. Optimize Filtration: Use a multi-stage filtration process, potentially ending with a 0.45 µm filter before analytical work[14]. 3. Implement Wash Protocols: Institute a robust needle and column wash protocol between sample injections on the analytical instrument[3]. Run blank injections to confirm the absence of carryover.
CV-04 Inconsistent Physical Properties (Color, Solubility) 1. Raw Material Differences: Natural variations in the raw plant material are a primary cause of color differences[15]. 2. Process-Induced Changes: Variations in extraction pH, temperature, or exposure to oxygen can alter the chemical profile and thus the physical properties[7][15]. 3. Inconsistent Post-Extraction Processing: Differences in solvent removal and drying methods can impact the final extract's consistency[3].1. Raw Material QC: While some variation is natural, perform organoleptic tests on raw materials to ensure they fall within an acceptable range. 2. Control Process Parameters: Maintain a consistent pH of the extraction solvent and control temperature strictly[7][15]. 3. Standardize Finishing Steps: Use a standardized and documented protocol for solvent evaporation and drying of the final extract to ensure a consistent physical form.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in botanical extracts?

Batch-to-batch variability is a significant challenge in natural product development and stems from three main areas[2][3]:

  • Raw Material Variability: This is often the largest source of inconsistency. Factors include the plant's genetics, geographical origin, climate, soil conditions, fertilization methods, harvest time, and post-harvest storage conditions[1][2][4].

  • Extraction and Processing: The choice of extraction method (e.g., maceration, Soxhlet, ultrasound-assisted), solvent type, temperature, and duration all significantly impact the final chemical profile of the extract[2][7].

  • Manufacturing and Analytical Processes: Minor deviations in protocols, equipment performance, or different lab technicians can introduce variability during both production and quality control analysis[2].

Q2: How can I standardize the raw material to minimize variability?

Standardizing the raw material is the most critical step. This involves[3]:

  • Botanical Authentication: Verifying the correct plant species (Hydnocarpus wightianus) and plant part (seeds) are used[9].

  • Consistent Sourcing: Sourcing the material from the same geographical region and supplier to minimize environmental variables[3][7].

  • Defined Harvesting & Post-Harvest Practices: Adhering to strict protocols for the time of harvest and standardized methods for drying, grinding, and storing the seeds to prevent degradation of active compounds[3].

Q3: What analytical techniques are recommended for the quality control and quantification of this compound?

For reliable quality control, a combination of techniques is often used.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation and quantification of individual components in herbal extracts[6][11]. It is highly suitable for analyzing marker compounds like this compound[14][16].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for the analysis of fatty acids[12]. It allows for the identification and quantification of specific compounds based on their mass spectra and retention times[9][17]. To improve volatility for GC analysis, fatty acids are often converted to fatty acid methyl esters (FAMEs)[12].

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used as a cost-effective method for creating a chemical fingerprint of the extract, allowing for rapid comparison between batches[18].

Q4: What are the most critical parameters to control during the extraction process?

To ensure reproducibility, the following parameters must be precisely controlled and documented[7][11]:

  • Solvent-to-Solid Ratio: This ratio must be kept consistent for every batch.

  • Extraction Temperature: Temperature affects both extraction efficiency and the potential for degradation of thermolabile compounds[9][10].

  • Extraction Duration: The length of the extraction period must be standardized to ensure consistent yields.

  • Agitation/Mixing Method: The method and speed of agitation influence the extraction kinetics.

  • Particle Size of Raw Material: A consistent and fine particle size ensures a uniform surface area for extraction.

Q5: Should I be concerned about the stability of the final extract?

Yes. The stability of the final extract is crucial for maintaining consistency over time. Environmental factors like temperature, moisture, light, and oxygen can lead to the degradation of active compounds[10]. A stability testing program should be implemented where the extract is stored under defined conditions and analyzed at specific time points to establish a shelf-life[10][19].

Experimental Protocols

Protocol 1: Standardized Soxhlet Extraction of this compound

This protocol describes a standard method for lipid extraction from Hydnocarpus wightianus seeds.

  • Material Preparation:

    • Grind dried H. wightianus seeds to a uniform powder, ensuring it passes through a 40-mesh sieve.

    • Dry the powder in an oven at 40-50°C for at least 4 hours to remove residual moisture. Store in a desiccator until use.

  • Extraction Procedure:

    • Accurately weigh approximately 20 g of the dried seed powder and place it into a cellulose extraction thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Add 250 mL of n-hexane or methanol to a round-bottom flask and connect it to the Soxhlet apparatus and a condenser[8][17].

    • Heat the solvent to its boiling point using a heating mantle. Allow the extraction to proceed for 6-8 hours, ensuring a consistent cycle rate.

  • Solvent Removal and Yield Calculation:

    • After extraction, allow the apparatus to cool.

    • Remove the solvent from the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thick, oily residue remains.

    • Place the flask in a vacuum oven at 40°C overnight to remove any final traces of solvent.

    • Weigh the final extract and calculate the yield. Store the extract in an amber vial at -20°C.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general framework for quantifying this compound. Method optimization and validation are required.

  • Preparation of Standard Solution:

    • Accurately weigh 10 mg of pure this compound standard.

    • Dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with methanol to create a set of calibration standards (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh 50 mg of the this compound extract.

    • Dissolve it in methanol and transfer to a 10 mL volumetric flask. Make up to the mark with methanol to achieve a concentration of 5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial[14].

  • Chromatographic Conditions (Example):

    • HPLC System: A standard HPLC system with a UV or PDA detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[14].

    • Mobile Phase: An isocratic or gradient system. A common starting point for fatty acids is a mixture of acetonitrile and a slightly acidified aqueous buffer (e.g., 0.1% phosphoric acid in water)[20]. For example, Acetonitrile:Water (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Low UV range, typically 205-215 nm, as fatty acids have a weak chromophore[14][16].

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the sample solutions.

    • Quantify the amount of this compound in the extract by comparing its peak area to the standard curve.

Visualizations

Workflow_for_Minimizing_Variability start_node start_node process_node process_node qc_node qc_node final_node final_node A Start: Project Initiation B Raw Material Sourcing A->B C QC 1: Botanical ID & Fingerprinting B->C C->B Fail D Material Preparation (Drying, Grinding) C->D Pass E Develop Standard Operating Procedure (SOP) D->E F Extraction Process E->F G QC 2: In-Process Controls (Temp, Time, Ratio) F->G G->F Adjust Process H Post-Extraction Processing (Filtration, Solvent Removal) G->H Pass I Final Extract H->I J QC 3: Final Product Analysis (HPLC/GC for Potency, Impurities) I->J J->F Fail: Re-evaluate Process K Batch Release J->K Pass L Stability Testing K->L

Caption: Workflow for minimizing batch-to-batch variability.

Troubleshooting_Logic problem_node problem_node question_node question_node cause_node cause_node solution_node solution_node A Problem: Inconsistent Chaulmoogric Acid Concentration B Is crude extract yield also variable? A->B C Is the analytical method (HPLC/GC) validated? B->C No E Potential Cause: Raw Material Variability B->E Yes D Are extraction parameters (temp, time) consistent? C->D Yes F Potential Cause: Analytical Method Error C->F No G Potential Cause: Extraction Process Deviation D->G No H Potential Cause: Compound Degradation D->H Yes S1 Solution: Standardize Raw Material Sourcing & Prep E->S1 S2 Solution: Validate/Re-validate Analytical Method F->S2 S3 Solution: Enforce Strict Adherence to SOPs G->S3 S4 Solution: Assess Stability, Adjust Temp/Light H->S4

Caption: Troubleshooting logic for inconsistent active compound content.

References

Optimizing reaction conditions for the synthesis of Chaulmoogric acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Chaulmoogric acid and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during synthetic procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound analogs, presented in a question-and-answer format.

Issue 1: Low Yield in Olefination Step (e.g., Wittig or Horner-Wadsworth-Emmons Reaction)

Question: I am experiencing a low yield in the olefination reaction to form the long-chain unsaturated precursor. What are the potential causes and how can I improve the yield?

Answer: Low yields in olefination reactions are a common issue. Here are several factors to consider and troubleshoot:

  • Reagent Quality and Preparation:

    • Ylide/Phosphonate Carbanion Generation: Incomplete formation of the Wittig ylide or Horner-Wadsworth-Emmons (HWE) phosphonate carbanion is a frequent cause of low yield. Ensure your phosphonium salt or phosphonate ester is pure and dry. The base used for deprotonation (e.g., n-BuLi, NaH, KHMDS) must be fresh and accurately titrated. The reaction should be carried out under strictly anhydrous and inert conditions (e.g., dry solvents, argon or nitrogen atmosphere).

    • Aldehyde/Ketone Purity: The carbonyl compound must be pure and free of acidic impurities or water, which can quench the ylide/carbanion.

  • Reaction Conditions:

    • Temperature: The optimal temperature depends on the specific reagents. For non-stabilized Wittig ylides, reactions are often started at low temperatures (e.g., -78 °C) and slowly warmed to room temperature. For HWE reactions, temperatures can range from -78 °C to reflux, depending on the reactants and desired stereoselectivity.

    • Solvent: The choice of solvent can significantly impact the reaction. Apolar solvents tend to favor Z-alkene formation in Wittig reactions with non-stabilized ylides.

    • Steric Hindrance: Sterically hindered aldehydes or ketones can be less reactive. For such cases, the Horner-Wadsworth-Emmons reaction is often more effective than the Wittig reaction due to the higher nucleophilicity of the phosphonate carbanion.[1]

  • Side Reactions:

    • Epoxide Formation: In some cases, particularly with hindered substrates, an unexpected epoxide side product can form from a Corey-Chaykovsky-type reaction.[2]

    • Isomerization: Undesired E/Z isomers can form. The stereochemical outcome of the Wittig reaction is highly dependent on the ylide's stability, with non-stabilized ylides generally favoring Z-alkenes and stabilized ylides favoring E-alkenes.[3][4] The HWE reaction typically favors the formation of E-alkenes.[1]

  • Work-up and Purification:

    • Byproduct Removal: A major challenge in Wittig reactions is the removal of triphenylphosphine oxide, which can be difficult due to its similar physical properties to many organic products.[1] The phosphate byproduct from the HWE reaction is water-soluble and more easily removed by aqueous extraction.[1]

    • Product Loss: Ensure efficient extraction and handle the product carefully during purification to avoid loss.

Issue 2: Inefficient Ring-Closing Metathesis (RCM) for Cyclopentene Ring Formation

Question: My Ring-Closing Metathesis (RCM) reaction to form the cyclopentene ring is giving low yields or is not proceeding to completion. How can I optimize this step?

Answer: Inefficient RCM can be due to several factors related to the catalyst, substrate, and reaction conditions.

  • Catalyst Selection and Handling:

    • Catalyst Choice: The choice of catalyst is critical. Second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are generally more active and have better functional group tolerance than first-generation catalysts. The specific catalyst performance can be substrate-dependent.

    • Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also lead to more decomposition and side products. For many substrates, catalyst loadings of 1-5 mol% are effective. However, for some systems, loadings as low as 50-250 ppm can achieve high conversion.

    • Catalyst Decomposition: Ruthenium-based metathesis catalysts are sensitive to air, moisture, and impurities in the solvent or substrate. Ensure all reagents and solvents are thoroughly degassed and dried, and the reaction is run under an inert atmosphere.

  • Reaction Conditions:

    • Concentration: RCM is an intramolecular reaction, so it is favored at high dilution (typically 0.001 M to 0.1 M) to minimize intermolecular oligomerization or polymerization.

    • Temperature: The optimal temperature depends on the catalyst's thermal stability and the substrate's reactivity. While higher temperatures can increase the reaction rate, they can also lead to faster catalyst decomposition and the formation of side products. For example, with Grubbs II catalyst, lower temperatures (e.g., 40 °C) may give higher yields of the desired RCM product compared to higher temperatures (e.g., 60 °C) where catalyst degradation is more significant.[2]

    • Solvent: Dichloromethane (DCM) and toluene are common solvents for RCM. The choice can affect catalyst solubility and stability.

  • Side Reactions:

    • Olefin Isomerization: Catalyst degradation can produce ruthenium hydrides, which can catalyze the isomerization of the double bonds in your substrate or product. This can be suppressed by adding mild acids like acetic acid or other additives like 1,4-benzoquinone.[2]

    • Dimerization/Oligomerization: This is an intermolecular side reaction that can be minimized by using high dilution.

Data Presentation: Optimizing RCM Catalyst and Conditions

The following tables summarize quantitative data on the performance of different RCM catalysts and conditions for the cyclization of a model diene substrate, N,N-diallyl-4-methylbenzenesulfonamide, which is structurally relevant for forming a five-membered heterocyclic ring.

Table 1: Comparison of RCM Catalysts for Cyclization

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Conversion (%)
Grubbs II0.5CH₂Cl₂2510<40
Hoveyda-Grubbs II0.5CH₂Cl₂251078
Novel Catalyst 7a0.5CH₂Cl₂251084
Novel Catalyst 7b0.5CH₂Cl₂251096

Data adapted from a study on N,N-diallyl-4-methylbenzenesulfonamide.[5]

Table 2: Effect of Temperature on RCM Yield

CatalystCatalyst Concentration (mM)Temperature (°C)RCM Product Yield (%)Desallyl Side Product (%)
Grubbs II340~45~20
Grubbs II360~20>35
Grubbs II140~55~15
Grubbs II160<10>40

Data adapted from a study on a model dipeptide, Fmoc-Tyr(All)-Tyr(All).[2]

Frequently Asked Questions (FAQs)

Q1: Which olefination method is better for synthesizing the long-chain precursor: Wittig or Horner-Wadsworth-Emmons (HWE)?

A1: Both reactions are effective for olefination. However, the HWE reaction offers several advantages:

  • Higher Nucleophilicity: The phosphonate carbanion used in the HWE reaction is more nucleophilic and generally more reactive than the corresponding Wittig ylide, making it more suitable for reacting with sterically hindered ketones.[1]

  • Easier Purification: The phosphate byproduct of the HWE reaction is water-soluble, allowing for easy removal during aqueous workup. In contrast, the triphenylphosphine oxide byproduct from the Wittig reaction is often difficult to separate from the desired product.[1]

  • Stereoselectivity: The HWE reaction typically provides higher E-selectivity for the resulting alkene.[1]

Q2: How can I purify the final this compound analog?

A2: Purification of long-chain fatty acids and their esters often involves chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is a standard method. A gradient of solvents, such as hexane and ethyl acetate, is typically used to elute the product.

  • Argentic (Silver Ion) Chromatography: This technique is particularly useful for separating unsaturated fatty acids based on the number and geometry of their double bonds. The silver ions reversibly complex with the π-electrons of the double bonds, allowing for separation.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for high-purity separation.

Q3: What are the key starting materials for the synthesis of this compound analogs?

A3: A common synthetic strategy involves a convergent approach:

  • Cyclopentene Moiety: A functionalized cyclopentene derivative, often with a handle for attaching the side chain (e.g., an aldehyde or an alkyl halide).

  • Fatty Acid Chain: A long-chain alkyl fragment, typically with a phosphonium salt or phosphonate ester at one end to facilitate the olefination reaction, and a carboxylic acid or ester at the other.

Alternatively, a linear precursor with two terminal alkenes can be synthesized and then subjected to Ring-Closing Metathesis (RCM) to form the cyclopentene ring.

Experimental Protocols

Protocol 1: General Procedure for Horner-Wadsworth-Emmons Olefination (E-selective)
  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the phosphonate ester (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Carbanion Formation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Reaction with Aldehyde: Cool the resulting phosphonate carbanion solution to 0 °C. Slowly add a solution of the long-chain aldehyde (1.0 equivalent) in anhydrous THF.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)
  • Preparation: Prepare a solution of the diene precursor in anhydrous and degassed dichloromethane (DCM) or toluene (concentration typically 0.01 M) under an inert atmosphere.

  • Reaction Setup: Heat the solution to the desired temperature (e.g., 40 °C or reflux).

  • Catalyst Addition: In a separate flask under an inert atmosphere, dissolve the RCM catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 1-5 mol%) in a small amount of the same solvent. Add the catalyst solution to the diene solution.

  • Reaction Progression: Stir the reaction mixture at the same temperature for the specified time (2-24 hours), monitoring the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to remove the ruthenium byproducts and isolate the cyclic product.

Mandatory Visualizations

Experimental_Workflow_HWE cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve phosphonate in anhydrous THF B Add NaH at 0°C A->B C Stir at RT, 1h (Carbanion formation) B->C D Cool to 0°C C->D Phosphonate carbanion E Add aldehyde in THF D->E F Warm to RT, stir overnight E->F G Quench with aq. NH4Cl F->G Crude product H Extract with Et2O/EtOAc G->H I Dry, concentrate H->I J Column Chromatography I->J K K J->K Pure Alkene

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

RCM_Workflow cluster_setup Reaction Setup cluster_catalysis Catalysis cluster_purification Purification A Dissolve diene in degassed solvent (e.g., DCM) B Heat to desired temp. (e.g., 40°C) A->B C Add catalyst solution (e.g., Grubbs II) B->C D Stir for 2-24h C->D E Cool to RT, concentrate D->E Crude cyclic product F Column Chromatography E->F G G F->G Pure Cyclopentene Analog

Caption: General workflow for Ring-Closing Metathesis (RCM).

Troubleshooting_Logic Start Low Yield in Synthesis Olefination Low Olefination Yield Start->Olefination Olefination Step? RCM Low RCM Yield Start->RCM RCM Step? Q1 Reagent Quality? (Anhydrous, Pure) Olefination->Q1 Check... Q4 Catalyst Activity? (Handling, Loading) RCM->Q4 Check... A1 A1 Q1->A1 Yes Fix1 Purify/dry reagents Use fresh base Q1->Fix1 No Q2 Reaction Conditions? (Temp, Solvent) A1->Q2 End Problem Solved Fix1->End A2 A2 Q2->A2 Yes Fix2 Optimize temperature and solvent Q2->Fix2 No Q3 Steric Hindrance? A2->Q3 Fix2->End A3 Switch to HWE from Wittig Q3->A3 Yes Q3->End No A3->End A4 A4 Q4->A4 Yes Fix4 Use fresh catalyst under inert atmosphere Q4->Fix4 No Q5 Concentration Too High? A4->Q5 Fix4->End A5 A5 Q5->A5 Yes Fix5 Use high dilution (e.g., 0.01 M) Q5->Fix5 No Q6 Side Reactions? (Isomerization, Dimerization) A5->Q6 Fix5->End Q6->End No A6 Add suppressant (e.g., acid) Ensure high dilution Q6->A6 Yes A6->End

Caption: Troubleshooting decision tree for low yield issues.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Chaulmoogric Acid and Hydnocarpic Acid in Mycobacterial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic potential of two key components of chaulmoogra oil, this guide offers a comparative analysis of the efficacy of chaulmoogric and hydnocarpic acids against mycobacteria. This document is intended for researchers, scientists, and drug development professionals.

Chaulmoogra oil, historically used in the treatment of leprosy, contains several fatty acids, with chaulmoogric acid and hydnocarpic acid being two of its most significant bioactive components. Both compounds are characterized by a unique cyclopentenyl ring structure, which is believed to be crucial for their antimicrobial properties. This guide provides a detailed comparison of their efficacy, supported by available experimental data, and outlines the methodologies used in these assessments.

Quantitative Efficacy Data

While comprehensive comparative studies with extensive quantitative data are limited, the available in vitro data suggests that both chaulmoogric and hydnocarpic acid exhibit inhibitory activity against various mycobacterial species. The following table summarizes the key findings from in vitro studies.

CompoundMycobacterial StrainEfficacy MetricValueReference
Hydnocarpic Acid Mycobacterium intracellulareMinimum Inhibitory Concentration (MIC)2 µg/mL[1][2]
Hydnocarpic Acid 38 of 47 strains of 16 mycobacterial speciesIn Vitro Inhibition30 µg/mL[3][4]
This compound Various mycobacterial speciesIn Vitro InhibitionSlightly less active than hydnocarpic acid[4]

In Vivo Efficacy

Studies utilizing the mouse footpad model, a standard for evaluating anti-leprosy agents, have provided qualitative insights into the in vivo efficacy of these compounds. In one key study, the multiplication of Mycobacterium leprae was inhibited when this compound was administered intraperitoneally five times per week. In contrast, hydnocarpic acid administered once per week at a comparable dose was not found to be effective under those specific experimental conditions[5]. It is important to note that differences in dosing frequency and other experimental parameters could significantly influence the outcome.

Mechanisms of Action

The distinct biological activities of this compound and hydnocarpic acid appear to stem from different mechanisms of action, targeting separate cellular pathways.

Hydnocarpic Acid: Interference with Biotin Synthesis

Research suggests that hydnocarpic acid's antimycobacterial effect is due to its structural similarity to biotin, a vital coenzyme for mycobacterial growth. It is hypothesized that hydnocarpic acid acts as a competitive inhibitor, either by blocking the coenzymatic activity of biotin or by inhibiting its de novo synthesis. This disruption of essential metabolic pathways ultimately hinders bacterial proliferation[1][2].

Hydnocarpic_Acid_Mechanism cluster_Mycobacterium Mycobacterium Cell Malonyl-CoA Malonyl-CoA BioC BioC Malonyl-CoA->BioC Biotin Synthesis Pathway Pimeloyl-ACP Pimeloyl-ACP BioC->Pimeloyl-ACP Biotin Biotin Pimeloyl-ACP->Biotin Essential\nMetabolic\nFunctions Essential Metabolic Functions Biotin->Essential\nMetabolic\nFunctions Bacterial\nGrowth Bacterial Growth Essential\nMetabolic\nFunctions->Bacterial\nGrowth Hydnocarpic_Acid Hydnocarpic_Acid Hydnocarpic_Acid->BioC Inhibition Chaulmoogric_Acid_Mechanism cluster_HostCell Host Cell Chaulmoogric_Acid Chaulmoogric_Acid PP5 PP5 Chaulmoogric_Acid->PP5 Activation MAPK_Pathway MAPK_Pathway PP5->MAPK_Pathway Dephosphorylation Cell_Cycle_Arrest Cell_Cycle_Arrest PP5->Cell_Cycle_Arrest Regulation Stress_Response Stress_Response PP5->Stress_Response Regulation Modulation_of_Host_Response Modulation_of_Host_Response MAPK_Pathway->Modulation_of_Host_Response Cell_Cycle_Arrest->Modulation_of_Host_Response Stress_Response->Modulation_of_Host_Response Experimental_Workflow cluster_InVitro In Vitro Efficacy cluster_InVivo In Vivo Efficacy (Mouse Footpad Model) Culture Mycobacterial Culture (e.g., Dubos Broth) Inoculation_vitro Inoculation & Incubation Culture->Inoculation_vitro Preparation Serial Dilution of Chaulmoogric/Hydnocarpic Acid Preparation->Inoculation_vitro Measurement Turbidity Measurement (OD600) Inoculation_vitro->Measurement MIC_Determination MIC Determination Measurement->MIC_Determination Inoculum_vivo Prepare M. leprae Inoculum Inoculation_vivo Footpad Inoculation of Mice Inoculum_vivo->Inoculation_vivo Treatment Administer Compounds (IP Injection) Inoculation_vivo->Treatment Harvest Harvest Footpad Tissue Treatment->Harvest Quantification AFB Counting Harvest->Quantification Efficacy_Assessment Compare Treated vs. Control Quantification->Efficacy_Assessment Start Start Start->Culture Start->Inoculum_vivo

References

From Ancient Remedy to Modern Cure: A Comparative Analysis of Chaulmoogric Acid and Multidrug Therapy for Leprosy

Author: BenchChem Technical Support Team. Date: December 2025

For centuries, leprosy cast a shadow of fear and stigma, a seemingly incurable disease leading to devastating disfigurement and social isolation. The historical therapeutic landscape was bleak, with Chaulmoogric acid from the seeds of the Hydnocarpus wightiana tree standing as one of the few treatments offering a glimmer of hope. Today, the outlook for leprosy patients has been transformed by the advent of modern multidrug therapy (MDT), a combination of powerful antibiotics that can cure the disease. This guide provides a detailed comparative analysis of the historical use of this compound and the current standard of care with MDT, offering insights for researchers, scientists, and drug development professionals into the evolution of leprosy treatment.

This analysis juxtaposes the historical, largely anecdotal evidence for this compound with the robust, data-driven efficacy of modern MDT. While direct comparative clinical trials do not exist due to the different eras of their use, this guide synthesizes available information to highlight the monumental progress in the pharmacological management of leprosy.

Executive Summary

This compound, used for centuries in traditional medicine and adopted by Western medicine in the late 19th and early 20th centuries, represented the first significant attempt at a systemic treatment for leprosy. Its use was fraught with challenges, including painful administration and severe side effects, with limited and inconsistent efficacy. In stark contrast, the World Health Organization's (WHO) recommended MDT, a combination of dapsone, rifampicin, and clofazimine, has proven to be a highly effective and safe cure for leprosy, leading to a dramatic global reduction in the prevalence of the disease.

Data Presentation: A Tale of Two Eras in Treatment Efficacy

The available data underscores the significant leap in treatment outcomes from the era of this compound to the current era of MDT.

Table 1: Comparative Efficacy of this compound and Modern Multidrug Therapy (MDT)

ParameterThis compound (Historical Accounts)Modern Multidrug Therapy (MDT)
Cure Rate Not well-documented; reports of "improvement" or "apparent cures" in some patients, but no consistent, verifiable data. Treatment was often prolonged for years without guaranteed success.Highly effective, with cure rates approaching 100% with completion of the full course of treatment.[1]
Relapse Rate (Paucibacillary Leprosy) Not systematically recorded.Low, with studies showing rates ranging from 0.34% to 5.63%.[2][3]
Relapse Rate (Multibacillary Leprosy) Not systematically recorded.Generally low, though variable depending on follow-up duration and initial bacterial load. Rates have been reported from as low as 0.28 per 100 person-years to higher rates in high-risk patients.[4][5][6]
Bacterial Clearance Slow and inconsistent; some patients showed a reduction in skin lesions over time.Rapid reduction in bacterial load, with patients becoming non-infectious shortly after starting treatment.

Table 2: Comparative Safety and Administration

ParameterThis compoundModern Multidrug Therapy (MDT)
Administration Oral (causing severe nausea), topical (limited efficacy), or intramuscular/subcutaneous injections (painful, causing sterile abscesses and local reactions).Oral administration of all three drugs (dapsone, rifampicin, clofazimine).
Common Adverse Effects Oral: Severe nausea and vomiting. Injections: Extreme pain, local inflammation, sterile abscesses, fever.Dapsone: Hemolytic anemia (especially in G6PD deficient patients), skin reactions, gastrointestinal upset.[7][8] Rifampicin: Red-orange discoloration of body fluids, flu-like syndrome, liver toxicity.[9] Clofazimine: Skin pigmentation (brownish-black), ichthyosis (dry, scaly skin), gastrointestinal intolerance.[8]
Treatment Duration Often lifelong or for many years with inconsistent results.Paucibacillary: 6 months. Multibacillary: 12 months.[1]

Experimental Protocols: A Glimpse into Historical and Modern Methodologies

The methodologies for evaluating and administering these treatments reflect the scientific standards of their respective times.

This compound: Historical Administration (Early 20th Century)
  • Study Design: Primarily case series and observational reports from leprosy asylums and hospitals. Controlled clinical trials as we know them today were not conducted.

  • Patient Population: Individuals with varying forms and severity of leprosy.

  • Drug Formulation and Dosage:

    • Oral: Chaulmoogra oil administered in capsules, often leading to severe nausea. Dosages varied widely.

    • Injectable: Initially, the raw oil was injected, causing significant pain and local reactions. Later, ethyl esters of the fatty acids (developed by Alice Ball) were used, which were better tolerated but still painful. Injections were typically administered intramuscularly or subcutaneously, often on a weekly basis.

  • Assessment of Outcomes: Outcomes were based on clinical observation of the improvement or worsening of skin lesions and general physical condition. Bacteriological clearance was not a routinely measured endpoint in the early days of its use.

Modern Multidrug Therapy (MDT): WHO Recommended Regimen
  • Study Design: Numerous randomized controlled trials and large-scale, multi-center observational studies have validated the efficacy and safety of MDT.

  • Patient Population: Patients are classified as having either paucibacillary (PB) or multibacillary (MB) leprosy based on the number of skin lesions.

  • Drug Dosages:

    • Paucibacillary (PB) Leprosy (6-month treatment):

      • Rifampicin: 600 mg once a month, supervised.

      • Dapsone: 100 mg daily, self-administered.

    • Multibacillary (MB) Leprosy (12-month treatment):

      • Rifampicin: 600 mg once a month, supervised.

      • Clofazimine: 300 mg once a month, supervised, and 50 mg daily, self-administered.

      • Dapsone: 100 mg daily, self-administered.

  • Assessment of Outcomes:

    • Primary Endpoints: Clinical cure (resolution of skin lesions and nerve function improvement) and prevention of relapse after completion of treatment.

    • Secondary Endpoints: Bacteriological clearance as measured by the bacterial index (BI) in skin smears, and the incidence and severity of adverse drug reactions.

    • Follow-up: Patients are typically followed for several years post-treatment to monitor for relapse.

Mechanisms of Action: From Broad Interference to Targeted Inhibition

The understanding of how these drugs combat Mycobacterium leprae has evolved from general observations to precise molecular targets.

This compound: A Historical Perspective on its Mechanism

The exact mechanism of action of this compound was not well understood during its time of use. Modern research suggests that its active components, hydnocarpic acid and this compound, interfere with the metabolism of Mycobacterium leprae. One proposed mechanism is the antagonism of biotin, a crucial coenzyme for fatty acid synthesis in the bacteria.[10][11] It is also believed to be incorporated into the cell wall lipids of mycobacteria, disrupting the integrity of the cell wall.[12]

Chaulmoogric_Acid_Mechanism Chaulmoogric_Acid Chaulmoogric & Hydnocarpic Acids Biotin_Synthesis Biotin Synthesis Pathway Chaulmoogric_Acid->Biotin_Synthesis Antagonizes Cell_Wall_Integrity Mycobacterial Cell Wall Integrity Chaulmoogric_Acid->Cell_Wall_Integrity Disrupts (via incorporation into lipids) Fatty_Acid_Synthesis Fatty Acid Synthesis Biotin_Synthesis->Fatty_Acid_Synthesis Required for Fatty_Acid_Synthesis->Cell_Wall_Integrity Precursors for Bacterial_Growth Bacterial Growth Inhibition Cell_Wall_Integrity->Bacterial_Growth Leads to

Caption: Proposed mechanism of this compound against M. leprae.

Modern Multidrug Therapy: A Multi-pronged Attack

The success of MDT lies in its combination of drugs that target different essential pathways in M. leprae, which is also crucial for preventing the development of drug resistance.

  • Dapsone: A sulfone antibiotic that acts as a competitive antagonist of para-aminobenzoic acid (PABA), a precursor for folic acid synthesis.[13][14][15] By inhibiting the dihydropteroate synthase enzyme, dapsone blocks the production of dihydrofolic acid, which is essential for bacterial DNA and RNA synthesis.[13][16]

  • Rifampicin: A potent bactericidal antibiotic that inhibits the bacterial DNA-dependent RNA polymerase.[17][18] It binds to the beta subunit of this enzyme, preventing the initiation of transcription and thereby blocking protein synthesis.[17][19]

  • Clofazimine: A phenazine dye with a multi-faceted mechanism of action. It is believed to bind to the guanine bases of bacterial DNA, interfering with its template function and inhibiting replication.[20][21][22] Clofazimine also generates reactive oxygen species, leading to oxidative stress and damage to the bacterial cell.[21][23] Additionally, it possesses anti-inflammatory properties.[21]

MDT_Mechanism cluster_Dapsone Dapsone cluster_Rifampicin Rifampicin cluster_Clofazimine Clofazimine PABA PABA Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Folic_Acid_Synthesis Folic Acid Synthesis Dihydropteroate_Synthase->Folic_Acid_Synthesis Bacterial_Death Bacterial Death Folic_Acid_Synthesis->Bacterial_Death Inhibition leads to Dapsone Dapsone Dapsone->Dihydropteroate_Synthase Inhibits DNA Bacterial DNA RNA_Polymerase DNA-dependent RNA Polymerase DNA->RNA_Polymerase Transcription Transcription (RNA Synthesis) RNA_Polymerase->Transcription Transcription->Bacterial_Death Inhibition leads to Rifampicin Rifampicin Rifampicin->RNA_Polymerase Inhibits Bacterial_DNA Bacterial DNA Replication DNA Replication Bacterial_DNA->Replication Inhibits Replication->Bacterial_Death Inhibition leads to ROS Reactive Oxygen Species (ROS) ROS->Bacterial_Death Damage leads to Clofazimine Clofazimine Clofazimine->Bacterial_DNA Binds to Guanine Clofazimine->ROS Generates

Caption: Combined mechanism of action of modern multidrug therapy (MDT).

Conclusion: A Paradigm Shift in Leprosy Treatment

The journey from this compound to multidrug therapy represents a paradigm shift in the treatment of leprosy. While this compound was a pioneering effort that offered the first real hope against this ancient disease, its efficacy was limited and its administration challenging. The development of modern MDT, based on a deep understanding of the bacteriology of M. leprae and the principles of combination therapy, has transformed leprosy from a lifelong, disfiguring sentence to a curable disease.

For drug development professionals, this historical comparison serves as a powerful reminder of the importance of rigorous scientific validation, the pursuit of well-tolerated and effective drug delivery systems, and the power of combination therapy to combat infectious diseases and prevent the emergence of resistance. The success of MDT is a testament to decades of research and global public health efforts, offering valuable lessons for tackling other neglected tropical diseases.

References

Validating the Antimicrobial Spectrum of Chaulmoogric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial spectrum of chaulmoogric acid against established antibiotics: penicillin, tetracycline, and ciprofloxacin. The information presented herein is intended to support research and development efforts in the discovery of novel antimicrobial agents.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and the benchmark antibiotics against a panel of clinically relevant microorganisms.

MicroorganismThis compound MIC (µg/mL)Penicillin MIC (µg/mL)Tetracycline MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus>4000.125 - >2560.125 - 2560.125 - 1024
Bacillus subtilisSlight bacteriostatic effect0.015 - 1.50.1 - 1.00.05 - 0.2
Gram-Negative Bacteria
Escherichia coliSlight bacteriostatic effect2 - >10240.25 - >2560.004 - >128
Pseudomonas aeruginosaNo significant activity reported>102416 - >10240.06 - >1024
Mycobacteria
Mycobacterium intracellulare2Not commonly testedNot commonly tested0.25 - 4
Mycobacterium lepraeActive in vivoNot effectiveNot commonly testedEffective
Mycobacterium tuberculosis10 - 50Not effective0.5 - 1280.125 - 4
Fungi
Candida albicansNo significant activity reported>128>100>1000
Viruses
Influenza VirusNo activity reportedNo activity reportedNo activity reportedNo activity reported
Herpes Simplex VirusNo activity reportedNo activity reportedNo activity reportedNo activity reported

Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions. The data presented is a summary from various sources and should be interpreted as a general guide.

Experimental Protocols

The determination of the antimicrobial spectrum relies on standardized in vitro susceptibility testing methods. The two most common methods are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a range of decreasing concentrations of the test compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of inhibition of microbial growth around a disk impregnated with the agent.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Measurement and Interpretation: After incubation, the diameter of the zone of growth inhibition around each disk is measured in millimeters. The size of the zone is then compared to standardized interpretive charts to determine if the microorganism is susceptible, intermediate, or resistant to the antimicrobial agent.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in validating the antimicrobial spectrum, the following diagrams illustrate the experimental workflow and the logical comparison of this compound with standard antibiotics.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion Assay cluster_analysis Data Analysis & Interpretation start Start stock Prepare Stock Solution of this compound start->stock media Prepare Culture Media (Broth/Agar) start->media inoculum Prepare Standardized Microbial Inoculum start->inoculum serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution media->serial_dilution streak_plate Streak Microbial Lawn on Agar Plate media->streak_plate inoculate_plate Inoculate Wells with Microbial Suspension inoculum->inoculate_plate inoculum->streak_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate inoculate_plate->incubate_mic read_mic Read MIC Value (Lowest concentration with no growth) incubate_mic->read_mic compare_data Compare MICs/Zones to Standards read_mic->compare_data place_disks Place Antimicrobial Disks streak_plate->place_disks incubate_disk Incubate Plate place_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones measure_zones->compare_data end End compare_data->end

Caption: Workflow for determining the antimicrobial spectrum.

Logical_Comparison cluster_compounds Test Compounds cluster_organisms Test Microorganisms cluster_evaluation Evaluation of Antimicrobial Spectrum chaulmoogric_acid This compound determine_mic Determine MIC/IC50 Values chaulmoogric_acid->determine_mic penicillin Penicillin penicillin->determine_mic tetracycline Tetracycline tetracycline->determine_mic ciprofloxacin Ciprofloxacin ciprofloxacin->determine_mic gram_pos Gram-Positive Bacteria (e.g., S. aureus) gram_pos->determine_mic gram_neg Gram-Negative Bacteria (e.g., E. coli) gram_neg->determine_mic mycobacteria Mycobacteria (e.g., M. tuberculosis) mycobacteria->determine_mic fungi Fungi (e.g., C. albicans) fungi->determine_mic viruses Viruses viruses->determine_mic compare_spectra Compare Antimicrobial Spectra determine_mic->compare_spectra assess_potential Assess Therapeutic Potential compare_spectra->assess_potential

Caption: Logical framework for comparative analysis.

A Comparative Guide to the Cross-Validation of Analytical Methods for Chaulmoogric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three prominent analytical methods for the quantification and characterization of Chaulmoogric acid: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). The selection of an appropriate analytical technique is critical for accurate and reliable results in research, quality control, and clinical studies involving this unique cyclopentenyl fatty acid. This document presents a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the cross-validation workflow.

Data Presentation: A Comparative Analysis

The performance of each analytical method is summarized in the table below. The data presented is a synthesis of findings from validation studies on fatty acids, including comparative studies of short-chain fatty acids by GC-MS and ¹H-NMR.[1][2] While specific cross-validation data for this compound is limited, these values provide a reliable estimate of the expected performance for each technique.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV-Vis or mass spectrometry.Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[3][4]
Derivatization Typically required (e.g., FAMEs) to increase volatility.Often not required, allowing for direct analysis.Not required.
Limit of Detection (LOD) Very low (sub-µg/mL to pg/mL range).[1][2]Low to moderate (ng/mL to low µg/mL range).[5]Higher (low µM or µg/mL range).[6][7]
Limit of Quantification (LOQ) Very low (sub-µg/mL to pg/mL range).[1][2]Low to moderate (ng/mL to low µg/mL range).[5]Higher (µg/mL range).[6][7]
Linearity (R²) > 0.99.[1][2]> 0.99.[8]> 0.999.[9]
Precision (%RSD) < 15%.[10]< 15%.[5]< 5%.[9]
Accuracy (% Recovery) 85-115%.[10]90-110%.[8]95-105%.[9]
Matrix Effect Can be significant, often requiring internal standards.[1][2]Can be present, may require matrix-matched standards.Generally minimal.[1][2]
Throughput Moderate to high, depends on runtime.High, with modern UPLC systems.Lower, due to longer acquisition times for high sensitivity.
Structural Information Provides mass spectrum for identification.Limited with UV detection; MS detector provides mass information.Provides detailed structural information.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS, HPLC, and qNMR are outlined below. These protocols are based on established methods for fatty acid analysis and should be optimized and validated for specific sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method involves the derivatization of this compound to its fatty acid methyl ester (FAME) to enhance volatility for gas chromatographic analysis.

a. Sample Preparation and Derivatization (Esterification):

  • Lipid Extraction: Extract lipids from the sample matrix (e.g., biological tissue, oil) using a suitable solvent system like chloroform:methanol (2:1, v/v).

  • Saponification: To the extracted lipid residue, add a solution of 0.5 M methanolic KOH. Heat the mixture at 80°C for 10 minutes to saponify the fatty acids.

  • Methylation: Add 14% boron trifluoride (BF₃) in methanol and heat at 80°C for 5 minutes. This reaction converts the fatty acid salts to their corresponding methyl esters.

  • Extraction of FAMEs: After cooling, add hexane and a saturated NaCl solution. Vortex and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

b. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector at 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Identification: Identification of this compound methyl ester is based on its retention time and comparison of its mass spectrum with a reference standard or a spectral library.

  • Quantification: Quantification is performed using an internal standard (e.g., heptadecanoic acid) and constructing a calibration curve with known concentrations of this compound methyl ester standard.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the direct analysis of this compound without derivatization.

a. Sample Preparation:

  • Lipid Extraction: Extract lipids from the sample matrix as described in the GC-MS protocol.

  • Dissolution: Dissolve the dried lipid extract in the mobile phase or a compatible solvent.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection.

b. HPLC Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 70% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • DAD: Monitor at a low wavelength, typically around 205 nm, as fatty acids lack a strong chromophore.

    • MS: Electrospray ionization (ESI) in negative ion mode is commonly used for detecting the deprotonated molecule [M-H]⁻.

  • Quantification: An external or internal standard method can be used. A calibration curve is generated by injecting known concentrations of a pure this compound standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR offers a direct and primary method for quantification without the need for derivatization or compound-specific calibration curves when using an internal standard.

a. Sample Preparation:

  • Extraction: Extract the lipid fraction containing this compound.

  • Sample Weighing: Accurately weigh a known amount of the dried extract and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) suitable for NMR analysis.

  • Transfer: Transfer the solution to an NMR tube.

b. ¹H-NMR Analysis:

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • Solvent: CDCl₃ with 0.03% TMS.

  • Pulse Sequence: A standard 1D proton experiment (e.g., zg30).

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the characteristic signals of this compound (e.g., olefinic protons of the cyclopentenyl ring) and the internal standard.

  • Quantification: The concentration of this compound is calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

    • analyte = this compound

    • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_methods Analytical Methods A Sample Collection & Preparation (e.g., Chaulmoogra Oil, Biological Tissue) B Lipid Extraction A->B C Sample Aliquoting B->C GCMS GC-MS Analysis (Derivatization to FAMEs) C->GCMS HPLC HPLC Analysis (Direct Injection) C->HPLC qNMR qNMR Analysis (Direct Measurement with Internal Standard) C->qNMR D Data Acquisition GCMS->D HPLC->D qNMR->D E Data Analysis & Quantification D->E F Comparison of Quantitative Results E->F G Statistical Analysis (e.g., Bland-Altman plot, t-test) F->G H Method Validation & Performance Assessment (Accuracy, Precision, Linearity, LOD, LOQ) G->H

Caption: Workflow for cross-validation of analytical methods.

SignalingPathwayAnalogy cluster_pathways Analytical Pathways Analyte This compound in Sample Matrix GCMS_path GC-MS Pathway HPLC_path HPLC Pathway qNMR_path qNMR Pathway Derivatization Derivatization (Esterification) GCMS_path->Derivatization Separation_HPLC Liquid Chromatography HPLC_path->Separation_HPLC NMR_Measurement NMR Measurement qNMR_path->NMR_Measurement Separation_GC Gas Chromatography Derivatization->Separation_GC Detection_MS Mass Spectrometry Separation_GC->Detection_MS Result_GCMS Quantitative Result (GC-MS) Detection_MS->Result_GCMS Detection_UV_MS UV/MS Detection Separation_HPLC->Detection_UV_MS Result_HPLC Quantitative Result (HPLC) Detection_UV_MS->Result_HPLC Result_qNMR Quantitative Result (qNMR) NMR_Measurement->Result_qNMR Comparison Cross-Validation Result_GCMS->Comparison Result_HPLC->Comparison Result_qNMR->Comparison

Caption: Logical relationships in analytical pathways.

References

Comparative Efficacy of Chaulmoogric Acid and its Analogs Against Diverse Mycobacterium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of the antimicrobial activity of chaulmoogric acid and the closely related hydnocarpic acid against a range of Mycobacterium species. This guide is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development of novel antimycobacterial agents.

Executive Summary

Chaulmoogra oil, and its principal constituents, chaulmoogric and hydnocarpic acids, have a long history in the treatment of leprosy. This guide compiles and compares the known in vitro and in vivo activities of these cyclopentenyl fatty acids against various mycobacteria, including Mycobacterium leprae, Mycobacterium tuberculosis, and several non-tuberculous mycobacteria (NTM). The available data, while not exhaustive for this compound, indicates a broad spectrum of activity for these compounds, with hydnocarpic acid generally exhibiting greater potency. The unique mechanism of action, believed to involve the inhibition of biotin synthesis, presents a compelling target for the development of new anti-mycobacterial drugs.

Data Presentation: In Vitro and In Vivo Activity

The following table summarizes the reported activity of chaulmoogric and hydnocarpic acids against different Mycobacterium species. It is important to note that much of the quantitative data available is for hydnocarpic acid, a major and more active component of chaulmoogra oil.[1][2] this compound has been reported to be slightly less active than hydnocarpic acid.[1]

Mycobacterium SpeciesTest CompoundConcentration / DosageMethodObserved Effect
M. intracellulareHydnocarpic Acid2 µg/mLIn vitro (Dubos medium)Inhibition of multiplication.[3][4]
16 Mycobacterium species (38 of 47 strains)Hydnocarpic Acid30 µg/mLIn vitroInhibition of multiplication.[1][2]
M. gordonaeHydnocarpic AcidNot specifiedIn vitroAmong the most susceptible species.[1]
M. kansasiiHydnocarpic AcidNot specifiedIn vitroVaried widely in susceptibility.[1]
Rapidly growing mycobacteriaHydnocarpic AcidNot specifiedIn vitroTended to be more resistant.[1]
M. lepraeThis compoundHalf the equivalent dose of crude sodium salts (administered 5x/week)In vivo (Mouse footpad model)Inhibition of multiplication.[5]
M. lepraeHydnocarpic AcidEquivalent dose of crude sodium salts (administered 1x/week)In vivo (Mouse footpad model)Not effective at this dosage.[5]
M. vaccaeThis compoundNot specifiedIn vitroRetardation of cell growth.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Antimycobacterial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Mycobacterial Inoculum:

    • Mycobacterial strains are cultured on an appropriate medium (e.g., Löwenstein-Jensen medium).

    • A suspension of the mycobacterial culture is prepared in a suitable broth (e.g., Dubos broth) and the turbidity is adjusted to a 0.5 McFarland standard.

    • The suspension is then diluted to achieve the desired final inoculum concentration.

  • Preparation of Chaulmoogric/Hydnocarpic Acid Solutions:

    • A stock solution of the fatty acid is prepared in a suitable solvent (e.g., ethanol).

    • Serial twofold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • The prepared mycobacterial inoculum is added to each well of the microtiter plate containing the serially diluted fatty acid.

    • Control wells (no drug) are included to ensure bacterial growth.

    • The plate is incubated at the optimal temperature for the specific Mycobacterium species (e.g., 37°C for M. tuberculosis).

  • Determination of MIC:

    • After a defined incubation period, the wells are visually inspected for turbidity.

    • The MIC is defined as the lowest concentration of the fatty acid that completely inhibits visible growth of the mycobacteria.

In Vivo Antimycobacterial Susceptibility Testing (M. leprae in the Mouse Footpad Model)

Due to the inability to culture M. leprae in vitro, its susceptibility to antimicrobial agents is assessed using the mouse footpad model.

  • Inoculation of Mice:

    • A suspension of M. leprae is prepared from an infected source.

    • A standardized number of bacilli are injected into the hind footpads of mice.

  • Administration of this compound:

    • The test compound (this compound) is administered to the mice through a specified route (e.g., intraperitoneally or subcutaneously) and at a defined dosage and frequency.[5]

    • A control group of infected mice receives a placebo.

  • Harvesting and Enumeration of Bacilli:

    • After a period of several months, the mice are sacrificed, and the footpad tissue is harvested.

    • The number of acid-fast bacilli in the footpads of both the treated and control groups is determined by microscopic counting.

  • Evaluation of Activity:

    • The antimicrobial activity is determined by comparing the number of bacilli in the footpads of the treated mice to that in the control mice. A significant reduction in the number of bacilli in the treated group indicates that the compound has inhibited the multiplication of M. leprae.

Mandatory Visualizations

Experimental Workflow for In Vitro MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Mycobacterial Culture C Prepare Inoculum (0.5 McFarland) A->C B This compound Stock Solution D Serial Dilutions in Microtiter Plate B->D E Inoculate Plate C->E D->E F Incubate at 37°C E->F G Read Results (Visual Inspection) F->G H Determine MIC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of the Comparative Study

Comparative_Study cluster_compounds Test Compounds cluster_species Mycobacterium Species Chaulmoogric_Acid This compound Activity Antimycobacterial Activity Chaulmoogric_Acid->Activity Hydnocarpic_Acid Hydnocarpic Acid Hydnocarpic_Acid->Activity M_leprae M. leprae M_tuberculosis M. tuberculosis NTM Non-Tuberculous Mycobacteria (e.g., M. intracellulare) Activity->M_leprae Activity->M_tuberculosis Activity->NTM

Caption: Comparative study of Chaulmoogric and Hydnocarpic acid activity.

References

Unraveling the Enigma of Chaulmoogric Acid: A Comparative Analysis of its Mechanism of Action Against Mycobacterium leprae

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Chaulmoogra oil, and its active component Chaulmoogric acid, stood as the frontline defense against the devastating effects of leprosy. While empirically effective to a degree, the precise molecular mechanisms underpinning its therapeutic action have remained a subject of scientific inquiry. This guide delves into the current understanding of this compound's mechanism of action, validated through indirect genetic and biochemical studies, and draws a comparative landscape with modern anti-leprosy drugs whose modes of action and resistance pathways are well-defined by genetic evidence.

This comprehensive comparison guide is tailored for researchers, scientists, and drug development professionals, offering a granular look at the experimental data and protocols that illuminate the molecular battleground between anti-leprosy agents and Mycobacterium leprae.

This compound: An Ancient Remedy Under a Modern Genetic Lens

The prevailing hypothesis for this compound's anti-mycobacterial activity centers on two primary mechanisms: biotin antagonism and disruption of the mycobacterial cell envelope. While direct genetic proof of a specific gene target remains elusive, a compelling body of indirect evidence supports these theories.

One of the key constituents of chaulmoogra oil, hydnocarpic acid, has been shown to inhibit the multiplication of various mycobacterial species in vitro. This inhibitory effect is notably antagonized by the presence of biotin, suggesting a competitive interaction.[1][2] The structural similarity between the cyclopentenyl ring of this compound and the ureido ring of biotin provides a plausible basis for this antagonism, where the fatty acid may interfere with biotin-dependent carboxylase enzymes crucial for fatty acid and other essential metabolic pathways in M. leprae. Furthermore, studies have indicated that mycobacteria that develop resistance to hydnocarpic acid emerge as mutants, hinting at a genetic basis for this adaptation.[1][2][3]

Another proposed mechanism involves the direct incorporation of this compound into the cellular lipids of mycobacteria.[4] This integration could disrupt the highly organized and unique cell wall structure of mycobacteria, which is rich in complex lipids like mycolic acids, leading to increased permeability and cell death.

Modern Anti-Leprosy Drugs: A Clearer Genetic Picture

In stark contrast to the enigmatic nature of this compound, the mechanisms of action and resistance for modern multi-drug therapy (MDT) agents are well-established through extensive genetic studies. This clarity has been instrumental in monitoring and managing drug resistance in leprosy.

The cornerstone of MDT includes dapsone, rifampicin, and clofazimine. Genetic sequencing of resistant M. leprae strains has pinpointed specific mutations that confer resistance to these drugs.

  • Dapsone: This sulfone drug acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis. Resistance to dapsone is primarily associated with mutations in the folP1 gene, which encodes for DHPS.[5][6][7]

  • Rifampicin: A potent bactericidal agent, rifampicin inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription. Resistance arises from mutations within the rpoB gene, which encodes the β-subunit of this enzyme.[5][6][7]

  • Ofloxacin: A fluoroquinolone antibiotic sometimes used as a second-line drug, ofloxacin targets DNA gyrase, an enzyme critical for DNA replication. Mutations in the gyrA gene are the primary cause of resistance.[8][9]

The mechanism of action for clofazimine is less definitively understood but is thought to involve multiple targets, including interfering with the bacterial respiratory chain and ion transporters. To date, no single gene mutation has been consistently linked to clofazimine resistance, suggesting a more complex mechanism.[1][10]

Comparative Data Summary

FeatureThis compoundDapsoneRifampicinOfloxacin
Primary Mechanism Biotin antagonism; Cell membrane disruption (Hypothesized)Inhibition of folate synthesisInhibition of RNA polymeraseInhibition of DNA gyrase
Molecular Target Biotin-dependent carboxylases; Cell membrane lipids (Proposed)Dihydropteroate synthase (DHPS)DNA-dependent RNA polymeraseDNA gyrase
Gene Associated with Action/Resistance UnknownfolP1rpoBgyrA
Genetic Validation of Mechanism Indirect (Biotin antagonism studies, emergence of resistant mutants)Direct (Mutations in folP1 confer resistance)Direct (Mutations in rpoB confer resistance)Direct (Mutations in gyrA confer resistance)

Experimental Protocols

Protocol 1: Determination of Drug Resistance in M. leprae through PCR and Gene Sequencing

This protocol outlines the standard method for identifying mutations in the folP1, rpoB, and gyrA genes of M. leprae, which are associated with resistance to dapsone, rifampicin, and ofloxacin, respectively.

1. DNA Extraction:

  • DNA is extracted from skin biopsy specimens of leprosy patients.

  • Protocols often involve proteinase K digestion followed by phenol-chloroform extraction or the use of commercial DNA extraction kits optimized for mycobacterial DNA.[11]

2. PCR Amplification:

  • The drug resistance determining regions (DRDRs) of the target genes (folP1, rpoB, gyrA) are amplified using specific primers.[11][12]

  • A typical PCR mixture includes template DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

  • PCR cycling conditions (denaturation, annealing, extension temperatures and times) are optimized for each primer set.

3. PCR Product Purification:

  • The amplified PCR products are purified to remove primers, dNTPs, and other components of the PCR reaction. This can be achieved using enzymatic methods (e.g., ExoSAP-IT) or column-based purification kits.

4. DNA Sequencing:

  • The purified PCR products are sequenced using the Sanger sequencing method.

  • The resulting DNA sequences are compared to the wild-type sequences of the respective genes from a drug-susceptible M. leprae strain (e.g., TN strain).

5. Mutation Analysis:

  • Sequence alignment software is used to identify any nucleotide changes (mutations) in the DRDRs of the patient-derived sequences compared to the wild-type sequence.

  • Identified mutations are then correlated with known resistance-conferring mutations from published literature and databases.

Protocol 2: In Vitro Mycobacterial Growth Inhibition Assay for this compound

This protocol is adapted from studies investigating the antimicrobial properties of hydnocarpic acid, a key component of chaulmoogra oil.

1. Mycobacterial Culture:

  • A susceptible strain of Mycobacterium (e.g., Mycobacterium intracellulare) is grown in a suitable liquid medium, such as Dubos medium, to a desired optical density.[1][2]

2. Preparation of Test Compounds:

  • This compound is dissolved in an appropriate solvent (e.g., ethanol) to create a stock solution.

  • Serial dilutions of the stock solution are prepared in the culture medium.

  • Biotin solutions are also prepared for antagonism studies.

3. Growth Inhibition Assay:

  • The mycobacterial culture is inoculated into tubes or microplate wells containing the different concentrations of this compound.

  • For antagonism studies, biotin is added to a parallel set of cultures containing this compound.

  • Control cultures with no this compound and with the solvent alone are included.

  • The cultures are incubated at the optimal growth temperature for the mycobacterial species.

4. Measurement of Bacterial Growth:

  • Bacterial growth is monitored over time by measuring the turbidity (optical density) of the cultures using a spectrophotometer or microplate reader.[1][2]

5. Data Analysis:

  • The percentage of growth inhibition is calculated for each concentration of this compound compared to the control.

  • The minimum inhibitory concentration (MIC) can be determined as the lowest concentration of the acid that prevents visible growth.

  • The antagonistic effect of biotin is assessed by comparing the growth inhibition in the presence and absence of biotin.

Visualizing the Mechanisms and Workflows

Chaulmoogric_Acid_Mechanism cluster_chaulmoogric This compound Action This compound This compound Mycobacterial Cell Mycobacterial Cell This compound->Mycobacterial Cell Enters Biotin-dependent\nCarboxylases Biotin-dependent Carboxylases This compound->Biotin-dependent\nCarboxylases Inhibits (Antagonism) Cell Wall\nLipids Cell Wall Lipids This compound->Cell Wall\nLipids Incorporates into Fatty Acid\nMetabolism Fatty Acid Metabolism Biotin-dependent\nCarboxylases->Fatty Acid\nMetabolism Required for Membrane\nDisruption Membrane Disruption Cell Wall\nLipids->Membrane\nDisruption Leads to

Caption: Proposed mechanisms of action for this compound.

MDT_Drug_Mechanisms cluster_dapsone Dapsone cluster_rifampicin Rifampicin cluster_ofloxacin Ofloxacin Dapsone Dapsone DHPS (folP1) DHPS (folP1) Dapsone->DHPS (folP1) Inhibits Folate Synthesis Folate Synthesis DHPS (folP1)->Folate Synthesis Catalyzes Rifampicin Rifampicin RNA Polymerase (rpoB) RNA Polymerase (rpoB) Rifampicin->RNA Polymerase (rpoB) Inhibits Transcription Transcription RNA Polymerase (rpoB)->Transcription Performs Ofloxacin Ofloxacin DNA Gyrase (gyrA) DNA Gyrase (gyrA) Ofloxacin->DNA Gyrase (gyrA) Inhibits DNA Replication DNA Replication DNA Gyrase (gyrA)->DNA Replication Enables

Caption: Mechanisms of action for modern anti-leprosy drugs.

Drug_Resistance_Workflow Patient Biopsy Patient Biopsy DNA Extraction DNA Extraction Patient Biopsy->DNA Extraction PCR Amplification\n(folP1, rpoB, gyrA) PCR Amplification (folP1, rpoB, gyrA) DNA Extraction->PCR Amplification\n(folP1, rpoB, gyrA) DNA Sequencing DNA Sequencing PCR Amplification\n(folP1, rpoB, gyrA)->DNA Sequencing Sequence Analysis Sequence Analysis DNA Sequencing->Sequence Analysis Resistance Profile Resistance Profile Sequence Analysis->Resistance Profile

Caption: Workflow for genetic detection of drug resistance.

Conclusion

While this compound represents a significant chapter in the history of leprosy treatment, its precise mechanism of action, particularly the specific genetic targets, remains to be fully elucidated. The indirect evidence pointing towards biotin antagonism and cell membrane disruption provides a strong foundation for further investigation. Modern anti-leprosy drugs, in contrast, offer a clear example of how genetic studies can precisely define drug targets and mechanisms of resistance, enabling more effective disease management. Future research employing advanced genetic and molecular techniques, such as whole-genome sequencing of this compound-resistant M. leprae strains and transcriptomic analysis of treated bacilli, will be crucial in finally unlocking the secrets of this ancient remedy and potentially revealing novel targets for anti-mycobacterial drug development.

References

A Comparative Toxicological Profile of Chaulmoogric Acid and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative toxicological overview of chaulmoogric acid and its related compounds, integral components of the historically significant chaulmoogra oil. This document synthesizes available experimental data on the toxicity of these cyclopentenyl fatty acids and outlines key experimental protocols for their assessment.

Chaulmoogra oil, derived from the seeds of Hydnocarpus species, has been a cornerstone in the traditional treatment of leprosy and various skin conditions for centuries.[1][2] Its therapeutic effects are largely attributed to a unique class of constituents: cyclopentenyl fatty acids, principally this compound, hydnocarpic acid, and gorlic acid.[3][4] While the oil and its components have demonstrated bactericidal properties, particularly against Mycobacterium leprae, a thorough understanding of their toxicological profile is crucial for modern drug development and safety assessment.[1][3] This guide aims to provide a comparative analysis of the available toxicological data for these compounds and their derivatives, alongside detailed methodologies for key toxicological assays.

Comparative Toxicity Data

The available quantitative toxicological data for chaulmoogra oil and its constituent fatty acids are limited. Historical studies provide some indication of acute toxicity, while more recent research has begun to explore cytotoxicity. A significant data gap exists for synthetic derivatives, with most historical literature focusing on simple esters and salts used to improve the oil's administrability.

Compound/SubstanceTest SpeciesRoute of AdministrationToxicity MetricValueReference
Chaulmoogra Oil RatOralLDLo (Lowest Published Lethal Dose)2 g/kg[5]
CatOralLDLo4300 mg/kg[5]
RabbitOralLDLo5 g/kg[5]
Hydnocarpic Acid RatIntravenousMLD (Minimum Lethal Dose)100-125 mg/kg
Hydnocarpus laurifolia Seed Extract *Human K562 cancer cellsIn vitroIC50 (Cytotoxicity)25.41 µg/mL
Human peripheral blood mononuclear cells (PBMCs)In vitroIC50 (Cytotoxicity)482.54 µg/mL

*Note: The extract contains a mixture of compounds, including chaulmoogric and hydnocarpic acids.

Experimental Protocols

Standardized protocols are essential for the reproducible assessment of toxicological endpoints. Below are detailed methodologies for key in vitro assays relevant to the toxicological profiling of this compound and its derivatives.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound) and appropriate controls (vehicle and positive control) for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

2. Neutral Red Uptake (NRU) Assay

The NRU assay is another common method for determining cytotoxicity based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Principle: Healthy cells take up and accumulate neutral red in their lysosomes. As cells become damaged or die, their ability to retain the dye is diminished. The amount of dye extracted from the cells is proportional to the number of viable cells.

  • Procedure:

    • Cell Plating and Compound Exposure: Follow the same initial steps as the MTT assay.

    • Dye Incubation: After compound exposure, incubate the cells with a medium containing neutral red for approximately 2-3 hours.

    • Washing: Remove the dye-containing medium and wash the cells to remove any unincorporated dye.

    • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

    • Absorbance Reading: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.

    • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Genotoxicity Assays

1. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

  • Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth). The test evaluates the ability of a chemical to cause mutations that revert the bacteria to a state where they can synthesize their own histidine and grow on a histidine-free medium.

  • Procedure:

    • Strain Preparation: Grow the selected Salmonella strains overnight.

    • Exposure: Mix the bacterial culture with the test compound at various concentrations, with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism).

    • Plating: Plate the mixture on a minimal glucose agar medium that lacks histidine.

    • Incubation: Incubate the plates for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

2. Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.

  • Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, will migrate away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity and length of the comet tail are proportional to the amount of DNA damage.

  • Procedure:

    • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

    • Embedding: Mix the cells with low-melting-point agarose and layer onto a microscope slide.

    • Lysis: Immerse the slides in a lysis solution to break down the cell and nuclear membranes.

    • DNA Unwinding: Place the slides in an alkaline or neutral electrophoresis buffer to unwind the DNA.

    • Electrophoresis: Apply an electric field to the slides, allowing the negatively charged DNA to migrate towards the anode.

    • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

    • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, tail intensity).

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the toxicity of this compound and its derivatives are not well-elucidated. However, their therapeutic action against mycobacteria is thought to involve the disruption of the bacterial cell wall and interference with biotin synthesis. It is plausible that at higher concentrations, similar disruptive effects on cell membranes could contribute to cytotoxicity in mammalian cells. Further research is needed to delineate the specific signaling pathways involved in their toxicological effects.

Toxicity_Workflow cluster_screening Initial Toxicity Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Confirmation Cytotoxicity Cytotoxicity Assays (MTT, NRU) Pathway_Analysis Signaling Pathway Analysis Cytotoxicity->Pathway_Analysis If cytotoxic Membrane_Interaction Cell Membrane Interaction Studies Cytotoxicity->Membrane_Interaction If cytotoxic Genotoxicity Genotoxicity Assays (Ames, Comet) Acute_Toxicity Acute Systemic Toxicity (LD50) Genotoxicity->Acute_Toxicity If genotoxic Pathway_Analysis->Acute_Toxicity Dermal_Irritation Dermal Irritation Studies Membrane_Interaction->Dermal_Irritation Test_Compound This compound or Derivative Test_Compound->Cytotoxicity Test_Compound->Genotoxicity

Figure 1. A generalized workflow for the toxicological evaluation of this compound and its derivatives.

Conclusion

The available toxicological data on this compound and its derivatives are sparse, particularly for the pure compounds and their synthetic analogs. While chaulmoogra oil has a long history of therapeutic use, the documented adverse effects, such as gastrointestinal distress and skin irritation, underscore the need for a more comprehensive toxicological assessment. The provided experimental protocols offer a framework for researchers to systematically evaluate the cytotoxicity and genotoxicity of these compounds. Future studies should focus on generating robust, comparative data for pure chaulmoogric, hydnocarpic, and gorlic acids, as well as their synthesized derivatives, to better understand their structure-toxicity relationships and to guide the development of safer and more effective therapeutic agents.

References

Assessing Bacterial Resistance to Chaulmoogric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chaulmoogric acid, a principal component of chaulmoogra oil, has a long history in traditional medicine for treating mycobacterial infections, notably leprosy.[1][2] Its unique cyclic fatty acid structure sets it apart from conventional antibiotics.[2] However, as with any antimicrobial agent, the emergence of bacterial resistance is a significant concern. This guide provides a comparative overview of the known and potential resistance mechanisms to this compound in bacteria, alongside experimental protocols for their investigation.

Mechanisms of Action and Resistance: An Overview

This compound's primary mode of action against susceptible bacteria, particularly Mycobacterium species, is believed to involve two main pathways:

  • Interference with Biotin Synthesis: The structural similarity between this compound and biotin precursors may lead to the inhibition of essential enzymatic pathways dependent on this vital coenzyme.

  • Cell Membrane Disruption: The lipid nature of this compound allows for its incorporation into the bacterial cell membrane, leading to a loss of integrity and subsequent cell death.[2]

Bacterial resistance to this compound can be broadly categorized into intrinsic and acquired mechanisms. Intrinsic resistance is inherent to the bacterium, while acquired resistance develops through genetic mutations or the acquisition of new genetic material. The primary suspected mechanisms of resistance include:

  • Metabolic Degradation: Bacteria may evolve enzymatic pathways to break down this compound, rendering it inactive.

  • Target Modification: Alterations in the bacterial enzymes involved in biotin synthesis could reduce their affinity for this compound.

  • Reduced Permeability/Efflux: Changes in the bacterial cell wall composition can limit the uptake of the acid, while active transporter proteins, known as efflux pumps, can expel the compound from the cell.[3][4]

  • Biofilm Formation: Bacteria can encase themselves in a protective extracellular matrix, forming a biofilm that acts as a physical barrier to antimicrobial agents.[5]

Comparative Efficacy of this compound

Quantitative data directly comparing the in vitro efficacy of this compound with standard antimycobacterial drugs is limited in publicly available literature. However, existing studies provide some insights into its potency.

CompoundTarget OrganismMethodKey Findings
This compound Mycobacterium lepraeMouse Footpad Infection ModelInhibition of multiplication with intraperitoneal and subcutaneous administration.[1]
Hydnocarpic Acid (related to this compound) Mycobacterium intracellulareTurbidimetric AssaySusceptible at 2 µg/mL.[6]
Rifampicin Mycobacterium avium complex (MAC)Broth MicrodilutionMIC ≤2.0 mg/L for 90% of isolates.[7]
Rifabutin Mycobacterium avium complex (MAC)Broth MicrodilutionMIC ≤ 0.125 mg/L for 90% of isolates.[7]
Ethambutol Mycobacterium tuberculosisGrowth Inhibition AssayMIC95 of 16 µM.[8]

Note: Direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions.

Investigating Resistance Mechanisms: Experimental Protocols

Here, we provide detailed methodologies for key experiments to assess bacterial resistance to this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Appropriate liquid growth medium (e.g., Middlebrook 7H9 for mycobacteria)

  • 96-well microtiter plates

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria in medium without this compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for mycobacteria) for a specified period (e.g., 7-14 days for slow-growing mycobacteria).

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Efflux Pump Activity Assay

This assay measures the accumulation of a fluorescent dye, a known substrate for many efflux pumps, to infer the activity of these pumps. A lower accumulation suggests higher efflux activity.

Materials:

  • Bacterial culture

  • Ethidium bromide (EtBr) solution

  • This compound

  • Efflux pump inhibitor (EPI) as a positive control (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP)

  • Phosphate-buffered saline (PBS)

  • Fluorometer

Procedure:

  • Wash and resuspend the bacterial cells in PBS.

  • Pre-incubate the cells with this compound at a sub-inhibitory concentration. A control group without this compound and a group with a known EPI should be included.

  • Add EtBr to the cell suspensions.

  • Monitor the fluorescence of the cell suspension over time using a fluorometer.

  • A lower rate of fluorescence increase in the this compound-treated group compared to the control suggests induction of efflux pumps.

Biofilm Formation Assay

This assay quantifies the ability of bacteria to form biofilms on a solid surface.

Materials:

  • Bacterial culture

  • Growth medium supplemented with a carbon source (e.g., glucose)

  • This compound

  • 96-well polystyrene plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

  • Microplate reader

Procedure:

  • Inoculate the wells of a 96-well plate containing growth medium with a standardized bacterial suspension.

  • Add varying concentrations of this compound to the wells.

  • Incubate the plate without agitation for a period sufficient for biofilm formation (e.g., 24-72 hours).

  • Gently wash the wells with PBS to remove planktonic cells.

  • Stain the adherent biofilms with crystal violet solution.

  • Wash the wells again to remove excess stain.

  • Solubilize the bound crystal violet with ethanol.

  • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. Higher absorbance indicates greater biofilm formation.

Visualizing Resistance Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in this compound resistance.

chaulmoogric_acid_resistance cluster_cell Bacterial Cell Chaulmoogric_Acid This compound Target Biotin Synthesis / Cell Membrane Chaulmoogric_Acid->Target Inhibition Efflux_Pump Efflux Pump Chaulmoogric_Acid->Efflux_Pump Substrate Metabolism Enzymatic Degradation Chaulmoogric_Acid->Metabolism Degradation cluster_cell cluster_cell Extracellular Extracellular Space Efflux_Pump->Extracellular Expulsion Biofilm Biofilm Formation Biofilm->Chaulmoogric_Acid Blocks Entry mic_workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Inoculate Inoculate with Bacterial Suspension Prepare_Dilutions->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Visually Inspect for Growth / Measure OD600 Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End efflux_pump_pathway cluster_bacterium Bacterium Drug_Influx This compound Influx Intracellular_Drug Intracellular this compound Drug_Influx->Intracellular_Drug Efflux_Pump Efflux Pump Drug_Efflux This compound Efflux Efflux_Pump->Drug_Efflux Intracellular_Drug->Efflux_Pump Target_Site Target Site Intracellular_Drug->Target_Site Inhibition

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Chaulmoogric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaulmoogric acid, a principal active component of chaulmoogra oil, has a long history in the treatment of leprosy (Hansen's disease), caused by Mycobacterium leprae.[1] For centuries, the natural oil, extracted from the seeds of trees of the Hydnocarpus species, was the mainstay of therapy.[2] With advancements in chemical synthesis, the production of synthetic this compound has become possible. This guide provides a comparative overview of the efficacy of synthetic versus natural this compound, drawing upon available experimental data to inform researchers and drug development professionals.

While direct comparative studies evaluating the efficacy of synthetic versus natural this compound are notably absent in the currently available scientific literature, this guide synthesizes existing data on each form to provide a comprehensive comparison. The information presented is based on historical use, in vivo and in vitro studies of naturally derived compounds, and general principles of natural product chemistry and synthetic drug development.

Data Presentation: A Comparative Overview

Due to the lack of head-to-head studies, a direct quantitative comparison of efficacy is challenging. The following table summarizes the available information on natural this compound's activity against Mycobacterium.

Table 1: Efficacy Data for Naturally Derived this compound and Related Compounds against Mycobacterium leprae

CompoundSourceAssay TypeModelKey FindingsReference
Crude sodium salts of chaulmoogra oil fatty acidsNatural (Hydnocarpus oil)In vivoMouse footpad infectionInhibition of M. leprae multiplication with intraperitoneal and subcutaneous administration.[3]
This compoundNatural (Hydnocarpus oil)In vivoMouse footpad infectionInhibition of M. leprae multiplication with intraperitoneal administration.[3][4]
Dihydrothis compoundNatural (Hydnocarpus oil)In vivoMouse footpad infectionActive against M. leprae.[3]
Hydnocarpic acidNatural (Hydnocarpus oil)In vivoMouse footpad infectionNot effective when administered once per week in the tested dose.[3]

Note: Specific MIC (Minimum Inhibitory Concentration) or IC50 (half-maximal inhibitory concentration) values from direct comparative studies are not available in the reviewed literature. The in vivo studies demonstrate the principle of antimycobacterial activity of the natural compounds.

Experimental Protocols

Extraction and Purification of Natural this compound

The isolation of this compound from Hydnocarpus oil typically involves the following steps:

  • Saponification of the Oil: The oil is treated with an alkali (e.g., sodium hydroxide) to hydrolyze the triglycerides into glycerol and a mixture of fatty acid salts (soaps).

  • Acidification: The mixture of fatty acid salts is then acidified (e.g., with hydrochloric acid) to liberate the free fatty acids.

  • Separation of Fatty Acids: The fatty acids are then separated. Historically, methods like crystallization from solvents (e.g., 80% ethyl alcohol) were used to separate solid acids from liquid acids.[5]

  • Esterification and Fractional Distillation: For further purification, the mixed fatty acids can be converted to their ethyl esters. These esters are then subjected to fractional distillation under reduced pressure to separate the different fatty acids based on their boiling points.[5]

  • Hydrolysis of Purified Esters: The purified ethyl ester of this compound is then hydrolyzed back to the free acid.

Synthesis of this compound

Conceptual Synthetic Workflow:

G cluster_synthesis Synthetic this compound Workflow start Starting Materials (e.g., Cyclopentenone derivatives, long-chain alkyl halides) step1 Multi-step Organic Synthesis start->step1 Chemical Reactions step2 Purification (e.g., Chromatography, Crystallization) step1->step2 Crude Product final_product Synthetic This compound step2->final_product Purified Product

Caption: A conceptual workflow for the synthesis of this compound.

In Vivo Efficacy Testing against Mycobacterium leprae

The mouse footpad model is a standard method for the in vivo evaluation of anti-leprosy agents.

  • Inoculation: A suspension of M. leprae is injected into the footpads of mice.

  • Treatment: The test compound (e.g., naturally derived this compound) is administered to the mice through a specific route (e.g., intraperitoneally or subcutaneously) at various doses and frequencies.

  • Evaluation: After a defined period, the number of acid-fast bacilli in the footpads is enumerated to determine the extent of bacterial multiplication.

  • Comparison: The bacterial count in the treated groups is compared to that in an untreated control group to assess the efficacy of the compound.[3]

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound is not fully elucidated. However, research suggests a few potential pathways:

  • Disruption of Mycobacterial Cell Membranes: It is proposed that this compound is assimilated into the complex lipids of mycobacteria, such as phospholipids and triacylglycerols. This incorporation could disrupt the structure and function of the cell membrane, leading to growth inhibition.[6]

  • Interference with Biotin Synthesis: Another hypothesis suggests that this compound may act as an antagonist to biotin, a vital coenzyme in fatty acid synthesis and other metabolic pathways in mycobacteria.

A potential, though not yet directly linked to its antimycobacterial activity, signaling pathway interaction has been identified:

  • Activation of Protein Phosphatase 5 (PP5): this compound has been shown to be an activator of PP5, a protein phosphatase abundant in the central nervous system.[7] The implications of this finding for its antimicrobial effects are yet to be determined.

G cluster_pathway Proposed Mechanisms of Action of this compound chaulmoogric_acid This compound membrane Incorporation into Mycobacterial Cell Membrane Lipids chaulmoogric_acid->membrane biotin Antagonism of Biotin Synthesis/Function chaulmoogric_acid->biotin disruption Membrane Disruption & Perturbation of Processes membrane->disruption inhibition Inhibition of Fatty Acid Synthesis & Metabolism biotin->inhibition growth_inhibition Inhibition of Mycobacterial Growth disruption->growth_inhibition inhibition->growth_inhibition

Caption: Proposed mechanisms of antimycobacterial action of this compound.

Comparative Efficacy: A Discussion

While direct experimental comparisons are lacking, we can infer potential differences in efficacy and practical application based on the nature of synthetic and natural products.

Natural this compound:

  • Advantages:

    • Historical Precedent: A long history of use provides anecdotal evidence of its therapeutic potential.

    • Complex Mixture: Natural chaulmoogra oil contains a mixture of related fatty acids (e.g., hydnocarpic acid, gorlic acid) which may have synergistic effects.[2]

  • Disadvantages:

    • Variability: The composition of the natural oil can vary depending on the plant species, geographical location, and extraction method, leading to batch-to-batch inconsistency.

    • Purity: Achieving high purity of a single component from a complex natural mixture can be challenging and costly.

    • Sustainability: Reliance on a natural plant source raises concerns about sustainability and environmental impact.

Synthetic this compound:

  • Advantages:

    • Purity and Consistency: Chemical synthesis allows for the production of highly pure this compound with consistent quality, which is crucial for pharmaceutical applications.

    • Scalability: Synthetic production can be scaled up to meet demand without relying on variable natural resources.

    • Modification: The synthetic route allows for the creation of novel analogues with potentially improved efficacy, solubility, or reduced toxicity.

  • Disadvantages:

    • Lack of Synergism: A pure synthetic compound would lack the potential synergistic effects of the mixture of fatty acids present in the natural oil.

    • Cost: The cost of a multi-step chemical synthesis can be high, especially for complex molecules.

    • Stereochemistry: The synthesis must be carefully controlled to produce the correct stereoisomer, as biological activity is often stereospecific.

Conclusion and Future Directions

The historical use of natural chaulmoogra oil and its derivatives provides a strong foundation for the potential of this compound as an antimycobacterial agent. While direct comparative efficacy data between natural and synthetic this compound is currently unavailable, the advantages of synthetic production in terms of purity, consistency, and scalability make it a more viable path for modern drug development.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vitro (e.g., MIC determination against various Mycobacterium species) and in vivo studies are essential to definitively compare the efficacy of synthetic and natural this compound.

  • Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways affected by this compound could facilitate the design of more potent synthetic analogues.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to understand the absorption, distribution, metabolism, excretion, and potential toxicity of both forms of this compound.

By addressing these knowledge gaps, the full therapeutic potential of this compound, whether from natural or synthetic sources, can be more thoroughly evaluated for its role in combating mycobacterial diseases.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Chaulmoogric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of Chaulmoogric acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and mitigate potential hazards.

Hazard Identification and Risk Assessment

This compound is a fatty acid that, while having historical medicinal uses, requires careful handling in a laboratory environment. It is a white crystalline solid at room temperature and is soluble in organic solvents like ether, chloroform, and ethyl acetate, but insoluble in water[1][2].

Primary Hazards:

  • Skin Irritation: May cause skin irritation upon contact[3].

  • Eye Irritation: Can cause serious eye irritation[3].

  • Inhalation: While data is limited, inhalation of dust or aerosols should be avoided.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Recommended PPE Specifications and Use Cases
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsShould be worn at all times when handling this compound to protect against dust particles and splashes.
Face ShieldRecommended when there is a significant risk of splashes, such as when handling larger quantities or solutions of the acid[4][5].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended to protect against skin contact[5][6]. Ensure gloves are inspected for tears or holes before use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against accidental spills.
Chemical-Resistant Apron or SuitFor procedures with a higher risk of splashing, an acid-resistant apron or suit provides an additional layer of protection[5].
Respiratory Protection N95 Respirator or equivalentRecommended when handling the solid powder to prevent inhalation of dust particles. Work should be conducted in a well-ventilated area or a fume hood[5].
Foot Protection Closed-Toe ShoesRequired in all laboratory settings to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

This workflow ensures a systematic and safe approach to handling this compound from receipt to disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds 1. Review Safety Data Sheet (SDS) prep_ppe 2. Don Appropriate PPE prep_sds->prep_ppe prep_workspace 3. Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh 4. Weigh Solid this compound prep_workspace->handle_weigh handle_dissolve 5. Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_use 6. Perform Experimental Procedure handle_dissolve->handle_use cleanup_decon 7. Decontaminate Glassware and Surfaces handle_use->cleanup_decon cleanup_waste 8. Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose 9. Dispose of Waste via Licensed Service cleanup_waste->cleanup_dispose cleanup_ppe 10. Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

Step-by-Step Guidance:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read the SDS for this compound to understand its specific hazards and safety precautions.

  • Don Appropriate PPE: Equip yourself with the PPE outlined in the table above.

  • Prepare Workspace: Ensure work is conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or volatile solutions.

  • Weighing: Carefully weigh the solid this compound in the fume hood to minimize dust inhalation.

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Experimental Use: Handle all solutions containing this compound with care, avoiding contact with skin and eyes.

  • Decontamination: Clean any spills immediately with an appropriate absorbent material. Decontaminate all glassware and work surfaces after use.

  • Waste Segregation: Collect all waste materials (solid acid, solutions, contaminated PPE) in clearly labeled, sealed containers.

  • Disposal: Dispose of this compound waste through a licensed professional waste disposal service in accordance with local, regional, and national regulations[7]. Do not pour down the drain[7].

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and removing PPE.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[3].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound are to be considered chemical waste.

  • Solid Waste: Collect unused this compound and any contaminated solids (e.g., weighing paper, paper towels) in a designated, sealed, and clearly labeled waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled liquid waste container.

  • Disposal Method: All waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal contractor[7]. Follow all institutional and governmental regulations for hazardous waste disposal[7][8].

Disclaimer: This document is intended as a guide and does not replace the need for a thorough risk assessment and adherence to institutional and regulatory safety protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chaulmoogric acid
Reactant of Route 2
Reactant of Route 2
Chaulmoogric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.